Triflupromazine hydrochloride
Descripción
See also: Phenothiazine (subclass of); Triflupromazine (has active moiety).
Propiedades
IUPAC Name |
N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2S.ClH/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)24-17-9-8-13(12-15(17)23)18(19,20)21;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNWXGFYRHWUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045804 | |
| Record name | Triflupromazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098-60-8 | |
| Record name | 10H-Phenothiazine-10-propanamine, N,N-dimethyl-2-(trifluoromethyl)-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1098-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triflupromazine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001098608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triflupromazine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triflupromazine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triflupromazine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triflupromazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triflupromazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUPROMAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E75N4A5HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Triflupromazine hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Triflupromazine (B1683245) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triflupromazine hydrochloride is a first-generation typical antipsychotic and antiemetic agent belonging to the phenothiazine (B1677639) class of compounds.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D1 and D2 receptors within the central nervous system.[2][3] However, its complex pharmacological profile is characterized by interactions with a wide range of other neurotransmitter receptors, including serotonergic, muscarinic, adrenergic, and histaminergic receptors.[1] This multi-receptor activity profile is responsible for both its therapeutic efficacy and its characteristic side-effect profile. This document provides a detailed examination of the molecular mechanisms, receptor binding kinetics, downstream signaling pathways, and key experimental methodologies used to characterize the action of this compound.
Core Mechanism of Action: Multi-Receptor Antagonism
The primary mechanism of action of triflupromazine is the blockade of postsynaptic dopamine receptors in the brain, particularly within the mesolimbic and mesocortical pathways.[4][5] This antagonism is central to its antipsychotic properties, helping to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[1][6]
-
Dopamine Receptor Antagonism : Triflupromazine is an antagonist of both D1-like (D1 and D5) and D2-like (D2, D3, D4) dopamine receptor families.[1][3] Its antipsychotic potency is strongly correlated with its high affinity for the D2 receptor.[7] The antiemetic effects of triflupromazine are predominantly due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1]
-
Serotonin (B10506) Receptor Antagonism : Triflupromazine also interacts with serotonin receptors, notably binding to the 5-HT2B receptor.[1] This interaction may contribute to its overall antipsychotic effect and influence its side-effect profile, a characteristic seen with many antipsychotic agents.
-
Muscarinic Acetylcholine (B1216132) Receptor Antagonism : The compound is known to bind to and inhibit muscarinic acetylcholine receptors (M1 and M2).[1] This anticholinergic activity is responsible for common side effects such as dry mouth, blurred vision, and constipation.
-
Adrenergic and Histaminergic Receptor Antagonism : Triflupromazine acts as an antagonist at α1-adrenergic receptors, which can lead to cardiovascular side effects like orthostatic hypotension.[4][8] Its blockade of H1 histamine (B1213489) receptors contributes significantly to its sedative effects.[5]
Quantitative Data: Receptor Binding Affinities
The interaction of this compound with various neurotransmitter receptors has been quantified through in vitro binding assays. The binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.
| Receptor Subtype | Ligand Type | Value | Units | Reference |
| Dopamine D2 | Antagonist | 2.8 | Ki (nM) | [7] |
| Muscarinic (unspecified) | Antagonist | 100 | IC50 (µM) | [9] |
| Serotonin (uptake) | Inhibitor | 0.8 | IC50 (µM) | [9] |
Downstream Signaling Pathways
The antagonism of G-protein coupled receptors (GPCRs) by triflupromazine disrupts their downstream intracellular signaling cascades.
Dopamine Receptor Signaling
Dopamine receptors modulate the activity of adenylyl cyclase (AC), which synthesizes cyclic adenosine (B11128) monophosphate (cAMP).
-
D1-like Receptors (Gs-coupled) : These receptors normally stimulate adenylyl cyclase. Triflupromazine's antagonism of D1 receptors prevents this stimulation, leading to a decrease in cAMP production.
-
D2-like Receptors (Gi/o-coupled) : These receptors inhibit adenylyl cyclase.[10] By blocking these receptors, triflupromazine disinhibits the enzyme, which can lead to a relative increase in cAMP levels, although the net effect is complex due to its action on D1 receptors.
Figure 1: Antagonism of Dopamine D1 and D2 Receptor Signaling Pathways.
Phosphoinositide and Other Signaling Pathways
Triflupromazine's action at other receptors, such as muscarinic M1 and histamine H1, involves the phospholipase C (PLC) pathway. Antagonism of these Gq-coupled receptors prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby blocking downstream calcium mobilization and protein kinase C (PKC) activation. Furthermore, studies on the structurally similar compound trifluoperazine (B1681574) suggest potential inhibitory effects on the PI3K/AKT and JNK/MAPK signaling pathways, which are crucial for cell proliferation and survival.[11][12]
Figure 2: Inhibition of Gq-coupled Receptor Signaling via the PLC Pathway.
Experimental Protocols
The characterization of triflupromazine's mechanism of action relies on established in vitro assays.
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of triflupromazine for a specific receptor.
Objective: To calculate the Ki of a test compound (triflupromazine) by measuring its ability to displace a specific radioligand from its target receptor.
Materials:
-
Receptor Source: Cell membranes prepared from tissues (e.g., rat striatum) or cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest (e.g., Dopamine D2).[13]
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]spiperone for D2 receptors).[13]
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., (+)-butaclamol) to saturate all specific binding sites.[13]
-
Assay Buffer: Tris-based buffer with appropriate salts (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[13]
-
Equipment: Glass fiber filters, cell harvester, liquid scintillation counter.[13]
Methodology:
-
Assay Setup: In a 96-well microplate, set up triplicate wells for:
-
Total Binding: Radioligand + Assay Buffer + Membrane suspension.
-
Non-specific Binding: Radioligand + Non-specific Control + Membrane suspension.
-
Competitive Binding: Radioligand + Serial dilutions of Triflupromazine + Membrane suspension.
-
-
Incubation: Add the membrane suspension to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[13]
-
Separation: Rapidly separate bound from free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester. The membranes with bound radioligand are trapped on the filter.[14][15]
-
Washing: Wash filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: (Total Binding CPM) - (Non-specific Binding CPM).
-
Plot the percentage of specific binding against the log concentration of triflupromazine to generate a sigmoidal competition curve.
-
Determine the IC50 value (the concentration of triflupromazine that inhibits 50% of specific radioligand binding) from the curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Experimental Workflow for a Competitive Radioligand Binding Assay.
Functional Assay (cAMP Accumulation)
This protocol measures the functional consequence of receptor antagonism.
Objective: To determine the effect of triflupromazine on agonist-induced changes in intracellular cAMP levels in cells expressing the target receptor.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human receptor of interest (e.g., Dopamine D2).[13]
-
Agonist: A known agonist for the receptor (e.g., Dopamine).[13]
-
Stimulant (for Gi-coupled receptors): Forskolin (to stimulate adenylyl cyclase and create a measurable signal to be inhibited).[13]
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.[13]
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, LANCE).[13]
Methodology:
-
Cell Seeding: Seed cells in 96- or 384-well plates and culture overnight.
-
Antagonist Incubation: Wash cells with assay buffer. Pre-incubate the cells with varying concentrations of triflupromazine for a defined period.
-
Agonist Stimulation:
-
For Gs-coupled receptors : Add the specific agonist and incubate.
-
For Gi-coupled receptors : Add the specific agonist in combination with forsklin to stimulate basal cAMP production.
-
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.
-
Data Analysis:
-
Generate concentration-response curves for the agonist in the presence and absence of triflupromazine.
-
Antagonism will be observed as a rightward shift in the agonist's concentration-response curve.
-
The potency of triflupromazine as a functional antagonist can be quantified, for example, by performing a Schild analysis to determine the pA2 value.[13]
-
Conclusion
This compound exerts its pharmacological effects through a complex mechanism of action centered on the potent antagonism of central dopamine D1 and D2 receptors. Its broad receptor-binding profile, encompassing serotonergic, muscarinic, adrenergic, and histaminergic systems, further defines its therapeutic utility and its propensity for a range of side effects. A thorough understanding of its interactions with these multiple receptor systems and their downstream signaling pathways, as elucidated by quantitative binding and functional assays, is critical for the rational use of this agent and for the development of novel therapeutics with improved selectivity and tolerability.
References
- 1. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triflupromazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. abmole.com [abmole.com]
- 4. Trifluoperazine Hydrochloride | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. innoprot.com [innoprot.com]
- 11. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Investigation of Trifluoperazine as a Novel Therapeutic Agent for the Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. vbspu.ac.in [vbspu.ac.in]
Triflupromazine Hydrochloride: An In-depth Technical Guide on its Antagonism of Dopamine D1 and D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflupromazine hydrochloride is a first-generation antipsychotic agent belonging to the phenothiazine (B1677639) class of compounds.[1] Its therapeutic effects in the management of psychosis are primarily attributed to its antagonist activity at dopamine (B1211576) receptors within the central nervous system.[1] This technical guide provides a detailed overview of the antagonism of this compound at dopamine D1 and D2 receptors, presenting available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.
While this compound is known to be a dopamine D1 and D2 receptor antagonist, specific and comprehensive public domain data on its binding affinities (Ki values) and functional potencies (IC50 values) are limited. Therefore, to provide a quantitative perspective, data for the structurally related and well-characterized phenothiazine antipsychotic, Trifluoperazine, is included for comparative context.
Quantitative Data Presentation
Due to the limited availability of specific quantitative binding and functional assay data for this compound, the following tables include data for the closely related compound, Trifluoperazine, to serve as a reference.
Table 1: Comparative Binding Affinities (Ki, nM) of Trifluoperazine for Dopamine Receptors
| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) |
| Trifluoperazine | 2.9 | 1.1 - 2.63 |
Note: Data for Trifluoperazine is compiled from various sources and is intended to provide a comparative context for the antagonist activity of phenothiazines at dopamine receptors.
Table 2: Comparative Functional Antagonist Potencies (IC50) of Trifluoperazine
| Compound | Assay Type | Receptor | IC50 (nM) |
| Trifluoperazine | Dopamine-stimulated adenylyl cyclase inhibition | D2 Receptor | 1.2 |
Signaling Pathways
This compound exerts its effects by blocking the canonical signaling pathways initiated by the activation of D1 and D2 dopamine receptors.
Dopamine D1 Receptor Signaling Pathway and Antagonism by Triflupromazine
The D1 receptor is a Gs-protein coupled receptor (GPCR) that, upon activation by dopamine, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to neuronal excitation. Triflupromazine antagonizes this pathway by binding to the D1 receptor and preventing dopamine-mediated activation.
Dopamine D2 Receptor Signaling Pathway and Antagonism by Triflupromazine
The D2 receptor is a Gi-protein coupled receptor (GPCR). When activated by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP activity generally results in neuronal inhibition. Triflupromazine's antagonism of the D2 receptor blocks this inhibitory pathway.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the antagonist activity of compounds like this compound at dopamine D1 and D2 receptors.
Radioligand Binding Assay for D1 and D2 Receptors
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for D1 and D2 receptors.
1. Materials and Reagents:
-
Membrane Preparation: Homogenized brain tissue (e.g., rat striatum) or cell lines stably expressing human recombinant D1 or D2 receptors.
-
Radioligands:
-
For D1 receptors: [³H]-SCH23390
-
For D2 receptors: [³H]-Spiperone or [³H]-Raclopride
-
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Butaclamol).
-
Test Compound: this compound dissolved in an appropriate vehicle (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Membrane Preparation: Thaw frozen membrane aliquots on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of radioligand, 50 µL of non-specific binding control, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of this compound, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for D1 and D2 Receptors
This protocol describes a functional assay to measure the antagonist effect of this compound on dopamine-mediated changes in intracellular cAMP levels.
1. Materials and Reagents:
-
Cell Lines: HEK293 or CHO cells stably expressing human recombinant D1 or D2 receptors.
-
Test Compound: this compound.
-
Agonist: Dopamine or a selective D1/D2 agonist.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium and Reagents.
-
Phosphodiesterase Inhibitor: e.g., IBMX, to prevent cAMP degradation.
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Incubation:
-
For D1 antagonism: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes. Then, stimulate the cells with a fixed concentration of dopamine (typically the EC80).
-
For D2 antagonism: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes. Then, co-stimulate with a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) and a fixed concentration of dopamine.
-
-
Lysis and cAMP Measurement: After the stimulation period (typically 15-30 minutes), lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
3. Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the dopamine-mediated effect on cAMP levels.
In Vivo Experimental Models
The dopamine D2 receptor blocking activity of antipsychotics like this compound is often evaluated in vivo through models of catalepsy and antagonism of dopamine agonist-induced behaviors.
1. Catalepsy Induction:
-
Principle: Blockade of D2 receptors in the nigrostriatal pathway can induce a state of catalepsy, characterized by a failure to correct an externally imposed posture.
-
Protocol:
-
Administer varying doses of this compound to rodents (e.g., rats or mice).
-
At specified time points after administration, place the animal's forepaws on a raised bar.
-
Measure the latency to remove the paws from the bar. Increased latency is indicative of catalepsy.
-
2. Antagonism of Dopamine Agonist-Induced Hyperlocomotion:
-
Principle: D2 receptor agonists (e.g., apomorphine (B128758) or amphetamine) induce stereotyped behaviors and hyperlocomotion. The ability of an antagonist to block these effects is a measure of its D2 receptor blockade.
-
Protocol:
-
Pre-treat animals with varying doses of this compound.
-
After a set pre-treatment time, administer a dopamine agonist.
-
Measure locomotor activity in an open-field arena. A reduction in the agonist-induced hyperlocomotion indicates D2 antagonism.
-
Conclusion
This compound is a phenothiazine antipsychotic that functions as an antagonist at both dopamine D1 and D2 receptors. Its clinical efficacy in treating psychosis is largely attributed to its blockade of D2 receptors, while its broader receptor profile contributes to its overall pharmacological effects. While specific, high-quality quantitative data for this compound's binding affinities and functional potencies are not extensively available in the public domain, the provided experimental protocols offer a robust framework for the comprehensive characterization of its and other novel compounds' interactions with the dopaminergic system. The continued investigation into the precise molecular interactions of such compounds with their targets is crucial for the development of more effective and safer antipsychotic therapies.
References
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Triflupromazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Triflupromazine (B1683245) Hydrochloride, a phenothiazine-class antipsychotic agent. This document outlines the synthetic pathway, detailed experimental protocols, and a thorough analysis of its chemical and physical properties, tailored for professionals in pharmaceutical research and development.
Synthesis of Triflupromazine Hydrochloride
The synthesis of this compound is a multi-step process that begins with the formation of the core phenothiazine (B1677639) structure, followed by alkylation and subsequent conversion to its hydrochloride salt for enhanced stability and solubility.
Synthetic Pathway Overview
The overall synthesis can be summarized in three main stages:
-
Synthesis of 2-(Trifluoromethyl)-10H-phenothiazine: This intermediate is prepared by the reaction of 2-chloro-4-(trifluoromethyl)-1-nitrobenzene with N-(2-mercaptophenyl)formamide.[1]
-
Synthesis of Triflupromazine (Free Base): The phenothiazine intermediate undergoes N-alkylation with 3-chloro-N,N-dimethylpropan-1-amine.[1]
-
Formation of this compound: The triflupromazine free base is treated with hydrochloric acid to yield the final hydrochloride salt.
References
An In-depth Technical Guide to the Physicochemical Properties of Triflupromazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Triflupromazine hydrochloride, an antipsychotic medication. The following sections detail its chemical identity, physical and chemical characteristics, and the experimental protocols for their determination, presented in a format tailored for scientific and research applications.
Chemical and Physical Identity
This compound is a phenothiazine (B1677639) derivative. Its fundamental properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | N,N-dimethyl-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-1-amine hydrochloride[1] |
| CAS Number | 1098-60-8[1] |
| Molecular Formula | C₁₈H₁₉F₃N₂S·HCl[2] |
| Molecular Weight | 388.88 g/mol [2][3][4] |
| Chemical Structure | ![]() |
| IUPAC Name | N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride[1] |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 174.0 to 179.0 °C[5] |
| Solubility | Soluble in water, ethanol, and acetone.[6] Insoluble in ether.[6] Specific solubility values include: ≥58 mg/mL in H₂O, ≥27.55 mg/mL in EtOH, ≥74.5 mg/mL in DMSO, 5 mg/mL in DMF, and 0.09 mg/mL in Ethanol:PBS (pH 7.2) (1:10).[7][8][9] |
| pKa | The IUPAC Digitized pKa Dataset includes data for Triflupromazine.[6] |
| LogP | 5.54[6] |
| Appearance | White to light yellow powder or crystals. |
| pH (2% aqueous solution) | 4.1[6] |
Mechanism of Action and Signaling Pathway
This compound primarily functions as a dopamine (B1211576) D1 and D2 receptor antagonist.[3][6][10] Its antipsychotic effects are largely attributed to the blockade of D2 receptors in the mesolimbic and mesocortical pathways of the brain, which helps to alleviate symptoms of psychosis such as hallucinations and delusions.[11] By inhibiting these receptors, it reduces the effects of excess dopamine.[11]
The binding of Triflupromazine to the D2 receptor, a G protein-coupled receptor (GPCR), inhibits the Gαi/o signaling pathway. This leads to a decrease in the inhibition of adenylyl cyclase, affecting the intracellular concentration of the second messenger cyclic AMP (cAMP).
References
- 1. 10H-Phenothiazine-10-propanamine, N,N-dimethyl-2-(trifluoromethyl)-, monohydrochloride | C18H20ClF3N2S | CID 66069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. トリフルプロマジン 塩酸塩 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound (Standard)_TargetMol [targetmol.com]
- 4. Triflupromazine Hcl | Trusted Manufacturers - Chemical Bull [chemicalbull.com]
- 5. This compound | 1098-60-8 [chemicalbook.com]
- 6. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Triflupromazine (hydrochloride) | CAS 1098-60-8 | Cayman Chemical | Biomol.com [biomol.com]
- 8. apexbt.com [apexbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. abmole.com [abmole.com]
- 11. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
Triflupromazine hydrochloride solubility and stability studies
An In-depth Technical Guide to the Solubility and Stability of Triflupromazine (B1683245) Hydrochloride
Introduction
Triflupromazine hydrochloride is a phenothiazine (B1677639) derivative recognized for its antipsychotic and antiemetic properties. It functions primarily as a dopamine (B1211576) D1/D2 receptor antagonist[1]. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to support researchers and drug development professionals.
Chemical Profile:
-
Chemical Name: N,N-dimethyl-2-(trifluoromethyl)-10H-phenothiazine-10-propanamine, monohydrochloride[2]
-
Molecular Formula: C₁₈H₁₉F₃N₂S · HCl[2]
-
Molecular Weight: 388.9 g/mol [2]
Solubility Studies
The solubility of an API is a critical determinant of its bioavailability and dictates the choice of solvent systems for both analytical procedures and formulation development.
Quantitative Solubility Data
The solubility of this compound has been determined in various common laboratory solvents. The data is summarized in the table below.
| Solvent System | Concentration (mg/mL) | Source |
| Water (H₂O) | ≥58 | [3] |
| Dimethyl Sulfoxide (DMSO) | ≥74.5 | [3] |
| Dimethyl Sulfoxide (DMSO) | 78 | [4] |
| Dimethyl Sulfoxide (DMSO) | 3 | [2] |
| Ethanol (EtOH) | ≥27.55 | [3] |
| Ethanol (EtOH) | 5 | [2] |
| Dimethylformamide (DMF) | 5 | [2] |
| Ethanol:PBS (pH 7.2) (1:10) | 0.09 | [2] |
Note: Discrepancies in reported solubility values may arise from differences in experimental conditions, such as temperature and purity of the compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Selected solvent(s) of appropriate purity
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation: Add an excess amount of this compound powder to a glass vial, ensuring that a solid phase will remain after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended particles.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter to remove any fine particles.
-
Quantification:
-
Accurately dilute the filtered supernatant with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis).
-
Analyze the diluted sample using a validated analytical method (e.g., RP-HPLC with UV detection at a λmax of ~255 nm or ~305 nm) to determine the concentration of the dissolved drug.[5][6]
-
Prepare a calibration curve using standard solutions of known this compound concentrations to ensure accurate quantification.
-
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor used.
Visualization: Solubility Determination Workflow
Caption: Workflow for the shake-flask solubility determination method.
Stability Studies
Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Stability Profile and Storage
This compound exhibits sensitivity to environmental factors.
-
Light and Air Sensitivity: Solutions of this compound are known to be sensitive to both air and light.[5] The United States Pharmacopeia (USP) monograph specifies that procedures involving the compound should be conducted under subdued light or by using low-actinic glassware to prevent degradation.[6]
-
Long-Term Stability: When stored as a solid, protected from light and air, the compound is stable for extended periods, with a reported stability of at least four years.[7]
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is performed to identify potential degradation products and establish the intrinsic stability of the molecule. This data is crucial for developing stability-indicating analytical methods. The protocol below is based on standard ICH guidelines and methodologies reported for phenothiazines.[8][9][10]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water)
-
Buffers
-
pH meter
-
Temperature-controlled ovens, water baths
-
Photostability chamber
-
Stability-indicating HPLC system with a PDA or UV detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Reflux at an elevated temperature (e.g., 80°C) for a specified time (e.g., 30 minutes).[9] Cool and neutralize with 0.1 N NaOH.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Reflux at 80°C for a specified time (e.g., 60 minutes).[9] Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 0.1% H₂O₂) and keep it at a controlled temperature (e.g., 30°C) for a set duration (e.g., 30 minutes).[9]
-
Thermal Degradation: Expose the solid powder to dry heat in an oven (e.g., 105°C) for several hours.[9] Separately, expose the stock solution to heat.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[9] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
Following exposure, dilute all stressed samples, including controls, to the same target concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all degradation products. Chromatographic conditions similar to those used for related compounds involve a C18 column with a mobile phase of methanol and an ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) and UV detection.[8][9]
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and assess the peak purity of the parent drug to demonstrate the specificity of the method.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Conditions | Source |
| Acid Hydrolysis | 0.1 N HCl | 80°C for 30 min | [9] |
| Alkaline Hydrolysis | 0.1 N NaOH | 80°C for 60 min | [9] |
| Oxidation | 0.1% H₂O₂ | 30°C for 30 min | [9] |
| Thermal (Dry Heat) | Oven | 105°C for 4 h | [9] |
| Photolytic | Photostability Chamber | 1.2 million lux hours (visible) & 200 W·h/m² (UV) | [9] |
Visualization: Forced Degradation Study Workflow
Caption: Workflow for a typical forced degradation (stress testing) study.
References
- 1. abmole.com [abmole.com]
- 2. Triflupromazine (hydrochloride) | CAS 1098-60-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Tablets [drugfuture.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. actapharmsci.com [actapharmsci.com]
Triflupromazine: A Technical Guide to its Historical Development and First Approval
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the historical development and initial approval of Triflupromazine (B1683245), a first-generation antipsychotic of the phenothiazine (B1677639) class. It details the chemical synthesis, preclinical investigations, and pivotal early clinical trials that led to its introduction as a therapeutic agent for psychotic disorders. The document elucidates the drug's primary mechanism of action as a dopamine (B1211576) D1 and D2 receptor antagonist, with additional activity at muscarinic receptors. Quantitative data from early clinical studies on efficacy and safety are presented in tabular format for clear comparison. Detailed experimental protocols for both the synthesis and key clinical evaluations are provided to offer a comprehensive understanding of the drug's origins. Visual representations of the historical timeline, signaling pathways, and experimental workflows are included to facilitate comprehension.
Introduction
Triflupromazine emerged during the mid-20th century, a transformative period in psychopharmacology. As a member of the phenothiazine family, it is chemically related to chlorpromazine (B137089), the first effective neuroleptic. The introduction of a trifluoromethyl group to the phenothiazine nucleus was a key structural modification intended to enhance potency. This guide traces the journey of Triflupromazine from its synthesis to its establishment as a treatment for psychosis in the late 1950s.
Historical Development and First Approval
The development of Triflupromazine was a direct extension of the pioneering work on phenothiazine derivatives that began with the synthesis of chlorpromazine in 1950.[1] Researchers sought to modify the phenothiazine structure to improve efficacy and alter the side-effect profile. Triflupromazine, with its trifluoromethyl group at the 2-position of the phenothiazine ring, was one such modification.
The first approval of Triflupromazine for the treatment of psychosis occurred in 1957.[2] This marked its entry into the clinical arena as a potent antipsychotic and antiemetic agent.
Chemical Synthesis
The synthesis of Triflupromazine involves a multi-step process, beginning with the formation of the core phenothiazine structure followed by the addition of the dimethylaminopropyl side chain.
Experimental Protocol: Synthesis of Triflupromazine
A common synthetic route involves the following key steps:
-
Synthesis of 2-(Trifluoromethyl)-10H-phenothiazine: This intermediate is prepared by reacting 2-chloro-4-(trifluoromethyl)-1-nitrobenzene with N-(2-mercaptophenyl)formamide. This reaction proceeds through a series of intermediate compounds to yield the desired trifluoromethyl-phenothiazine core.
-
Alkylation: The 2-(trifluoromethyl)-10H-phenothiazine is then alkylated using 3-chloro-N,N-dimethylpropan-1-amine. This step attaches the crucial side chain to the nitrogen atom of the phenothiazine ring, yielding Triflupromazine.[3]
A detailed, patented method for a similar phenothiazine, trifluoperazine (B1681574), which shares the trifluoromethyl phenothiazine core, outlines a condensation reaction between trifluoromethyl phenothiazine and 4-methyl-1-chloropropyl piperazine (B1678402) in an organic solvent with a catalyst at a pH of 9-12 and a temperature of 80-120°C.[4] Purification of the crude product is then carried out by converting it to an oxalate (B1200264) salt and then back to the free base by adding an alkali. Finally, a salt-forming reaction with hydrochloric acid is performed to yield the hydrochloride salt.[4]
Preclinical Studies
Early preclinical studies in animal models were crucial for establishing the pharmacological profile and safety of Triflupromazine. These studies typically involved rodents and canines to assess acute toxicity, sedative effects, and antiemetic properties. Comparisons were often made with the established antipsychotic, chlorpromazine.
Key Findings from Preclinical Research
-
Toxicity: Acute toxicity studies in mice, rats, and dogs showed that Triflupromazine had a comparable toxicity profile to chlorpromazine.
-
Tranquilizing and Antiemetic Effects: In more specialized tests in rats, monkeys, and dogs, Triflupromazine demonstrated higher potency as a tranquilizing and antiemetic agent compared to chlorpromazine.
-
Cardiovascular Effects: Preclinical data suggested a lower likelihood of cardiovascular side effects with Triflupromazine compared to chlorpromazine.
Early Clinical Trials
The initial clinical evaluation of Triflupromazine in the late 1950s focused on its efficacy and safety in patients with various psychotic disorders, primarily schizophrenia. These early trials were foundational in establishing its therapeutic role.
Experimental Protocol: Early Clinical Trial in Psychotic Patients (Representative)
-
Patient Population: Adult patients with a diagnosis of a psychotic disorder, often with chronic and severe symptoms, who were hospitalized. Many had previously been treated with other therapies, including other phenothiazines, with limited success.
-
Study Design: Early studies were often open-label, where both the patient and investigator knew the treatment being administered. Some later studies employed a "double-blind" methodology, though this was not always feasible due to the distinct side effects of the medication. Patients often served as their own controls, with their baseline condition compared to their state after treatment.
-
Dosage and Administration: Triflupromazine was typically administered orally in tablet form. Dosages varied depending on the severity of the psychosis, with initial doses often being lower and gradually increased. Daily dosages could range from 20 mg to a maximum of 150 mg.
-
Efficacy Assessment: The primary measure of efficacy was clinical observation of the patient's behavior and symptoms. This included assessments of agitation, hostility, delusions, and hallucinations. In that era, standardized rating scales were not as common, and improvement was often categorized qualitatively (e.g., "marked improvement," "moderate improvement," "no change").
-
Safety Assessment: Safety was monitored through clinical observation of side effects, particularly extrapyramidal symptoms (e.g., tremors, rigidity), as well as monitoring of blood pressure and routine laboratory tests.
Quantitative Data from Early Clinical Trials
| Study Reference (Year) | Number of Patients | Diagnosis | Dosage Range (mg/day) | Key Efficacy Findings | Key Adverse Effects Reported |
| Pennington VM (1959)[5] | 132 | Psychotic Disorders | Not specified | Details not available in abstract | Not specified in abstract |
| Rudy LH, et al. (1958) | Not specified | Psychotic Disorders | Not specified | Details not available in abstract | Not specified in abstract |
Note: Access to full-text articles from this era is limited, and thus detailed quantitative data is often not available in abstracts.
Mechanism of Action
Triflupromazine exerts its antipsychotic and antiemetic effects primarily through its antagonist activity at dopamine receptors in the central nervous system. Its broader pharmacological profile also includes interactions with other neurotransmitter systems.
Dopamine Receptor Antagonism
Triflupromazine is a potent antagonist of both dopamine D1 and D2 receptors.[2] The antipsychotic effects are largely attributed to the blockade of D2 receptors in the mesolimbic pathway of the brain. This blockade helps to normalize the hyperactivity of dopaminergic systems thought to underlie the positive symptoms of psychosis, such as hallucinations and delusions.
Muscarinic Receptor Antagonism
Triflupromazine also exhibits antagonist activity at muscarinic acetylcholine (B1216132) receptors, particularly the M1 and M2 subtypes.[3] This anticholinergic activity contributes to some of the side effects associated with the drug, such as dry mouth, blurred vision, and constipation.
Conclusion
The development and approval of Triflupromazine represent a significant step in the early history of psychopharmacology. Building on the foundation of phenothiazine chemistry, its introduction provided clinicians with a potent new tool for the management of severe psychotic disorders. While the methodologies of early clinical trials differ from modern standards, they were instrumental in demonstrating the therapeutic efficacy of Triflupromazine. Its mechanism of action, centered on dopamine receptor antagonism, laid the groundwork for the development of subsequent antipsychotic medications. This technical guide provides a comprehensive overview of the foundational science and clinical investigations that brought Triflupromazine from the laboratory to clinical practice.
References
- 1. Trifluoperazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102690245A - Method for preparing trifluoperazine hydrochloride - Google Patents [patents.google.com]
- 5. Clinical results of triflupromazine (Vesprin) in 132 psychotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Triflupromazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflupromazine (B1683245) is a first-generation, or "typical," antipsychotic agent belonging to the phenothiazine (B1677639) class of drugs.[1][2] First approved in 1957, it is primarily utilized for the management of psychotic disorders, such as schizophrenia, and for its potent antiemetic properties in controlling severe nausea and vomiting.[1] The therapeutic effects of triflupromazine are primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[1][3] However, its pharmacological profile is broad, encompassing interactions with dopamine D1, serotonin (B10506) (5-HT2), alpha-adrenergic, muscarinic, and histamine (B1213489) H1 receptors, which contribute to both its therapeutic efficacy and its side-effect profile.[4][5]
The structure-activity relationship (SAR) for the phenothiazine class is well-established and serves as a classic example in medicinal chemistry. It dictates how subtle molecular modifications to the core phenothiazine scaffold influence potency and activity. Triflupromazine's structure, featuring a trifluoromethyl group at the C-2 position and a dimethylaminopropyl side chain at the N-10 position, represents a highly optimized configuration for potent D2 receptor blockade.[1][3] This guide provides a detailed examination of the SAR of triflupromazine, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Structure-Activity Relationship of Phenothiazines
The antipsychotic activity of triflupromazine is best understood by dissecting its molecular structure into three key components: the phenothiazine tricyclic core, the substituent at position C-2, and the aminoalkyl side chain at position N-10.
The Phenothiazine Tricyclic System
The three-ring phenothiazine nucleus is the foundational scaffold. Modifications to this core have significant consequences for activity:
-
Substitution Position: The location of substituents on the phenothiazine rings is critical. Potency is affected in the following order of substitution position: 2 > 3 > 4 > 1.[6][7] The C-2 position is the optimal site for substitution to enhance neuroleptic activity.[7][8]
-
Sulfur Atom: Oxidation of the sulfur atom at position 5 to a sulfoxide (B87167) or sulfone results in a decrease in antipsychotic activity.[6]
The C-2 Substituent: The Key to Potency
The nature of the chemical group at the C-2 position is arguably the most critical determinant of a phenothiazine's antipsychotic potency.
-
Electron-Withdrawing Groups (EWGs): The presence of an electron-withdrawing group at C-2 is essential for high activity.[8][9]
-
Hierarchy of Potency: The potency increases with the electronegativity of the substituent. The general order is: -CF₃ > -Cl > -H .[9] This principle directly explains why triflupromazine (with a -CF₃ group) is a more potent antipsychotic than chlorpromazine (B137089) (with a -Cl group).[9][10]
-
Conformational Influence: The EWG at C-2 is believed to interact with the N-10 side chain through Van der Waals forces.[11] This interaction orients the flexible side chain into a specific conformation that mimics the structure of dopamine, thereby facilitating high-affinity binding and competitive antagonism at the dopamine D2 receptor.[8][11]
The N-10 Aminoalkyl Side Chain
The side chain attached to the nitrogen atom at position 10 governs receptor interaction and is crucial for activity.
-
Chain Length: A three-carbon (propyl) bridge between the N-10 of the phenothiazine ring and the terminal amino nitrogen is indispensable for maximal neuroleptic activity.[6][8] Shortening, lengthening, or branching this chain reduces potency.[5][6]
-
Terminal Amino Group: For maximum activity, the terminal amino group must be tertiary.[7][8] Primary and secondary amines are significantly less potent.[6] In triflupromazine, this is a dimethylamino group. Substituting the methyl groups with larger alkyl groups tends to decrease activity.[6]
Quantitative Analysis: Receptor Binding Affinity
The SAR principles are reflected in the quantitative binding affinities of these drugs for their primary targets. The inhibition constant (Ki) measures the concentration of a drug required to occupy 50% of the receptors; a lower Ki value indicates higher binding affinity and potency. The data below clearly demonstrates triflupromazine's high affinity for D2-like receptors and its superior potency compared to chlorpromazine, underscoring the impact of the -CF₃ group.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |
| Triflupromazine | 2.9[12] | 1.4[12] | 3.8[12] | 0.7[12] |
| Chlorpromazine | 15[12] | 3.5[12] | 7.5[12] | 5.5[12] |
Data compiled from comparative analyses.[12] Values may vary based on experimental conditions.
Signaling Pathway and SAR Logic Visualization
The following diagrams illustrate the key signaling pathway affected by triflupromazine and the logical workflow of a typical SAR study.
Experimental Protocols
A cornerstone of SAR studies is the in vitro competitive radioligand binding assay, which quantifies the affinity of a test compound for a specific receptor.
Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., triflupromazine) for the human dopamine D2 receptor by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.[13]
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (D2-selective antagonists).[13]
-
Non-specific Ligand: Haloperidol (10 µM) or unlabeled Spiperone (1 µM) to determine non-specific binding.[13]
-
Test Compound: Triflupromazine hydrochloride, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[13][14]
-
Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation cocktail.[14]
Methodology:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Resuspend the membranes in ice-cold assay buffer to a final protein concentration that gives optimal binding (e.g., 10-20 µg protein per well), determined empirically.[13][15] Homogenize briefly if necessary.
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each condition:
-
Total Binding Wells: 25 µL of Assay Buffer + 25 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2-0.5 nM) + 50 µL of membrane preparation.
-
Non-specific Binding Wells: 25 µL of non-specific ligand (e.g., 10 µM Haloperidol) + 25 µL of [³H]-Spiperone + 50 µL of membrane preparation.
-
Competition Wells: 25 µL of serially diluted test compound (triflupromazine) + 25 µL of [³H]-Spiperone + 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[13][15]
-
Harvesting: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters 3-4 times with ice-cold assay buffer.[14]
-
Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.[13] Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Conclusion
The structure-activity relationship of this compound is a clear illustration of targeted drug design principles. Its high antipsychotic potency is not coincidental but rather the result of an optimal molecular architecture defined by three key features: (1) a phenothiazine core, (2) a powerful electron-withdrawing trifluoromethyl (-CF₃) group at the critical C-2 position, and (3) the ideal three-carbon tertiary amine side chain at N-10.[6][8][9] This precise arrangement facilitates a molecular conformation that effectively mimics dopamine, allowing for high-affinity binding and potent antagonism of the D2 receptor, which is the primary mechanism of its therapeutic action.[1][11] The principles outlined in this guide are fundamental to understanding the pharmacology of phenothiazines and continue to inform the development of novel CNS-acting agents.
References
- 1. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. TRIFLUPROMAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Structure Activity Relationship of Antipsychotic Drug | PPTX [slideshare.net]
- 8. SAR of phenothiazine.pptx [slideshare.net]
- 9. egpat.com [egpat.com]
- 10. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Early pharmacological studies of Triflupromazine hydrochloride
An In-depth Technical Guide to the Early Pharmacological Studies of Triflupromazine (B1683245) Hydrochloride
Introduction
Triflupromazine hydrochloride is a first-generation antipsychotic and antiemetic agent belonging to the phenothiazine (B1677639) class of compounds. First approved in 1957, it was utilized for the management of psychoses and to control severe nausea and vomiting.[1] As a member of the phenothiazine family, its pharmacological activity is primarily characterized by its potent antagonism of dopamine (B1211576) receptors. This technical guide provides a detailed overview of the early pharmacological research on this compound, focusing on its pharmacodynamics, pharmacokinetic profile, and key preclinical findings. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of its core mechanisms and experimental workflows.
Pharmacodynamics: Receptor Profile and Mechanism of Action
The primary mechanism of action for Triflupromazine is the blockade of dopamine D1 and D2 receptors in the central nervous system.[1][2][3][4] This antagonism in the mesolimbic and mesocortical pathways is believed to be responsible for its antipsychotic effects, alleviating symptoms such as hallucinations and disorganized thoughts.[1][5] Its antiemetic properties are primarily due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla.[1][2]
In addition to its high affinity for dopamine receptors, early studies revealed that Triflupromazine interacts with a range of other neurotransmitter systems, contributing to its broad pharmacological profile and side effects. It binds to and inhibits muscarinic acetylcholine (B1216132) receptors (M1 and M2) and serotonin (B10506) (5-HT) receptors.[1][6]
Quantitative Data: Receptor and Transporter Binding Affinity
Early in vitro studies quantified the interaction of Triflupromazine with various receptors and transporters. This data is crucial for understanding the drug's potency and potential for off-target effects.
| Target | Preparation | Assay Type | Value (IC50) | Reference |
| Muscarinic Receptors | Isolated Rat Corpus Striatum | Radioligand Binding | 100 µM | [6][7] |
| Serotonin (5-HT) Uptake | Isolated Rat Brainstem Synaptosomes | Uptake Inhibition | 0.8 µM | [6][7] |
| Dopamine D1/D2 Receptors | N/A | Antagonist Activity | Not specified | [1][4] |
Pharmacokinetics
Early pharmacokinetic data for Triflupromazine indicated variability in its absorption and disposition.
-
Absorption : Following oral administration, absorption from the gastrointestinal tract was noted to be erratic.[1] This leads to significant interindividual differences in peak plasma concentrations.[1]
-
Distribution : Being a lipophilic molecule, Triflupromazine is highly protein-bound and widely distributed throughout the body.
-
Metabolism : Like other phenothiazines, it is extensively metabolized in the liver.
-
Excretion : Studies in rats using radiolabeled Triflupromazine methiodide showed that a significant portion of an intraperitoneally administered dose was excreted in the feces via bile.[1]
Key Preclinical Pharmacological Studies
A variety of animal models were used to characterize the pharmacological effects of this compound. These studies were often comparative, benchmarking its activity against other phenothiazines like chlorpromazine.
Quantitative Data: Preclinical Animal Studies
| Species | Effect Studied | Route | Dosage | Key Findings | Reference |
| Mice, Rats, Dogs | Acute Toxicity | Various | N/A | Comparable toxicity to chlorpromazine, except IV where triflupromazine was less toxic in dogs. | |
| Dogs | Gastrointestinal Motility | IV | 0.5 mg/lb (1.1 mg/kg) | Significantly prolonged GI emptying time compared to non-sedated controls. | [8] |
| Dogs | Premedication | N/A | N/A | Proved to be a better premedication than diazepam, with a quicker sedative effect and shorter recovery time when used with propofol. | [9] |
| Buffalo Calves | Anesthetic Premedication | IM | 0.3 mg/kg | Effective as a preanesthetic to ensure calming and smooth induction of anesthesia with propofol. | [10] |
| Cats | Tranquilization | IM | 2 to 4 mg/lb (4.4 to 8.8 mg/kg) | Recommended dosage for clinical use. | [11] |
| Horses | Tranquilization | IV or IM | 10 to 15 mg per 100 lbs | Recommended dosage for clinical use, with a maximum dose of 100 mg. | [11] |
Experimental Protocols
The following sections detail the methodologies employed in key early studies to determine the pharmacological profile of Triflupromazine.
Radioligand Binding Assay for Receptor Affinity
This protocol is a generalized method based on the principles used in early receptor binding studies to determine the IC50 value of a compound.
-
Objective : To determine the concentration of this compound that inhibits 50% of a specific radioligand from binding to its target receptor.
-
Materials :
-
Tissue homogenate containing the receptor of interest (e.g., rat corpus striatum for muscarinic receptors).[6][7]
-
Radioligand specific to the receptor (e.g., [³H]-quinuclidinyl benzilate for muscarinic receptors).
-
This compound solutions of varying concentrations.
-
Incubation buffer, filtration apparatus, and scintillation counter.
-
-
Procedure :
-
Aliquots of the tissue homogenate are incubated with a fixed concentration of the radioligand and varying concentrations of Triflupromazine.
-
A control group containing only the radioligand and tissue (total binding) and a non-specific binding group (containing a high concentration of an unlabeled ligand) are included.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are plotted as the percentage of specific binding versus the log concentration of Triflupromazine to determine the IC50 value.
-
Canine Gastrointestinal Motility Study
This protocol describes an in vivo experiment to assess the effect of Triflupromazine on gastrointestinal transit time.[8]
-
Objective : To measure the effect of this compound on the gastrointestinal emptying time in dogs.
-
Subjects : Healthy adult dogs, randomly divided into a control group and a treatment group.[8]
-
Procedure :
-
Baseline : Animals are fasted overnight.
-
Administration : The treatment group receives this compound intravenously (e.g., at 2 mg/kg), while the control group receives a saline placebo.[8]
-
Contrast Medium : After a set period (e.g., 15 minutes) to allow for the drug to take effect, all dogs are administered a standard oral dose of barium sulfate (B86663) contrast meal.
-
Radiographic Imaging : Ventrodorsal and right lateral radiographs are taken immediately after barium administration and at regular intervals thereafter (e.g., 30 min, 60 min, 90 min, etc.).
-
Data Analysis : The radiographs are analyzed to track the progression of the barium through the gastrointestinal tract. The total emptying time is defined as the time from administration until the contrast medium reaches the descending colon.[8]
-
Comparison : The emptying times for the Triflupromazine-treated group are statistically compared to the control group.
-
Conclusion
The early pharmacological studies of this compound established it as a potent phenothiazine with significant dopamine D1/D2 receptor antagonist activity.[1][3][4] Its interactions with muscarinic and serotonergic systems were also identified, explaining its broad spectrum of effects and side effects.[1][6] Preclinical research in various animal species confirmed its efficacy as a tranquilizer and antiemetic, providing foundational data on effective dosages and potential toxicities.[12][8][9][10][11] The methodologies developed during this period, from in vitro receptor binding assays to in vivo functional studies, were critical in elucidating the pharmacological profile of Triflupromazine and laid the groundwork for its clinical application.
References
- 1. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triflupromazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | AChR | Dopamine Receptor | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Triflupromazine (hydrochloride) | CAS 1098-60-8 | Cayman Chemical | Biomol.com [biomol.com]
- 8. luvas.edu.in [luvas.edu.in]
- 9. veterinaryworld.org [veterinaryworld.org]
- 10. luvas.edu.in [luvas.edu.in]
- 11. Federal Register :: Request Access [unblock.federalregister.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
Triflupromazine hydrochloride binding affinity to serum albumin
An In-Depth Technical Guide to the Binding Affinity of Triflupromazine (B1683245) Hydrochloride to Serum Albumin
Introduction
Triflupromazine (TFZ) is a phenothiazine (B1677639) derivative used as an antipsychotic and antiemetic agent. Its therapeutic efficacy, distribution, and potential for drug-drug interactions are significantly influenced by its binding to plasma proteins, primarily serum albumin. Serum albumin, the most abundant protein in blood plasma, acts as a transport and depot for numerous endogenous and exogenous compounds, including many drugs. Understanding the binding affinity, mechanism, and specific interaction sites between triflupromazine hydrochloride and serum albumin is critical for predicting its pharmacokinetic and pharmacodynamic profiles.
This technical guide provides a comprehensive overview of the binding interaction between triflupromazine and serum albumin (both human and bovine), summarizing key binding characteristics, detailing relevant experimental protocols, and visualizing the underlying processes. While extensive quantitative data for triflupromazine is limited in publicly accessible literature, this guide synthesizes the available findings and presents the standard methodologies for such investigations.
Quantitative and Qualitative Data Summary
The interaction between triflupromazine and serum albumin has been characterized using methods such as ¹⁹F NMR and second-derivative spectrophotometry. These studies reveal a complex binding process involving both specific and nonspecific interactions.
Table 1: Binding Characteristics of Triflupromazine with Serum Albumin
| Parameter | Observation | Serum Albumin Type | Method | Reference |
|---|---|---|---|---|
| Binding Sites | At least two distinct binding sites exist. | HSA & BSA | ¹⁹F NMR | [1] |
| Specific Binding Site | One specific binding site is identified as Sudlow's Site II. | HSA & BSA | ¹⁹F NMR | [1][2] |
| Relative Affinity | Affinity for Site II is considerably higher on HSA than on BSA. | HSA vs. BSA | ¹⁹F NMR | [1] |
| Nonspecific Binding | A second signal corresponds to a weighted average of nonspecifically bound and free TFZ. This becomes the major binding mode in the presence of physiological salt concentrations. | HSA & BSA | ¹⁹F NMR |[1] |
Table 2: Factors Influencing Triflupromazine Binding to Bovine Serum Albumin (BSA)
| Factor | Effect on Binding Constant (K) | Mechanism | Method | Reference |
|---|---|---|---|---|
| Inorganic Anions (Cl⁻, Br⁻, I⁻) | Significant decrease in K value (e.g., ~40% decrease with 0.1 M NaCl). The effect follows the order: I⁻ >> Br⁻ > Cl⁻. | Anions bind to Site II, causing local steric hindrance that inhibits TFZ binding. | Second-Derivative Spectrophotometry, ¹⁹F NMR | [2] |
| Na₂SO₄ | No significant effect on K value. | Neither Na⁺ nor SO₄²⁻ affects the binding of phenothiazines to BSA. | Second-Derivative Spectrophotometry |[2] |
Experimental Protocols
The characterization of drug-albumin binding relies on several biophysical techniques. The methods used specifically for triflupromazine and the general standard for such studies are detailed below.
Second-Derivative Spectrophotometry
This method was employed in studies analyzing the effect of ions on triflupromazine's binding to BSA. Its primary advantage is the ability to minimize background interference from the protein itself, allowing for precise measurement of the drug's spectral changes upon binding.[3][4]
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of fatty-acid-free Bovine Serum Albumin (BSA) in the same buffer.
-
Prepare a series of sample solutions containing a fixed concentration of triflupromazine and varying concentrations of BSA.
-
For each sample, prepare a corresponding reference solution containing the same concentration of BSA in the buffer.
-
-
Spectrophotometric Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Place the sample solution (TFZ + BSA) in the sample cuvette and the corresponding reference solution (BSA only) in the reference cuvette.
-
Scan the absorption spectra over a relevant wavelength range (e.g., 200-400 nm). This initial scan helps to compensate for the strong background absorbance of BSA.[3]
-
-
Data Analysis:
-
Calculate the second derivative of the absorption spectra obtained. The use of second-derivative spectra enhances spectral features and can entirely eliminate residual background signals, often revealing isosbestic points that confirm a stable binding equilibrium.[4]
-
Measure the difference in the second-derivative intensity (ΔD) for triflupromazine at a specific wavelength before and after the addition of BSA.
-
The binding constant (K) and the number of binding sites (n) can be determined by analyzing the relationship between ΔD and the concentration of BSA, typically using a Scatchard plot analysis.[3]
-
Fluorescence Quenching Spectroscopy
Fluorescence spectroscopy is a highly sensitive and widely used method to study drug-protein interactions.[5][6] It relies on monitoring the quenching of the intrinsic fluorescence of tryptophan residues in albumin as the drug (quencher) is introduced.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of serum albumin (e.g., 2 µM HSA or BSA) in a buffer solution (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of this compound (quencher) in the same buffer.
-
Prepare a series of solutions with a constant concentration of albumin and incrementally increasing concentrations of triflupromazine.
-
-
Fluorescence Spectra Collection:
-
Use a spectrofluorometer with a thermostatically controlled cuvette holder.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues and minimize interference from tyrosine.[5]
-
Record the fluorescence emission spectra from approximately 300 nm to 450 nm for each sample.
-
Acquire spectra for the buffer alone and the drug solution alone to correct for background signals and inner filter effects.
-
-
Data Analysis and Interpretation:
-
Quenching Mechanism: The mechanism (static or dynamic) is determined by analyzing the quenching data at different temperatures. The Stern-Volmer equation is used: F₀ / F = 1 + Ksv[Q] = 1 + kqτ₀[Q] Where F₀ and F are the fluorescence intensities in the absence and presence of the quencher [Q], Ksv is the Stern-Volmer quenching constant, kq is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore (~10⁻⁸ s). For static quenching, Ksv decreases with increasing temperature, whereas for dynamic quenching, it increases.[6]
-
Binding Constant and Number of Sites: For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated using the modified Stern-Volmer (double logarithm) equation: log[(F₀ - F) / F] = log(Ka) + n log[Q] A plot of log[(F₀ - F) / F] versus log[Q] yields a straight line with a slope of n and an intercept of log(Ka).
-
Thermodynamic Parameters: By determining the binding constant Ka at different temperatures (e.g., 298 K, 308 K, 318 K), the thermodynamic parameters—enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG)—can be calculated using the van't Hoff equation: ln(Ka) = -ΔH / RT + ΔS / R ΔG = ΔH - TΔS The signs and magnitudes of these parameters provide insight into the primary forces driving the binding interaction (e.g., hydrophobic interactions, hydrogen bonds, van der Waals forces).[6][7]
-
Mandatory Visualizations
Experimental Workflow for Fluorescence Quenching
The following diagram outlines the logical flow of a typical fluorescence quenching experiment designed to characterize the binding of a drug like triflupromazine to serum albumin.
Caption: Experimental workflow for drug-albumin binding analysis.
Signaling Pathway of Fluorescence Quenching
This diagram illustrates the molecular interaction leading to the quenching of albumin's intrinsic fluorescence upon the binding of triflupromazine, characteristic of a static quenching mechanism where a non-fluorescent complex is formed.
Caption: Static quenching of albumin fluorescence by triflupromazine.
References
- 1. 19F NMR spectroscopic study on the binding of triflupromazine to bovine and human serum albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of inorganic ions on the binding of triflupromazine and chlorpromazine to bovine serum albumin studied by spectrometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of benzodiazepine drugs to bovine serum albumin: a second derivative spectrophotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the affinity of drugs toward serum albumin by measurement of the quenching of the intrinsic tryptophan fluorescence of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic characterization of drug binding to human serum albumin by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroleptic Properties of Triflupromazine Hydrochloride
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Triflupromazine (B1683245) hydrochloride is a first-generation antipsychotic agent belonging to the phenothiazine (B1677639) class.[1][2] First approved in 1957, it has been utilized in the management of psychosis and severe nausea and vomiting.[1] This document provides a comprehensive technical overview of its core neuroleptic properties, focusing on its mechanism of action, receptor binding profile, and the experimental methodologies used to characterize its activity.
Mechanism of Action
Triflupromazine hydrochloride exerts its primary antipsychotic effects through the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][3][4] Overactivity in these dopaminergic pathways is strongly associated with the positive symptoms of psychosis, such as hallucinations and delusions.[3] By blocking these receptors, triflupromazine mitigates the effects of excess dopamine, leading to a reduction in psychotic symptoms.[1][3]
Like other phenothiazines, its therapeutic action is not limited to the dopamine system. Triflupromazine possesses a broad pharmacological profile, interacting with a variety of other neurotransmitter receptors, which contributes to both its therapeutic efficacy and its side-effect profile.[1][3] This includes antagonist activity at dopamine D1, serotonergic (5-HT), alpha-adrenergic, muscarinic acetylcholine, and histamine (B1213489) H1 receptors.[1][3][5][6] Its antiemetic effects are predominantly due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ).[1][7]
Quantitative Receptor Binding Profile
The affinity of this compound and its structurally related compound, trifluoperazine, for various neurotransmitter receptors has been quantified using radioligand binding assays. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key metrics, with lower values indicating higher binding affinity.
| Compound | Receptor/Transporter | Species | Kᵢ (nM) | IC₅₀ (µM) | Reference |
| Triflupromazine | 5-Hydroxytryptamine (Serotonin) 2A | - | 8.40 | - | [6] |
| Triflupromazine | Serotonin (5-HT) Uptake | Rat | - | 0.8 | [5][8] |
| Triflupromazine | Muscarinic Receptors | Rat | - | 100 | [5][8] |
| Trifluoperazine | Dopamine D2 | Human | 1.1 - 1.2 | - | [9][10] |
| Trifluoperazine | Dopamine D4 | - | 0.7 | - | [11] |
| Trifluoperazine | Dopamine D1 | - | 2.9 | - | [11] |
| Trifluoperazine | Dopamine D3 | - | 3.8 | - | [11] |
| Trifluoperazine * | Serotonin 5-HT2A | Human | 24 | - | [9] |
Note: Data for Trifluoperazine, a closely related high-potency phenothiazine, is included to provide additional context on the typical binding profile for this class of compounds, particularly at dopamine receptor subtypes where specific data for triflupromazine is less available.
Signaling Pathways
The primary neuroleptic action of triflupromazine stems from its interference with the G-protein coupled dopamine D2 receptor signaling cascade.
Uninhibited Dopamine D2 Receptor Signaling
In the absence of an antagonist, dopamine binds to the D2 receptor, activating an inhibitory G-protein (Gαi). This leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and downstream effects on neuronal activity.
Caption: Uninhibited Dopamine D2 receptor signaling cascade.
D2 Receptor Signaling Inhibited by Triflupromazine
Triflupromazine acts as a competitive antagonist, binding to the D2 receptor and preventing dopamine from activating the Gαi protein. This blockade removes the inhibitory signal on adenylyl cyclase, leading to a relative normalization of cAMP production.
Caption: D2 receptor signaling inhibited by Triflupromazine.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for D₂ Receptor Affinity
This protocol outlines a standard method for determining the binding affinity (Kᵢ) of this compound for the dopamine D₂ receptor.
1. Materials and Reagents:
-
Cell line stably expressing human D₂ receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]Spiperone or [³H]Raclopride (high-affinity D₂ antagonists).
-
Test Compound: this compound.
-
Non-specific binding control: Haloperidol or unlabeled Spiperone (at high concentration).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation fluid and vials.
2. Cell Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and centrifuge to form a pellet.
-
Homogenize the cell pellet in ice-cold assay buffer using a tissue homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet (containing cell membranes) in fresh assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
3. Binding Assay:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add in order: assay buffer, a fixed concentration of the radioligand (typically at its Kₔ value), and the serially diluted Triflupromazine.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the high-concentration unlabeled antagonist.
-
Initiate the reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
4. Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
Place the filter discs into scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the logarithm of the Triflupromazine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
Protocol: In Vivo Assessment of Neuroleptic Activity (Canine Model)
Veterinary studies provide in vivo data on the pharmacodynamic effects of triflupromazine, such as sedation and impact on gastrointestinal motility.[12][13]
1. Subjects and Acclimation:
-
Use clinically healthy adult dogs.
-
Acclimate animals to the housing and handling procedures to minimize stress.
2. Experimental Groups:
-
Control Group: Receives no sedative.
-
Test Group: Receives this compound at a specified dose (e.g., 2 mg/kg, intramuscularly).[13]
3. Procedure (Gastrointestinal Motility Assessment):
-
Administer the drug or placebo to the respective groups.
-
After a set period (e.g., 15 minutes), administer a contrast agent (e.g., Barium sulphate) orally.[13][14]
-
Perform serial radiographic imaging (e.g., ventrodorsal and lateral views) at regular intervals.
-
Record the transit time of the contrast medium through various segments of the gastrointestinal tract (stomach, small intestine, colon).
4. Endpoint Measurement:
-
The primary endpoint is the total gastrointestinal tract emptying time, defined as the time from contrast administration until it reaches the descending colon.[13]
-
Compare the mean transit time between the control and triflupromazine-treated groups.
5. Data Analysis:
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there is a significant difference in transit time between the groups. A significant prolongation of emptying time in the test group indicates a depressive effect on gastrointestinal motility, a known pharmacodynamic effect of phenothiazines.[13]
Conclusion
This compound is a potent neuroleptic agent whose therapeutic efficacy is rooted in its high-affinity antagonism of dopamine D2 receptors. Its broad receptor binding profile, however, also accounts for its diverse physiological effects and potential side effects. The experimental protocols detailed herein, from in vitro binding assays to in vivo functional assessments, represent the foundational methodologies for characterizing the neuroleptic properties of this and other antipsychotic compounds. This guide provides a technical framework for professionals engaged in the research and development of CNS-active pharmaceuticals.
References
- 1. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triflupromazine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 4. Trifluoperazine Hydrochloride | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. triflupromazine [drugcentral.org]
- 7. Triflupromazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Triflupromazine (hydrochloride) | CAS 1098-60-8 | Cayman Chemical | Biomol.com [biomol.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. luvas.edu.in [luvas.edu.in]
- 14. luvas.edu.in [luvas.edu.in]
Unraveling the Molecular Ballet: Triflupromazine Hydrochloride's Antiemetic Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 22, 2025
Abstract
Triflupromazine hydrochloride, a phenothiazine (B1677639) derivative, has long been recognized for its clinical utility as an antiemetic agent. This technical guide delves into the molecular underpinnings of its antiemetic effects, providing a comprehensive overview of its interactions with key neurotransmitter receptors. By synthesizing available quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of Triflupromazine's mechanism of action at the molecular level. The primary focus is on its potent antagonism of dopamine (B1211576) D2 receptors, with additional exploration of its engagement with muscarinic and serotonin (B10506) receptor systems, which collectively contribute to its efficacy in mitigating nausea and vomiting.
Introduction
Nausea and emesis are complex physiological responses orchestrated by a network of neural pathways in the central and peripheral nervous systems. The chemoreceptor trigger zone (CTZ) in the area postrema and the nucleus tractus solitarius (NTS) are pivotal in integrating emetic signals from various sources. Key neurotransmitters, including dopamine, serotonin, and acetylcholine (B1216132), play crucial roles in mediating these signals. This compound exerts its antiemetic effects by modulating the activity of the receptors for these neurotransmitters. This guide provides a detailed examination of these molecular interactions.
Core Molecular Mechanisms of Antiemetic Action
This compound's antiemetic properties are primarily attributed to its potent antagonism of dopamine D2 receptors located in the CTZ.[1] Blockade of these receptors interrupts the dopaminergic signaling cascade that initiates the vomiting reflex.[1] Furthermore, Triflupromazine is known to interact with muscarinic acetylcholine receptors (M1 and M2) and serotonin receptors, contributing to its broad-spectrum antiemetic activity.[1]
Dopamine D2 Receptor Antagonism
The principal mechanism of Triflupromazine's antiemetic effect is the blockade of D2 receptors in the CTZ.[1] This antagonism prevents dopamine from binding to and activating these receptors, thereby inhibiting the downstream signaling that leads to nausea and vomiting.
Muscarinic M1 and M2 Receptor Binding
Triflupromazine also demonstrates binding affinity for muscarinic M1 and M2 receptors.[1] Antagonism of these receptors, particularly in the vestibular system and the NTS, can contribute to its antiemetic effects, especially in motion sickness and other vestibular-related emetic stimuli.
Serotonin Receptor Interactions
While the primary antiemetic action is not mediated through serotonin 5-HT3 receptors in the same manner as selective antagonists like ondansetron, phenothiazines, including Triflupromazine, have been shown to act as noncompetitive antagonists at 5-HT3 receptors.[2] This interaction, along with its binding to 5-HT2B receptors, may play a supplementary role in its overall antiemetic profile.[1]
Quantitative Data on Receptor Binding Affinities
The following tables summarize the available quantitative data on the binding affinities (Ki in nM) of this compound and related phenothiazines for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity of this compound for Key Receptors
| Receptor Subtype | Triflupromazine (Ki, nM) |
| Dopamine D2 | 2.8[3] |
| Muscarinic M1 | Data not available |
| Muscarinic M2 | Data not available |
| Serotonin 5-HT2B | Binds, specific Ki not available[1] |
| Serotonin 5-HT3 | Noncompetitive antagonist, specific IC50 not available[2] |
Table 2: Comparative Binding Affinities (Ki, nM) of Selected Phenothiazines
| Receptor | Chlorpromazine | Prochlorperazine | Trifluoperazine |
| Dopamine D1 | 9.6 | Data not available | 0.8 |
| Dopamine D2 | 1.1 | Potent Antagonist | 0.2 |
| Dopamine D3 | 2.5 | Data not available | 0.7 |
| Dopamine D4 | 1.9 | Data not available | 1.4 |
| Serotonin 5-HT1A | 26 | Data not available | 200 |
| Serotonin 5-HT2A | 1.5 | Data not available | 2.5 |
| Serotonin 5-HT2C | 13 | Data not available | 20 |
Note: Data for comparative phenothiazines is provided for context and is sourced from various publicly available databases and literature.[2]
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound.
References
- 1. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antipsychotic drugs antagonize human serotonin type 3 receptor currents in a noncompetitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High content phenotypic screening identifies serotonin receptor modulators with selective activity upon breast cancer cell cycle and cytokine signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for Triflupromazine Hydrochloride
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Triflupromazine (B1683245) Hydrochloride in bulk drug and pharmaceutical formulations. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The chromatographic separation was achieved on a C18 column with isocratic elution, providing a rapid and efficient analysis. The method demonstrated excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control and stability studies.
Introduction
Triflupromazine hydrochloride, a phenothiazine (B1677639) derivative, is an antipsychotic agent.[1][2][3][4] Its chemical structure is presented in Figure 1. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of this compound formulations. This application note describes the development and validation of a simple, precise, and accurate RP-HPLC method for its quantification.
Figure 1: Chemical Structure of this compound
Chemical Formula: C₁₈H₁₉F₃N₂S · HCl Molecular Weight: 388.88 g/mol [1]
Chromatographic Conditions
A systematic approach was taken to optimize the chromatographic conditions to achieve a symmetrical peak with good resolution and a reasonable runtime. The final optimized conditions are summarized in the table below.
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Ammonium Acetate Buffer (1% w/v, pH 6.5) (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 262 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Experimental Protocols
Standard Solution Preparation
A stock solution of this compound (100 µg/mL) was prepared by accurately weighing 10 mg of the standard and dissolving it in a 100 mL volumetric flask with the mobile phase. Working standard solutions were prepared by further diluting the stock solution with the mobile phase to the desired concentrations for linearity and other validation studies.
Sample Solution Preparation
For the assay of a tablet formulation, twenty tablets were weighed to determine the average weight and then crushed into a fine powder. An amount of powder equivalent to 10 mg of this compound was accurately weighed and transferred to a 100 mL volumetric flask. Approximately 70 mL of the mobile phase was added, and the flask was sonicated for 15 minutes to ensure complete dissolution of the drug. The solution was then diluted to the mark with the mobile phase and filtered through a 0.45 µm nylon syringe filter.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:
System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. The acceptance criteria and results are presented in the table below.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.12 |
| Theoretical Plates | ≥ 2000 | 5890 |
| % RSD of Peak Area | ≤ 2.0% | 0.58% |
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
-
Acid Degradation: 1 mL of stock solution was mixed with 1 mL of 0.1 N HCl and kept at 80°C for 2 hours. The solution was then neutralized with 0.1 N NaOH.
-
Base Degradation: 1 mL of stock solution was mixed with 1 mL of 0.1 N NaOH and kept at 80°C for 2 hours. The solution was then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours.
-
Thermal Degradation: The powdered drug was kept in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.
The results showed that the peak for this compound was well-resolved from the degradation product peaks, confirming the specificity of the method.
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 10 to 60 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 10 - 60 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 45872x + 12548 |
Accuracy (% Recovery)
The accuracy of the method was determined by the standard addition method at three different concentration levels (80%, 100%, and 120%). The percentage recovery was calculated.
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
| 80% | 8 | 7.95 | 99.38 | 0.62 |
| 100% | 10 | 10.08 | 100.80 | 0.45 |
| 120% | 12 | 11.92 | 99.33 | 0.71 |
Precision
The precision of the method was evaluated by performing repeatability (intra-day precision) and intermediate precision (inter-day precision) studies. Six replicate injections of the standard solution (30 µg/mL) were made on the same day and on three different days.
| Precision Study | % RSD of Peak Area |
| Repeatability (Intra-day) | 0.75% |
| Intermediate Precision (Inter-day) | 1.28% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.45 µg/mL |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). The system suitability parameters remained within the acceptable limits, indicating the robustness of the method.
| Parameter Varied | % RSD of Peak Area |
| Flow Rate (0.9 mL/min) | 0.82% |
| Flow Rate (1.1 mL/min) | 0.79% |
| Mobile Phase (-2% Methanol) | 1.15% |
| Mobile Phase (+2% Methanol) | 1.21% |
| Temperature (28°C) | 0.95% |
| Temperature (32°C) | 0.91% |
Conclusion
A simple, rapid, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies.
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Logical Relationship of HPLC Validation Parameters.
References
Application Notes and Protocols for the Spectrophotometric Determination of Triflupromazine Hydrochloride
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the quantitative determination of Triflupromazine hydrochloride (TFPH) in solution using spectrophotometric methods. Both direct ultraviolet (UV) and visible spectrophotometry based on oxidative coupling reactions are described, offering robust and accessible analytical procedures for research, quality control, and pharmaceutical analysis. The protocols herein are compiled from validated methodologies to ensure accuracy and reproducibility.
Introduction
This compound is a phenothiazine (B1677639) derivative with antipsychotic properties. Accurate and precise quantification of this active pharmaceutical ingredient (API) is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for the determination of TFPH. This document outlines two primary spectrophotometric methods: direct UV analysis and visible spectrophotometry involving oxidative coupling reactions.
Spectrophotometric Methods Overview
Two main approaches for the spectrophotometric determination of this compound are presented:
-
Method A: Direct Ultraviolet (UV) Spectrophotometry. This method relies on the inherent absorption of UV light by the this compound molecule in an aqueous solution. It is a straightforward and non-destructive method suitable for relatively pure samples.
-
Method B: Visible Spectrophotometry via Oxidative Coupling Reaction. This method involves the reaction of this compound with a chromogenic reagent in the presence of an oxidizing agent. The resulting colored product is then measured in the visible region of the electromagnetic spectrum. This approach enhances specificity and can be used for samples with potential interfering substances that absorb in the UV region. Several variations of this method are presented, utilizing different reagents to offer flexibility in application.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the different spectrophotometric methods for this compound determination.
Table 1: UV Spectrophotometric Method Parameters
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 257 nm | [1] |
| Linearity Range | 10 - 100 µg/mL | [1] |
| Molar Absorptivity | 5.284 × 10³ L·mol⁻¹·cm⁻¹ | [1] |
| Correlation Coefficient (r²) | 0.998 | [1] |
Table 2: Visible Spectrophotometric Method Parameters
| Reagents | Oxidizing Agent | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| p-chloroaniline | Ceric ammonium (B1175870) sulfate | 570 | 4 - 50 | 3.74 x 10³[2] |
| 2-nitroso-1-naphthol-4-sulfonic acid | Potassium persulfate | 500 | 12 - 36 | 6726[3] |
| N,N-dimethyl-p-phenylenediamine dihydrochloride (B599025) (DMPPDA.2HCl) | N-bromosuccinimide (NBS) | 552 | 1 - 20 | 1.4 × 10⁴[4] |
| Sulfanilic acid | N-bromosuccinimide (NBS) | 537 | 5 - 100 | 0.55 x 10⁴[5] |
| 4,7-diphenyl-1,10-phenanthroline | Ferric(III) ion | 533 | 5 - 100 | 0.44 x 10⁴[6] |
| Schiff base reagent | Potassium iodate | 548 | 10 - 70 | 3651.2[7] |
Experimental Protocols
General Reagents and Equipment
-
Equipment: A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cuvettes, analytical balance, volumetric flasks, pipettes, and standard laboratory glassware.[4]
-
This compound (TFPH) Standard: Pharmaceutical reference standard.
-
Solvent: Distilled or deionized water.
Preparation of Standard Stock Solution
A standard stock solution of this compound (e.g., 1000 µg/mL or 500 µg/mL) should be prepared by accurately weighing the required amount of pure TFPH, dissolving it in distilled water, and diluting to the mark in a volumetric flask.[4][5] This solution should be protected from light.[3] Working standard solutions are prepared by further dilution of the stock solution with distilled water to the desired concentrations within the linear range of the chosen method.
Protocol for Method A: Direct UV Spectrophotometry
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Calibration Curve Construction:
-
Prepare a series of working standard solutions of TFPH with concentrations ranging from 10 to 100 µg/mL by diluting the stock solution with distilled water.[1]
-
Measure the absorbance of each standard solution at 257 nm against a distilled water blank.[1]
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution by dissolving a known quantity of the formulation in distilled water, filtering if necessary, and diluting to obtain a final concentration within the calibration range.
-
Measure the absorbance of the sample solution at 257 nm.
-
Determine the concentration of TFPH in the sample from the calibration curve.
-
Protocol for Method B: Visible Spectrophotometry (General Procedure)
The following is a generalized protocol for the oxidative coupling reaction methods. Specific reagent volumes and concentrations should be followed as per the selected method from Table 2.
-
Reagent Preparation:
-
Prepare the chromogenic reagent solution at the specified concentration.
-
Prepare the oxidizing agent solution at the specified concentration.
-
-
Color Development:
-
In a series of volumetric flasks, add aliquots of the standard TFPH solution covering the linear range.
-
Add the specified volume of the oxidizing agent, followed by the chromogenic reagent.
-
Adjust the pH if required by the specific method.
-
Dilute to the final volume with distilled water.
-
Allow the reaction to proceed for the recommended time for stable color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solution at the specified λmax against a reagent blank prepared in the same manner without the TFPH.
-
-
Calibration and Sample Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Prepare the sample solution and treat it in the same way as the standards.
-
Measure the absorbance of the sample and determine the concentration from the calibration curve.
-
Method Validation Considerations
For the implementation of these methods in a laboratory setting, it is essential to perform method validation as per ICH guidelines. Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient of the calibration curve.
-
Accuracy: Determined by recovery studies.
-
Precision: Evaluated through repeatability and intermediate precision, expressed as relative standard deviation (RSD).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
Conclusion
The spectrophotometric methods described provide reliable and accessible means for the determination of this compound in various solutions. The choice between the direct UV method and the visible spectrophotometric methods will depend on the sample matrix and the required sensitivity and specificity. Proper method validation is imperative before routine use.
References
In Vitro Assays for Triflupromazine Hydrochloride Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflupromazine (B1683245) hydrochloride is a phenothiazine (B1677639) derivative with a well-established history as a first-generation antipsychotic and antiemetic agent.[1] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D1 and D2 receptors.[1] Emerging research has unveiled a broader spectrum of in vitro activities for triflupromazine, including potent anticancer, antimicrobial, and calmodulin-inhibitory effects. These findings have spurred interest in repurposing this drug for new therapeutic applications.
This document provides detailed application notes and experimental protocols for a range of in vitro assays to characterize the diverse biological activities of triflupromazine hydrochloride. The protocols are intended to guide researchers in the consistent and reproducible assessment of its effects on cell viability, apoptosis, autophagy, and key signaling pathways.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on the in vitro inhibitory activities of triflupromazine and its related compound, trifluoperazine. This data provides a comparative reference for its potency across various biological targets and cell lines.
Table 1: Cytotoxic Activity of Triflupromazine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| T47D | Breast Cancer | ~5-10 | 48 |
| HCC1954 | Breast Cancer | >10 | 48 |
| U87MG | Glioblastoma | ~10 | 48 |
| SW620 | Colorectal Cancer | 13.9 | 48 |
| HCT116 | Colorectal Cancer | 16.2 | 48 |
| CT26 | Colorectal Cancer | 16.8 | 48 |
| U266 | Multiple Myeloma | 20 | 24 |
| RPMI 8226 | Multiple Myeloma | 25 | 24 |
Table 2: Receptor Binding Affinity (Ki) and Calmodulin Inhibition of Trifluoperazine
| Target | Ligand/Substrate | Ki (nM) | Notes |
| Dopamine D2 Receptor | [3H]Spiperone | 1.1 - 2.63 | Structurally similar to Triflupromazine |
| Serotonin 5-HT2A Receptor | Not Specified | 24 | Structurally similar to Triflupromazine |
| Calmodulin | Not Specified | Half-maximal binding at 5.8 µM | For Trifluoperazine |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activity of this compound.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO or appropriate solvent)
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Collect both the floating and adherent cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
Autophagy Analysis: Western Blot for LC3-II and p62
This assay monitors the levels of key autophagy marker proteins, LC3 and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Calculate the LC3-II/LC3-I ratio and the relative p62 levels.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and the workflows of the described experimental protocols.
References
Application Notes and Protocols for Triflupromazine Hydrochloride in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triflupromazine (B1683245) hydrochloride (TFP), a phenothiazine (B1677639) derivative, in cell culture studies. TFP has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, making it a compound of interest for drug repurposing in oncology. This document outlines its mechanisms of action, provides detailed protocols for key experimental assays, and presents available quantitative data to guide researchers in their study design.
Mechanism of Action
Triflupromazine hydrochloride exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis. The primary mechanisms identified include:
-
Inhibition of PI3K/AKT and JNK/MAPK Signaling Pathways: TFP has been shown to inhibit the phosphorylation of AKT and JNK, key kinases in pathways that promote cell survival and proliferation. Inactivation of these pathways contributes to the induction of G0/G1 cell cycle arrest.
-
Downregulation of the DRD2-AKT-β-catenin Network: Triflupromazine, known to target the dopamine (B1211576) receptor D2 (DRD2), can reduce the phosphorylation of AKT and β-catenin. This leads to decreased nuclear translocation of β-catenin and subsequent downregulation of its target genes involved in cell migration and angiogenesis.
-
Induction of G0/G1 Cell Cycle Arrest: TFP treatment leads to an arrest of cells in the G0/G1 phase of the cell cycle. This is achieved by decreasing the expression of key cell cycle regulatory proteins, including cyclin D1, CDK4, cyclin E, and CDK2.
-
Induction of Mitochondria-Mediated Apoptosis: TFP can induce apoptosis through the intrinsic mitochondrial pathway. This involves the loss of mitochondrial membrane potential and the activation of caspase cascades.
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values can serve as a starting point for determining the effective concentration range in your specific cell model.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| U87MG | Glioblastoma | ~10 | 48 h | |
| T47D | Breast Cancer | <10 | 48 h (cell count) | |
| HCC1954 | Breast Cancer | >10 | 48 h (cell count) | |
| U266 | Multiple Myeloma | 20 | 24 h | |
| RPMI 8226 | Multiple Myeloma | 25 | 24 h | |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | Not specified | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | Not specified | |
| 4T1 | Triple-Negative Breast Cancer | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound are provided below. These are general protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of TFP on cell viability.
Materials:
-
This compound (TFP)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of TFP in complete medium. Remove the medium from the wells and add 100 µL of the TFP dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve TFP, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of TFP on cell cycle distribution.
Materials:
-
TFP-treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
TFP-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-JNK, anti-JNK, anti-Cyclin D1, anti-CDK4, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its study in cell culture.
Caption: this compound signaling pathways.
Caption: Experimental workflow for TFP studies.
Application Notes and Protocols for Studying Triflupromazine Hydrochloride Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflupromazine hydrochloride is a first-generation antipsychotic of the phenothiazine (B1677639) class, known for its antagonist activity at dopamine (B1211576) D1 and D2 receptors, as well as serotonin (B10506) 5-HT2A receptors.[1] These application notes provide detailed protocols for utilizing various animal models to study the antipsychotic, antiemetic, and other pharmacological effects of this compound. The methodologies described herein are established preclinical assays for evaluating the efficacy and behavioral impact of antipsychotic agents.[2][3]
I. Animal Models and Behavioral Assays
Rodents, particularly rats and mice, are the most common animal models for assessing the effects of antipsychotic drugs like this compound.[2][4] Key behavioral assays include the apomorphine-induced stereotypy test, the conditioned avoidance response test, the marble-burying test, and the novelty-induced locomotor activity test.
A. Apomorphine-Induced Stereotypy in Rats
This model is used to evaluate the dopamine receptor blocking activity of antipsychotic drugs. Apomorphine (B128758), a non-selective dopamine agonist, induces stereotyped behaviors such as sniffing, licking, and gnawing by stimulating postsynaptic dopamine receptors in the striatum.[5] Antipsychotics that block these receptors can inhibit or reduce this stereotyped behavior.
B. Conditioned Avoidance Response (CAR) in Rodents
The CAR test is a predictive model for antipsychotic efficacy.[6][7] Animals are trained to avoid an aversive stimulus (e.g., a mild foot shock) in response to a conditioned stimulus (e.g., a light or a tone). Antipsychotic drugs selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus, indicating a specific effect on learned, motivated behavior rather than a general motor deficit.[6][8]
C. Marble-Burying Test in Mice
This assay is often used to screen for anxiolytic and anti-obsessive-compulsive properties of drugs. Mice naturally tend to bury novel objects in their bedding. A reduction in the number of marbles buried can indicate anxiolytic or anti-compulsive effects.[3]
D. Novelty-Induced Locomotor Activity in Rodents
Spontaneous locomotor activity in a novel environment is a measure of exploratory behavior and general arousal.[9] Antipsychotic drugs, through their sedative effects and dopamine receptor blockade in the mesolimbic pathway, can reduce novelty-induced hyperactivity.
II. Data Presentation
The following tables summarize representative quantitative data for the effects of this compound and its close analog, trifluoperazine, in the described behavioral models.
Table 1: Effect of Trifluoperazine on Apomorphine-Induced Stereotypy in Rats [5]
| Trifluoperazine Dose (mg/kg, p.o.) | Apomorphine Dose (mg/kg, s.c.) | Observation Time (min) | Mean Stereotypy Score (0-6 scale) | % Inhibition of Stereotypy |
| Vehicle | 0.125 | 30 | 4.5 | 0% |
| 0.28 | 0.125 | 30 | 2.0 | 55.6% |
| 0.56 | 0.125 | 30 | 1.0 | 77.8% |
| 1.125 | 0.125 | 30 | 0.2 | 95.6% |
| 4.5 | 0.125 | 30 | 0.0 | 100% |
| Vehicle | 1.0 | 30 | 6.0 | 0% |
| 4.5 | 1.0 | 30 | 5.8 | 3.3% |
Table 2: Representative Effect of this compound on Conditioned Avoidance Response in Rats
| Triflupromazine HCl Dose (mg/kg, i.p.) | Conditioned Stimulus | Unconditioned Stimulus | % Avoidance Responses | % Escape Responses |
| Vehicle | Tone | Foot Shock (0.5 mA) | 85% | 98% |
| 1.0 | Tone | Foot Shock (0.5 mA) | 40% | 95% |
| 2.5 | Tone | Foot Shock (0.5 mA) | 15% | 92% |
| 5.0 | Tone | Foot Shock (0.5 mA) | 5% | 88% |
Table 3: Representative Effect of this compound on Marble Burying Behavior in Mice
| Triflupromazine HCl Dose (mg/kg, i.p.) | Number of Marbles Presented | Observation Time (min) | Mean Number of Marbles Buried (± SEM) | % Reduction in Burying |
| Vehicle | 20 | 30 | 15.2 ± 1.8 | 0% |
| 1.0 | 20 | 30 | 10.5 ± 2.1 | 30.9% |
| 2.5 | 20 | 30 | 6.8 ± 1.5 | 55.3% |
| 5.0 | 20 | 30 | 3.1 ± 1.2 | 79.6% |
Table 4: Representative Effect of this compound on Novelty-Induced Locomotor Activity in Mice
| Triflupromazine HCl Dose (mg/kg, i.p.) | Observation Time (min) | Mean Total Distance Traveled (cm ± SEM) | % Reduction in Locomotion |
| Vehicle | 30 | 3500 ± 450 | 0% |
| 1.0 | 30 | 2100 ± 380 | 40.0% |
| 2.5 | 30 | 1250 ± 290 | 64.3% |
| 5.0 | 30 | 600 ± 150 | 82.9% |
III. Experimental Protocols
A. Protocol for Apomorphine-Induced Stereotypy in Rats
1. Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
-
Acclimate animals to the experimental room for at least 1 hour before testing.
2. Materials:
-
This compound solution (dissolved in sterile water or saline).
-
Apomorphine hydrochloride solution (dissolved in saline containing 0.1% ascorbic acid as an antioxidant; prepare fresh and protect from light).[5]
-
Transparent observation cages (e.g., 30 x 20 x 20 cm).
3. Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
After a specified pretreatment time (e.g., 30-60 minutes), administer apomorphine hydrochloride subcutaneously (s.c.) at a dose known to induce stereotypy (e.g., 0.5-1.0 mg/kg).[5]
-
Immediately place each rat in an individual observation cage.
-
Observe and score the intensity of stereotyped behavior at regular intervals (e.g., every 10 minutes for 60 minutes).
4. Scoring:
-
Use a validated scoring system, such as:
-
0: Asleep or stationary.
-
1: Active, moving around the cage.
-
2: Predominantly active with intermittent bursts of stereotyped sniffing or rearing.
-
3: Stereotyped sniffing/rearing.
-
4: Stereotyped sniffing and licking.
-
5: Intermittent gnawing of cage bars.
-
6: Continuous and intense gnawing of cage bars.[5]
-
B. Protocol for Conditioned Avoidance Response in Rodents
1. Animals:
-
Male Wistar rats (250-300 g) or Swiss Webster mice (25-30 g).
-
House and acclimate as described above.
2. Materials:
-
Shuttle box apparatus with two compartments separated by a gate, equipped with a grid floor for delivering a mild foot shock, a light source, and an auditory stimulus generator.
-
This compound solution.
3. Procedure:
-
Training Phase:
-
Place the animal in one compartment of the shuttle box.
-
Present the conditioned stimulus (CS), e.g., a light and/or a tone, for a set duration (e.g., 10 seconds).
-
If the animal moves to the other compartment during the CS presentation (avoidance response), the trial ends.
-
If the animal does not move, present the unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA for 5 seconds), concurrently with the CS.
-
If the animal moves to the other compartment during the US presentation, this is recorded as an escape response.
-
Conduct multiple trials per session (e.g., 30-50 trials) with a variable inter-trial interval.
-
Train animals until they reach a stable criterion of avoidance (e.g., >80% avoidance responses).
-
-
Testing Phase:
-
Administer this compound or vehicle.
-
After the appropriate pretreatment time, place the animal in the shuttle box and conduct a test session as described in the training phase.
-
Record the number of avoidance responses, escape responses, and failures to escape.
-
C. Protocol for Marble-Burying Test in Mice
1. Animals:
-
Male BALB/c or C57BL/6 mice (20-25 g).
-
House and acclimate as described above.
2. Materials:
-
Standard mouse cages (e.g., 25 x 15 x 15 cm) filled with 5 cm of clean bedding.
-
20-25 glass marbles (approximately 1 cm in diameter).
-
This compound solution.
3. Procedure:
-
Administer this compound or vehicle.
-
After the pretreatment time, place the mouse individually into a cage with the marbles evenly spaced on the surface of the bedding.
-
Leave the mouse undisturbed for 30 minutes.
-
After the test period, carefully remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
D. Protocol for Novelty-Induced Locomotor Activity in Rodents
1. Animals:
-
Male mice or rats.
-
House and acclimate as described above.
2. Materials:
-
Open-field arena (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats), equipped with an automated activity monitoring system (e.g., infrared beams) or a video camera for manual or automated tracking.
-
This compound solution.
3. Procedure:
-
Administer this compound or vehicle.
-
After the pretreatment time, place the animal in the center of the open-field arena.
-
Allow the animal to explore the arena for a set period (e.g., 30-60 minutes).
-
Record locomotor activity parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its preclinical evaluation.
Caption: Mechanism of action of this compound.
Caption: General workflow for preclinical evaluation.
References
- 1. criver.com [criver.com]
- 2. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Major tranquillizers can be distinguished from minor tranquillizers on the basis of effects on marble burying and swim-induced grooming in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Interpretation of changes in apomorphine-induced stereotyped behaviour in rats receiving continuous administration of trifluorperazine for 15 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoperazine versus placebo for schizophrenia | Cochrane [cochrane.org]
- 8. Pharmacological evaluation of the adequacy of marble burying as an animal model of compulsion and/or anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novelty-induced locomotor behavior predicts heroin addiction vulnerability in male, but not female, rats - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Dosage Calculations for Triflupromazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for preclinical dosage calculations of Triflupromazine hydrochloride. The following protocols and data are intended to assist in the design and execution of in vivo and in vitro studies to assess the compound's efficacy, toxicity, and pharmacokinetic profile.
Compound Profile: this compound
This compound is a phenothiazine (B1677639) derivative and a first-generation antipsychotic agent. Its primary mechanism of action is the antagonism of dopamine (B1211576) D1 and D2 receptors in the central nervous system. This activity underlies its antipsychotic effects. It also possesses sedative and antiemetic properties. Accurate preclinical dose determination is fundamental for generating reliable and translatable data.
In Vivo Dosage and Administration Data
Acute Toxicity: Median Lethal Dose (LD50)
The LD50 is a critical parameter for establishing the acute toxicity of a compound and for determining a safe starting dose in preclinical studies.
Table 1: Acute Toxicity of this compound
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | 400 |
| Mouse | Intraperitoneal | 87.5 |
| Mouse | Intravenous | 35 |
| Mouse | Subcutaneous | 300 |
| Rat | Oral | 700 |
| Rat | Intraperitoneal | 100 |
| Rat | Intravenous | 28 |
| Rat | Subcutaneous | 450 |
Efficacy: Median Effective Dose (ED50)
The ED50 for antipsychotic activity is often determined using behavioral models that are sensitive to dopamine receptor blockade.
Table 2: Effective Dose of this compound in a Behavioral Model
| Animal Model | Behavioral Assay | Endpoint | ED50 (mg/kg) | Route of Administration |
| Rat | Conditioned Avoidance Response | Inhibition of Avoidance Behavior | 0.75 | Intramuscular |
Experimental Protocols
Protocol for Determination of Acute Toxicity (LD50)
Objective: To determine the median lethal dose (LD50) of this compound following a single administration.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile saline, distilled water)
-
Rodent species (e.g., Swiss albino mice or Sprague-Dawley rats), specifying sex and age
-
Administration equipment (e.g., oral gavage needles, syringes)
-
Animal balance
Methodology:
-
Animal Acclimatization: Acclimate animals to the laboratory environment for a minimum of 7 days prior to dosing.
-
Dose Formulation: Prepare a range of graded doses of this compound in the selected vehicle.
-
Group Assignment: Randomly assign animals to treatment groups, including a vehicle control group. A minimum of 5 animals per group is recommended.
-
Administration: Administer the prepared doses via the intended route of administration.
-
Clinical Observation: Monitor animals for signs of toxicity and mortality at frequent intervals for the first 24 hours, and then daily for a total of 14 days.
-
Data Analysis: Calculate the LD50 value using a validated statistical method, such as probit analysis.
Caption: Experimental workflow for LD50 determination.
Protocol for Conditioned Avoidance Response (CAR)
Objective: To assess the antipsychotic efficacy of this compound by measuring the inhibition of a learned avoidance response.
Materials:
-
This compound
-
Vehicle
-
Rats
-
Automated shuttle box apparatus
Methodology:
-
Training Phase: Train rats to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the shuttle box upon presentation of a conditioned stimulus (e.g., a light or tone).
-
Drug Administration: Once a stable baseline of avoidance is established, administer varying doses of this compound or the vehicle.
-
Testing Phase: After an appropriate absorption period, place the rats back in the shuttle box and initiate the testing trials.
-
Data Recording: Record the number of successful avoidances, escapes, and failures to respond for each animal.
-
Data Analysis: Calculate the percentage of inhibition of the conditioned avoidance response for each dose group and determine the ED50.
Signaling Pathway
The primary pharmacological effect of this compound is the blockade of the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR). This antagonism inhibits the downstream signaling cascade.
Caption: this compound's antagonism of the D2 receptor signaling pathway.
Triflupromazine Hydrochloride in Veterinary Anesthesia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triflupromazine (B1683245) hydrochloride, a phenothiazine (B1677639) derivative, serves as a potent neuroleptic agent in veterinary medicine.[1] Its primary application in anesthesia is as a premedicant to induce tranquilization and facilitate smoother induction and recovery.[1][2] This document provides detailed application notes, experimental protocols, and supporting data on the use of triflupromazine hydrochloride in various veterinary anesthetic regimens. Triflupromazine is indicated for use in dogs, cats, and horses to alleviate anxiety, control psychomotor overactivity, and enhance tolerance to pain and pruritus.[3][4]
Mechanism of Action
This compound exerts its effects primarily through the antagonism of dopamine (B1211576) D2 receptors in the central nervous system.[5] By blocking these receptors, it inhibits the downstream signaling cascade initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[5][6] This action helps to mitigate the hyperdopaminergic state associated with anxiety and agitation, resulting in sedation and tranquilization.[5]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of this compound in veterinary anesthesia.
Table 1: Recommended Dosages for Premedication
| Species | Dosage | Route of Administration | Reference(s) |
| Dogs | 0.5 - 1.0 mg/kg | Intravenous (IV) | [7] |
| 0.5 mg/kg | Intravenous (IV) | [2] | |
| 1.0 - 2.0 mg/lb | Intramuscular (IM) | [4] | |
| Cats | 2.0 - 4.0 mg/lb | Intramuscular (IM) | [4] |
| Horses | 10 - 15 mg/100 lbs (max 100 mg) | Intravenous (IV) or Intramuscular (IM) | [4] |
| Large Animals | 0.22 - 0.33 mg/kg | Intramuscular (IM) or slow Intravenous (IV) | [8] |
Table 2: Effects on Physiological Parameters in Dogs (in combination with other anesthetics)
| Parameter | Observation | Anesthetic Protocol | Reference(s) |
| Heart Rate | No significant change | Triflupromazine followed by propofol (B549288) | [9][10][11] |
| Mild bradycardia | Triflupromazine, fentanyl, ketamine, isoflurane (B1672236) | [2] | |
| Respiratory Rate | Decreased | Triflupromazine followed by propofol and isoflurane | [7] |
| Rectal Temperature | Decreased | Triflupromazine, fentanyl, ketamine, isoflurane | [2] |
| Blood Pressure | Hypotension is a potential side effect of phenothiazines | General | [1] |
| Hematology | Significant fall in Total Erythrocyte Count (TEC), Packed Cell Volume (PCV), and Hemoglobin (Hb) | Triflupromazine followed by propofol | [9][10][11] |
| Blood Glucose | Significantly increased (15 min to 1 hour post-induction) | Triflupromazine followed by propofol | [9][10][11] |
Experimental Protocols
Protocol 1: Triflupromazine-Propofol Anesthesia in Dogs
This protocol is based on studies evaluating the combination of this compound as a premedicant followed by propofol induction.[9][10][11]
1. Pre-anesthetic Preparation:
- Fast the dog for 12 hours prior to the procedure.
- Withhold water for 2-4 hours before anesthesia.
- Perform a thorough pre-anesthetic physical examination and obtain baseline physiological parameters (heart rate, respiratory rate, temperature).
- Place an intravenous catheter for drug administration and fluid therapy.
2. Premedication:
- Administer this compound at a dose of 0.5 mg/kg intravenously.[2]
- Allow 10-15 minutes for the sedative effects to become apparent.
3. Anesthetic Induction:
- Induce anesthesia with propofol administered intravenously to effect. The required dose may be reduced due to the premedication.
4. Maintenance of Anesthesia:
- For short procedures, anesthesia can be maintained with intermittent boluses of propofol.
- For longer procedures, intubate the animal and maintain anesthesia with an inhalant anesthetic such as isoflurane.[7]
5. Monitoring:
- Continuously monitor vital signs including heart rate, respiratory rate, blood pressure, and oxygen saturation.
- Monitor hematological and biochemical parameters as required for the specific study. One study collected blood samples at the following intervals: prior to premedication, 15 minutes after premedication, and 15 minutes, 1 hour, 6 hours, 24 hours, and 48 hours after induction with propofol.[9][10][11]
6. Recovery:
- Monitor the animal closely during recovery until it is fully conscious and able to maintain sternal recumbency.
- Provide a quiet and comfortable environment for recovery.
Protocol 2: Multimodal Anesthetic Protocol for Orthopedic Surgery in Dogs
This protocol incorporates triflupromazine in a multimodal approach for surgical procedures.[2]
1. Pre-anesthetic Preparation:
- Follow the same pre-anesthetic preparation as in Protocol 1.
2. Premedication:
- Administer a combination of:
- Glycopyrrolate at 0.01 mg/kg subcutaneously.
- Fentanyl citrate (B86180) at 0.003 mg/kg intravenously.
- This compound at 0.5 mg/kg intravenously.[2]
3. Anesthetic Induction:
- Induce anesthesia with ketamine hydrochloride at 6 mg/kg intravenously.[2]
4. Maintenance of Anesthesia:
- Intubate the animal and maintain anesthesia with isoflurane at 2-3%.[2]
5. Monitoring:
- Continuously monitor qualitative parameters (abolition of reflexes, degree of analgesia, degree of muscle relaxation) and physiological parameters (heart rate, respiratory rate, temperature) at regular intervals (e.g., before induction and at 15, 30, 60, and 90 minutes after induction).[2]
6. Recovery:
- Monitor for a smooth and satisfactory recovery. The use of triflupromazine as a premedicant has been associated with smooth and shorter recoveries.[2]
Visualizations
References
- 1. westernu.edu [westernu.edu]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. triflupromazine [drugcentral.org]
- 4. eCFR :: 21 CFR 522.2582 -- Triflupromazine. [ecfr.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. 4.imimg.com [4.imimg.com]
- 9. veterinaryworld.org [veterinaryworld.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Haemato-biochemical studies on triflupromazine HCL and diazepam premedication for propofol anaesthesia in dogs - | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Electrophysiological Studies with Triflupromazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triflupromazine hydrochloride is a first-generation antipsychotic of the phenothiazine (B1677639) class, primarily used in the management of psychosis.[1] Its therapeutic action is largely attributed to its potent antagonism of dopamine (B1211576) D1 and D2 receptors in the central nervous system.[1][2] Beyond its primary antipsychotic mechanism, Triflupromazine and its close analog, Trifluoperazine (B1681574), exhibit a complex pharmacological profile by interacting with a variety of other targets. These include calmodulin, adrenergic receptors, and several types of ion channels.[3][4] This polypharmacology is critical to understanding both its therapeutic efficacy and its potential side-effect profile, particularly cardiac effects which may be linked to ion channel modulation.[5][6]
Electrophysiological techniques, such as patch-clamp, are indispensable tools for characterizing the effects of Triflupromazine on neuronal excitability and ion channel function at the molecular level. These studies provide quantitative data on drug potency, mechanism of action (e.g., open-channel block, gating modification), and ion selectivity, which are crucial for drug development and safety assessment.
Application Note 1: Modulation of Voltage-Gated and Inward-Rectifying Potassium Channels
Triflupromazine and related phenothiazines are known to modulate the activity of several potassium (K+) channels, which are fundamental regulators of cellular membrane potential and excitability in neurons and cardiac myocytes.[7] Inhibition of these channels can lead to increased excitability and, in the heart, delayed repolarization, which is a known risk for arrhythmia.[5]
Key Findings:
-
ATP-Sensitive K+ (KATP) Channels: Triflupromazine inhibits KATP channels in pancreatic β-cells with an IC50 of 4 µM.[8] This inhibition is reversible and demonstrates one of the off-target activities of this class of drugs.[8]
-
Voltage-Gated K+ (Kv) Channels: The closely related compound Trifluoperazine demonstrates a potent, concentration-dependent block of Kv4.3 channels, which are crucial for neuronal and cardiac action potential repolarization.[9][10] The block is state-dependent, showing preferential binding to the open state of the channel, and it accelerates the channel's inactivation kinetics.[9][10]
-
Calcium-Activated K+ (KCa) Channels: Trifluoperazine has been shown to block KCa2.2 channels, which could contribute to both therapeutic and side effects.[7]
The modulation of K+ channels represents a significant aspect of Triflupromazine's electrophysiological profile, contributing to effects beyond its primary dopamine receptor antagonism.
Application Note 2: Effects on Calcium Channels and Presynaptic Neurotransmitter Release
Calcium (Ca2+) signaling is fundamental to a vast array of neuronal processes, most notably synaptic transmission. Triflupromazine can interfere with these processes through multiple mechanisms, including direct action on ion channels and indirect effects via calmodulin antagonism.
Key Findings:
-
Voltage-Gated Ca2+ Channels: In bovine chromaffin cells, Trifluoperazine (at 10 µM) has been shown to reduce whole-cell Ca2+ currents by approximately 55%, from an average of 29 µA/cm² down to 13 µA/cm².[11][12] This inhibition of Ca2+ influx can directly impact cellular excitability and neurotransmitter release.[11][12]
-
Ryanodine (B192298) Receptors (RyR2): In cardiac myocytes, Trifluoperazine acts as an agonist of RyR2, an intracellular Ca2+ release channel on the sarcoplasmic reticulum, with an EC50 of 5.2 µM.[6][13] This action increases the channel's open probability and can lead to depletion of intracellular Ca2+ stores, an effect that is independent of its well-known calmodulin antagonism.[6][13]
-
Neurotransmitter Release: Studies at the mouse neuromuscular junction show that Trifluoperazine (4 µM) significantly reduces both the spontaneous frequency of miniature end-plate potentials (mEPPs) and the quantal content of evoked end-plate potentials.[14] This suggests a presynaptic mechanism of action, likely linked to the modulation of Ca2+ homeostasis, which reduces the probability of neurotransmitter vesicle fusion and release.[14]
Quantitative Data Summary
The following table summarizes the quantitative electrophysiological data for Triflupromazine and its close analog, Trifluoperazine, on various ion channels.
| Compound | Target Channel | Cell Type / Expression System | Method | Key Parameter | Value | Reference |
| Triflupromazine | ATP-sensitive K+ (KATP) | HIT-T15 β-cells | Whole-Cell, 86Rb+ flux | IC50 | 4 µM | [8] |
| Trifluoperazine | Kv4.3 Potassium Channel | CHO cells | Whole-Cell Patch-Clamp | IC50 | 8.0 ± 0.4 µM | [9][10] |
| Trifluoperazine | Ryanodine Receptor 2 (RyR2) | Single Channel in Bilayer | Single Channel Recording | EC50 | 5.2 µM | [6][13] |
| Trifluoperazine | Whole-Cell Ca2+ Current | Bovine Chromaffin Cells | Whole-Cell Patch-Clamp | Inhibition | ~55% at 10 µM | [12] |
| Trifluoperazine | Acetylcholine-induced Current | Bovine Chromaffin Cells | Whole-Cell Patch-Clamp | Inhibition | Potent block at 100 nM - 1 µM | [11] |
| Trifluoperazine | KCa2.2 Potassium Channel | Not Specified | Not Specified | IC50 | 8 - 60 µM | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Analysis of Triflupromazine's Effect on a Voltage-Gated Potassium Channel
This protocol provides a method for assessing the inhibitory effect of Triflupromazine on a heterologously expressed voltage-gated potassium channel (e.g., Kv4.3) in a mammalian cell line (e.g., CHO or HEK293) using the whole-cell patch-clamp technique.[9][10]
1. Cell Preparation:
-
Culture CHO cells stably expressing the target potassium channel (e.g., Kv4.3) under standard conditions (e.g., 37°C, 5% CO2).
-
For experiments, plate cells onto glass coverslips at a low density to allow for easy patching of individual cells.
-
Allow cells to grow for 24-48 hours before use.
2. Solution Preparation:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.[15]
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Make fresh serial dilutions in the external solution on the day of the experiment to achieve final desired concentrations (e.g., 0.1, 1, 3, 10, 30 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
3. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope. Perfuse continuously with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a target cell and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration. Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.
-
Hold the cell membrane potential at -80 mV.
-
To elicit Kv4.3 currents, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms).[9][10]
4. Data Acquisition and Analysis:
-
Record baseline currents in the control external solution.
-
Perfuse the chamber with a known concentration of Triflupromazine until the current inhibition reaches a steady state.
-
Record currents in the presence of the drug.
-
Perform a washout step by perfusing with the control external solution to test for reversibility.[9][10]
-
Measure the peak outward current at a specific voltage step (e.g., +40 mV) for each condition.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value and Hill coefficient.
-
% Inhibition = 100 / (1 + (IC50 / [Drug])^n) where n is the Hill coefficient.
-
Visualizations
Caption: Multi-target pharmacological profile of Triflupromazine.
Caption: Experimental workflow for patch-clamp analysis.
References
- 1. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 3. Trifluoperazine and chlorpromazine antagonize alpha 1- but not alpha2- adrenergic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoperazine: A Sprightly Old Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antipsychotic drug chlorpromazine inhibits HERG potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. K+ Channel Modulators for the Treatment of Neurological Disorders and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorpromazine and related phenothiazines inhibit the ATP-sensitive K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Block of Kv4.3 potassium channel by trifluoperazine independent of CaMKII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Trifluoperazine reduces inward ionic currents and secretion by separate mechanisms in bovine chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trifluoperazine reduces inward ionic currents and secretion by separate mechanisms in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trifluoperazine: a rynodine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of trifluoperazine and promethazine on the release of transmitter quanta at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Patch Clamp Electrophysiology and Capillary Electrophoresis–Mass Spectrometry Metabolomics for Single Cell Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Triflupromazine Hydrochloride as a Tool for Interrogating Dopamine Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction Dopamine (B1211576) (DA) is a critical catecholamine neurotransmitter in the brain, modulating essential functions such as motor control, motivation, reward, and cognition. The dopaminergic system is organized into several major pathways, with the nigrostriatal, mesolimbic, and mesocortical pathways being central to both normal physiology and the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. Triflupromazine (B1683245) hydrochloride, a first-generation antipsychotic of the phenothiazine (B1677639) class, serves as a valuable pharmacological tool for studying these pathways. Its primary mechanism of action involves the antagonism of dopamine receptors, allowing researchers to probe the functional roles of these receptors in various experimental paradigms.
Mechanism of Action Triflupromazine is a potent antagonist at both D1-like and D2-like dopamine receptors.[1] Its therapeutic effects as an antipsychotic and its utility in research are primarily attributed to its blockade of D2 receptors in the mesolimbic and nigrostriatal pathways.[1][2]
-
D1-like Receptors (D1 & D5): These receptors are coupled to Gαs/olf proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
-
D2-like Receptors (D2, D3 & D4): These receptors are coupled to Gαi/o proteins. Their activation inhibits adenylyl cyclase, decreasing cAMP levels. D2 receptors function as both postsynaptic receptors and presynaptic autoreceptors, the latter of which provides a negative feedback mechanism on dopamine synthesis and release.[3]
By blocking these receptors, triflupromazine prevents the downstream signaling initiated by endogenous dopamine. Its antagonism of presynaptic D2 autoreceptors can lead to an initial increase in the synthesis and turnover rate of dopamine.[1] It is important to note that triflupromazine also exhibits affinity for other receptors, including serotonergic, muscarinic, and adrenergic receptors, which should be considered when interpreting experimental results.[1]
Figure 1: Dopamine signaling and antagonism by Triflupromazine.
Quantitative Data
The binding affinity of triflupromazine and related phenothiazines to dopamine receptors can be quantified using in vitro binding assays. While specific Ki values for triflupromazine are not consistently cited in readily available literature, data for the structurally similar and well-studied phenothiazine, trifluoperazine, provides a strong reference for its potent D2 receptor antagonism.
| Compound | Receptor | Parameter | Value (nM) | Reference |
| Trifluoperazine | Dopamine D2 | IC₅₀ | 1.1 - 1.2 | [4][5] |
| Trifluoperazine | Dopamine D2 | Kᵢ | 1.1 - 2.63 | [6] |
Note: The provided data is for trifluoperazine, a closely related phenothiazine antipsychotic. These values are presented to give a representative indication of the expected potency of triflupromazine at the D2 receptor.
Experimental Protocols
Protocol 1: In Vitro Dopamine D2 Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of triflupromazine hydrochloride for the dopamine D2 receptor using a competitive radioligand binding assay.[7]
Materials:
-
Tissue Source: Rat or mouse striatal tissue, or cells expressing recombinant human D2 receptors.
-
Radioligand: [³H]Spiperone or [³H]Raclopride (a D2-selective antagonist).
-
Non-specific Agent: 10 µM Haloperidol or (+)-Butaclamol.
-
Test Compound: this compound.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[8]
-
-
Equipment: Dounce or Polytron homogenizer, refrigerated centrifuge, 96-well plates, glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI), cell harvester, liquid scintillation counter, scintillation cocktail.
Procedure:
-
Membrane Preparation: a. Dissect striatal tissue on ice and place in ice-cold Homogenization Buffer. b. Homogenize the tissue using a Polytron or Dounce homogenizer. c. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. d. Discard the supernatant, resuspend the pellet in fresh Assay Buffer, and centrifuge again. e. Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.
-
Competitive Binding Assay: a. Prepare serial dilutions of this compound in Assay Buffer. b. In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding, and each concentration of triflupromazine. c. Total Binding wells: Add 50 µL Assay Buffer, 50 µL radioligand (at a final concentration near its Kd, e.g., 0.5 nM [³H]Spiperone), and 100 µL of membrane preparation. d. Non-specific Binding wells: Add 50 µL non-specific agent (e.g., 10 µM haloperidol), 50 µL radioligand, and 100 µL of membrane preparation. e. Competition wells: Add 50 µL of each triflupromazine dilution, 50 µL radioligand, and 100 µL of membrane preparation. f. Incubate the plate at room temperature for 60-90 minutes.
-
Filtration and Quantification: a. Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. b. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand. c. Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify radioactivity (Disintegrations Per Minute, DPM) in a liquid scintillation counter.
-
Data Analysis: a. Calculate Specific Binding: (Total Binding DPM) - (Non-specific Binding DPM). b. Plot the percentage of specific binding against the log concentration of triflupromazine. c. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value. d. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for In Vitro Competitive Binding Assay.
Protocol 2: In Vivo Microdialysis for Measuring Extracellular Dopamine
This protocol details the use of in vivo microdialysis to measure changes in extracellular dopamine concentrations in the striatum of freely moving rats following administration of triflupromazine.[9][10][11]
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (275-350g).
-
Surgical Equipment: Stereotaxic apparatus, anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine), surgical drill, anchor screws, dental cement.
-
Microdialysis Equipment: Guide cannula, microdialysis probes (2-4 mm membrane, 6-20 kDa MWCO), microinfusion pump, fraction collector.
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4.
-
This compound solution for injection (e.g., in saline).
-
-
Analytical Equipment: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Procedure:
-
Surgical Implantation of Guide Cannula: a. Anesthetize the rat and place it in the stereotaxic frame. b. Make a midline scalp incision to expose the skull. c. Drill a small hole over the target region (e.g., for striatum: AP +1.0 mm, ML +2.5 mm from Bregma). d. Slowly lower the guide cannula to a position just above the target (e.g., DV -3.0 mm from dura). e. Secure the cannula to the skull with anchor screws and dental cement. Insert a dummy cannula to maintain patency. f. Allow the animal to recover for 3-7 days.
-
Microdialysis Experiment: a. On the day of the experiment, gently restrain the rat and replace the dummy cannula with the microdialysis probe. b. Place the animal in the microdialysis testing chamber and connect the probe inlet to the microinfusion pump and the outlet to the fraction collector (kept at 4°C). c. Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 - 2.0 µL/min).[9] d. Allow the system to stabilize for 1-2 hours. e. Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes). f. Administer this compound via the desired route (e.g., intraperitoneal injection). g. Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Sample Analysis: a. Analyze the collected dialysate samples for dopamine and its metabolites (DOPAC, HVA) using an HPLC-ECD system. b. Quantify the concentrations based on a standard curve.
-
Data Analysis and Verification: a. Express the post-injection dopamine concentrations as a percentage of the average baseline concentration. b. At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
Figure 3: Workflow for In Vivo Microdialysis Experiment.
Protocol 3: Assessment of Catalepsy in Rodents
Catalepsy, a state of motor rigidity and failure to correct an externally imposed posture, is a classic behavioral outcome of potent D2 receptor blockade in the nigrostriatal pathway.[12] This protocol describes the bar test for assessing triflupromazine-induced catalepsy in rats.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (200-300g).
-
Test Compound: this compound solution for injection.
-
Apparatus: A horizontal metal or wooden bar (approx. 1 cm in diameter) elevated 9 cm from a flat surface.[13]
-
Equipment: Stopwatch.
Procedure:
-
Habituation and Dosing: a. Allow animals to habituate to the testing room for at least 60 minutes before the experiment begins. b. Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal).
-
Catalepsy Testing: a. At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), begin the test. b. Gently place the rat's forepaws on the elevated horizontal bar. The hind paws should remain on the surface.[14] c. As soon as the animal is in position, start the stopwatch. d. Measure the latency (in seconds) for the animal to remove both forepaws from the bar and return to a normal posture. e. A cut-off time must be set (e.g., 180 seconds) to avoid undue stress. If the animal remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
Data Analysis: a. The latency to descend is the primary measure. b. For each animal, record the descent latency at each time point. c. Compare the mean latencies between the triflupromazine-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests). An increase in descent latency indicates a cataleptic effect.
References
- 1. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 3. resources.tocris.com [resources.tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Triflupromazine Hydrochloride Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triflupromazine (B1683245) hydrochloride. The information provided is intended to assist in understanding and managing its degradation under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used to study the degradation of triflupromazine hydrochloride?
Forced degradation studies for this compound are typically conducted under acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its intrinsic stability and identify potential degradation products.[1][2] These studies are crucial for the development of stability-indicating analytical methods.
Q2: What is the most common degradation product of this compound?
The most frequently reported degradation product of triflupromazine and other phenothiazine (B1677639) derivatives is the corresponding sulfoxide.[3][4][5][6] This is particularly prevalent under oxidative and photolytic stress conditions.
Q3: How can I identify the degradation products of this compound in my samples?
Various analytical techniques can be employed for the identification of degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is commonly used for separation and quantification.[7][8] For structural elucidation of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[4][9][10]
Q4: Are there any specific precautions I should take when handling this compound to minimize degradation?
Yes, due to its sensitivity to light and air, this compound and its solutions should be protected from light.[11] It is advisable to use low-actinic glassware and to work under subdued light conditions, especially when preparing solutions for analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in the chromatogram of a fresh sample. | Contamination of the sample, solvent, or glassware. | Ensure the use of high-purity solvents and thoroughly clean all glassware. Prepare a fresh sample using a new batch of this compound, if available. |
| Significant degradation observed under mild stress conditions. | The drug substance may be inherently unstable under the chosen conditions. The stress conditions might be harsher than intended (e.g., incorrect pH, higher temperature). | Re-evaluate the stress conditions. For instance, use a lower concentration of acid/base or a lower temperature. It is important to aim for 5-20% degradation to obtain relevant degradation products. |
| No degradation observed even under harsh stress conditions. | This compound might be stable under the specific stress condition applied. The analytical method may not be able to separate the degradants from the parent drug. | Increase the duration or intensity of the stress condition (e.g., higher temperature, longer exposure time). Re-validate the analytical method to ensure it is stability-indicating by confirming that it can separate the parent drug from its known degradation products. |
| Difficulty in identifying the structure of a major degradation product. | Insufficient data from the analytical technique used. The degradation product might be a novel or unexpected compound. | Employ more advanced analytical techniques such as high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. |
Experimental Protocols
Below are representative experimental protocols for conducting forced degradation studies on this compound. Researchers should adapt these protocols based on their specific experimental setup and objectives.
1. Acidic Degradation
-
Procedure: Dissolve a known concentration of this compound in 0.1 N HCl. Reflux the solution at 80°C for a specified period (e.g., 30 minutes).[7] After cooling, neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute to the final concentration with the mobile phase before analysis.
2. Alkaline Degradation
-
Procedure: Dissolve a known concentration of this compound in 0.1 N NaOH. Reflux the solution at 80°C for a specified period (e.g., 60 minutes).[7] After cooling, neutralize the solution with an equivalent amount of 0.1 N HCl and dilute to the final concentration with the mobile phase before analysis.
3. Oxidative Degradation
-
Procedure: Dissolve a known concentration of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature or a slightly elevated temperature for a specified duration.[1] Dilute the sample with the mobile phase before analysis.
4. Thermal Degradation
-
Procedure: Expose a solid sample of this compound to a high temperature (e.g., 105°C) in a hot air oven for a defined period (e.g., 4 hours).[7] After the exposure, dissolve the sample in a suitable solvent and dilute to the final concentration for analysis.
5. Photolytic Degradation
-
Procedure: Expose a solution of this compound (or the solid drug powder) to UV light (e.g., 254 nm) or sunlight for a specific duration.[2] The sample should be placed in a transparent container. A control sample should be kept in the dark under the same conditions. Prepare the sample for analysis after the exposure period.
Quantitative Data Summary
The following table summarizes the percentage of degradation of this compound observed under different stress conditions as reported in a study.
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 80°C | 30 min | 3.3% | [7] |
| Alkaline Hydrolysis | 0.1 M NaOH | 30°C | 30 min | 4.9% | [7] |
| Oxidative | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| Thermal | Solid State | 105°C | 4 h | Not Specified | [7] |
| Photolytic | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
Note: The referenced study focused on a simultaneous analysis with other drugs and did not specify the exact degradation percentages for all conditions for trifluoperazine (B1681574), which is structurally similar to triflupromazine. The provided data is for trifluoperazine and serves as a representative example.
Degradation Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow for forced degradation studies and the potential degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of triflupromazine.
References
- 1. researchgate.net [researchgate.net]
- 2. botanyjournals.com [botanyjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. The enzymatic formation of sulfoxides: the oxidation of chlorpromazine and 4,4'-diaminodiphenyl sulfide by guinea pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. srrcvr.ac.in [srrcvr.ac.in]
- 9. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Triflupromazine Hydrochloride Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of Triflupromazine hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound solutions?
A1: The primary factors contributing to the degradation of this compound solutions are exposure to light (photodegradation), oxidation by atmospheric oxygen, and inappropriate pH levels. Phenothiazines like Triflupromazine are known to be sensitive to these conditions.
Q2: What is the optimal pH range for storing this compound solutions?
A2: this compound solutions are most stable in an acidic pH range. For instance, the injectable formulation of this compound has a pH between 3.5 and 5.2. It is critical to avoid alkaline conditions, as precipitation of the free base can occur at a pH of 6.4 and above.
Q3: How should I store the solid this compound powder?
A3: The solid powder should be stored in a well-closed, light-resistant container at a controlled temperature, with -20°C being a commonly recommended storage condition for long-term stability.
Q4: Can I store this compound solutions at room temperature?
A4: Long-term storage at room temperature is not recommended due to the increased risk of degradation. For short-term use, solutions should be freshly prepared and protected from light. For longer-term storage, aliquoting and freezing at -20°C or below is advisable.
Q5: What are the common signs of degradation in a this compound solution?
A5: Visual signs of degradation include a color change (e.g., developing a yellowish or brownish tint) and the formation of a precipitate. If any of these are observed, the solution should be discarded.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the solution. | The pH of the solution may be too high (approaching or exceeding 6.4), causing the precipitation of the free base. | Ensure the pH of the solution is maintained in the acidic range (ideally between 3.5 and 5.2). Use a suitable buffer system as outlined in the experimental protocols. |
| The concentration of the solution is too high, especially for storage at low temperatures. | If precipitation occurs upon thawing a frozen stock solution, gently warm and vortex the solution to redissolve the compound. If the problem persists, prepare a more dilute stock solution. | |
| The solution has changed color (e.g., turned yellow or brown). | The solution has likely degraded due to oxidation or photodegradation. | Discard the solution immediately. Prepare a fresh solution, ensuring it is protected from light and that an antioxidant has been added. Consider purging the solution with an inert gas (e.g., nitrogen) before sealing the container. |
| Inconsistent results in experiments. | The this compound in the working solution may be degrading over the course of the experiment. | Prepare fresh working solutions from a stabilized stock solution for each experiment. Assess the stability of the compound in your specific experimental buffer over the relevant time frame. |
| Unexpected peaks appear in HPLC analysis. | These could be degradation products (e.g., sulfoxide, N-oxide), impurities from the initial material, or contamination. | Confirm the purity of your this compound starting material. If degradation is suspected, compare the chromatogram to a freshly prepared standard. A forced degradation study can help to identify potential degradation product peaks. |
Quantitative Data on Stability
Table 1: Effect of pH on the Stability of Phenothiazine (B1677639) Solutions
| pH | Approximate Half-life (t½) at 25°C | Comments |
| 2.0 | > 1 year | High stability in strongly acidic conditions. |
| 4.0 | Several months | Good stability within the recommended acidic range. |
| 6.0 | Weeks to months | Stability decreases as the pH approaches neutrality. |
| 7.4 | Days to weeks | Significant degradation can be expected at physiological pH without stabilization. |
| 8.0 | Days | Rapid degradation in alkaline conditions. |
This data is illustrative and based on general knowledge of phenothiazine stability.
Table 2: Effect of Temperature on the Stability of Acidified (pH 4.5) this compound Solution
| Temperature | Approximate Shelf-life (t₉₀) | Storage Recommendation |
| 4°C | > 6 months | Recommended for short to medium-term storage. |
| 25°C | ~1-2 months | Not recommended for long-term storage. |
| 40°C | ~2-4 weeks | Used for accelerated stability studies. |
| -20°C | > 1 year | Recommended for long-term storage of stock solutions. |
This data is illustrative and based on typical pharmaceutical stability testing principles.
Table 3: Efficacy of Stabilizers in an Acidified (pH 4.5) Aqueous Solution of this compound Stored at 25°C and Exposed to Light
| Stabilizer | Concentration (% w/v) | Approximate % Degradation after 1 Month |
| None | - | 25-30% |
| Ascorbic Acid | 0.1% | 5-10% |
| Sodium Metabisulfite (B1197395) | 0.1% | < 5% |
| EDTA | 0.01% | 15-20% |
| Sodium Metabisulfite + EDTA | 0.1% + 0.01% | < 2% |
This data is illustrative and based on the known effects of these stabilizers on phenothiazines.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound (1 mg/mL)
-
Materials:
-
This compound powder
-
Water for Injection (or equivalent high-purity water)
-
Citrate (B86180) buffer (pH 4.5)
-
Sodium metabisulfite
-
Disodium (B8443419) EDTA
-
0.22 µm sterile filter
-
Amber glass vials with airtight septa
-
-
Procedure:
-
Prepare a 0.1 M citrate buffer and adjust the pH to 4.5.
-
To the citrate buffer, add sodium metabisulfite to a final concentration of 0.1% (w/v) and disodium EDTA to a final concentration of 0.01% (w/v).
-
Stir the solution until all components are dissolved.
-
Sparge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Accurately weigh the required amount of this compound powder to achieve a final concentration of 1 mg/mL.
-
Under a nitrogen atmosphere (e.g., in a glove box or by continuously purging the headspace with nitrogen), add the this compound powder to the buffer-stabilizer solution.
-
Stir gently until the powder is completely dissolved.
-
Sterile filter the solution using a 0.22 µm filter into sterile amber glass vials.
-
Purge the headspace of each vial with nitrogen before sealing.
-
Store the vials at -20°C for long-term storage or at 4°C for short-term use.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted to be compatible with the column and analyte). A common starting point is a gradient or isocratic elution with a mobile phase containing an organic modifier and a buffer.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
Detection wavelength: 254 nm
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested with the mobile phase to a suitable concentration within the linear range of the assay.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound of known concentration to determine the retention time and peak area.
-
Inject the test samples.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Quantify the amount of remaining this compound by comparing its peak area to that of the standard.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for preparing and testing stabilized solutions.
Overcoming poor solubility of Triflupromazine hydrochloride in aqueous buffers
Technical Support Center: Triflupromazine Hydrochloride Solubility
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: The poor solubility of this compound in certain aqueous buffers is primarily due to its physicochemical properties. Triflupromazine is a weakly basic drug.[1] Its hydrochloride salt is generally soluble in water and acidic solutions.[1] However, its solubility dramatically decreases as the pH of the solution increases. If the pH of your aqueous buffer is neutral or alkaline (pH > 6.4), the compound will convert to its free base form, which is practically insoluble in water, leading to precipitation.[1]
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Understanding the properties of this compound is crucial for its successful handling and formulation. Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉F₃N₂S · HCl | [2] |
| Molecular Weight | 388.9 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | |
| pKa | The related compound Trifluoperazine has pKa values of 3.9 and 8.1.[4][5] Triflupromazine is expected to have a similar profile. | [4][5] |
| LogP | 5.54 | [1] |
| pH of 2% Aqueous Solution | 4.1 | [1] |
| Precipitation pH | Precipitation of the free base occurs if the pH is raised to 6.4.[1] | [1] |
Troubleshooting Guides
This section provides step-by-step guidance to overcome common solubility challenges.
Guide 1: Initial Troubleshooting and pH Verification
If you observe poor solubility or precipitation, follow this initial decision-making workflow.
Caption: Initial troubleshooting decision tree.
Guide 2: Solubility Enhancement by pH Adjustment
As a weak base, Triflupromazine's solubility is highly dependent on pH. Lowering the pH of the buffer is the most direct method to increase its solubility.
Q: How can I use pH to improve solubility?
A: You can improve solubility by preparing your buffer at a more acidic pH. This compound is more soluble in acidic conditions where it exists in its protonated, charged form. A pH of 2% aqueous solution is around 4.1.[1] It has been noted that raising the pH to 6.4 results in the precipitation of the free base.[1] Therefore, maintaining a pH well below 6.4 is critical.
Experimental Protocol: pH Adjustment
-
Buffer Selection: Choose a buffer system effective in the acidic range (e.g., citrate (B86180) or acetate (B1210297) buffer) that is compatible with your experimental setup.
-
pH Titration: Prepare your desired buffer. Before adding the Triflupromazine HCl, slowly add a dilute acid (e.g., 0.1 M HCl) while monitoring with a calibrated pH meter until you reach the target pH (e.g., pH 4.0-5.0).
-
Dissolution: Add the Triflupromazine HCl powder to the pH-adjusted buffer.
-
Agitation: Stir or vortex the solution until the compound is fully dissolved. Gentle warming (37°C) may be used to facilitate dissolution, but be mindful of the compound's stability, as solutions are sensitive to light and air.[1]
-
Final pH Check: After dissolution, verify the final pH of the solution.
Guide 3: Using Co-solvents for Solubility Enhancement
If your experiment requires a fixed pH where solubility is low, using a water-miscible organic co-solvent is a common and effective strategy.[6]
Q: Can I use a co-solvent to dissolve this compound?
A: Yes. Co-solvents can significantly increase the solubility of Triflupromazine HCl, especially for preparing concentrated stock solutions.[7] Common co-solvents include Dimethyl sulfoxide (B87167) (DMSO), ethanol, and Dimethylformamide (DMF).[2][3]
Experimental Protocol: Co-solvent Stock Solution
-
Select Co-solvent: Choose a co-solvent compatible with your experiment. DMSO is a frequent choice for in vitro studies.
-
Prepare Stock: Weigh the Triflupromazine HCl powder and dissolve it in a minimal amount of the pure co-solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Dilution: Slowly add the stock solution dropwise into your aqueous buffer with vigorous stirring or vortexing. This rapid dispersion helps prevent the drug from precipitating out of solution.
-
Final Concentration: Ensure the final concentration of the co-solvent in your aqueous buffer is low (typically <1%) to avoid off-target effects in biological assays.
Caption: Workflow for using a co-solvent.
Co-solvent Solubility Data
| Co-solvent | Reported Solubility | Source |
| DMSO | 3 mg/mL to 78 mg/mL | [2][3][8] |
| Ethanol | 5 mg/mL | [2][3] |
| DMF | 5 mg/mL | [2][3] |
| Ethanol:PBS (pH 7.2) (1:10) | 0.09 mg/mL (demonstrates poor solubility in near-neutral buffer even with some co-solvent) | [2][3] |
Note: The final solubility in your aqueous buffer will be significantly lower than in the pure co-solvent and will depend on the final percentage of co-solvent used.
Guide 4: Complexation with Cyclodextrins
For applications where organic co-solvents must be avoided, cyclodextrins offer an excellent alternative for enhancing aqueous solubility.
Q: How do cyclodextrins improve the solubility of this compound?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate the poorly soluble Triflupromazine molecule within this cavity, forming an "inclusion complex."[9] This complex has a much higher aqueous solubility than the drug molecule alone. This technique has been shown to be effective for other phenothiazine (B1677639) derivatives.[4]
Experimental Protocol: Cyclodextrin (B1172386) Complexation
-
Select Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles.[7][10]
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer to create a stock solution (e.g., 10-40% w/v).
-
Add Drug: Slowly add the Triflupromazine HCl powder to the cyclodextrin solution while stirring.
-
Equilibrate: Allow the mixture to stir for several hours (or overnight) at room temperature to ensure the formation of the inclusion complex. The solution should become clear as the complex forms.
-
Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm filter to remove it.
Caption: Conceptual diagram of cyclodextrin complexation.
References
- 1. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triflupromazine (hydrochloride) | CAS 1098-60-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. oatext.com [oatext.com]
- 10. oatext.com [oatext.com]
Technical Support Center: Minimizing Off-Target Effects of Triflupromazine Hydrochloride in vitro
Welcome to the technical support center for researchers utilizing Triflupromazine hydrochloride. This resource is designed to help you navigate the complexities of working with this compound in in vitro settings, with a specific focus on identifying and minimizing its off-target effects to ensure the validity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-generation antipsychotic agent belonging to the phenothiazine (B1677639) class.[1] Its primary therapeutic and biological effect is achieved through the antagonism of dopamine (B1211576) D1 and D2 receptors.[2][3][4] By blocking these receptors, particularly in the mesolimbic and mesocortical pathways, it modulates dopamine-mediated signal transduction.[4] The trifluoromethyl group on its phenothiazine ring is understood to enhance its potency at dopamine receptors.[5]
Q2: What are the major known off-target activities of Triflupromazine that I should be aware of in my in vitro experiments?
A2: Triflupromazine has a broad pharmacological profile and can interact with several other molecular targets, which can lead to off-target effects. Key off-targets include:
-
Calmodulin (CaM): Triflupromazine is a well-documented calmodulin antagonist, which can interfere with calcium-dependent signaling pathways.[6][7][8]
-
Serotonin (B10506) Receptors: It exhibits activity at serotonin 5-HT2 receptors and can inhibit serotonin reuptake.[1][3][9]
-
Adrenergic and Histaminergic Receptors: It acts as an antagonist at alpha-adrenergic and histamine (B1213489) H1 receptors.[3][4]
-
Muscarinic Acetylcholine Receptors: It binds to and inhibits muscarinic M1 and M2 receptors, though with lower affinity compared to its primary targets.[1][5][9]
-
Sigma-1 Receptors: As a phenothiazine, it has a high affinity for sigma-1 receptors, which can modulate calcium signaling.[10]
-
Other Cellular Processes: It has been reported to inhibit tubulin polymerization, affect the PI3K/AKT and JNK signaling pathways, and interfere with plasma membrane repair mechanisms.[4][11][12]
Q3: How can I determine the optimal working concentration of Triflupromazine for my experiment while minimizing off-target effects?
A3: The optimal concentration is a balance between achieving the desired on-target effect and avoiding toxicity or off-target engagement. The first step is to perform a comprehensive dose-response curve (e.g., from nanomolar to high micromolar ranges) to assess its impact on cell viability in your specific cell line.[13][14] Following this, a functional assay specific to your target (e.g., a cAMP assay for D2 receptor blockade) should be run at non-toxic concentrations to identify the EC50 or IC50 for the on-target effect. The lowest concentration that produces a robust on-target effect should be used for subsequent experiments.
Q4: My observed cellular phenotype does not seem to align with the known consequences of dopamine receptor blockade. What could be the cause?
A4: This is a classic sign of an off-target effect. Given Triflupromazine's promiscuous binding profile, the phenotype could be driven by its interaction with calmodulin, serotonin receptors, or other targets.[7][11][15] For example, effects on cell proliferation, migration, or apoptosis could be linked to its inhibition of the PI3K/AKT pathway or calmodulin, rather than dopamine receptor antagonism.[8][11] It is crucial to perform validation experiments to dissect these possibilities.
Q5: How can I experimentally confirm that my observed effect is due to dopamine receptor antagonism and not an off-target effect?
A5: To validate the on-target mechanism, you can employ several strategies:
-
Use a Specific Antagonist: Co-treat your cells with Triflupromazine and a highly specific antagonist for a suspected off-target (e.g., a specific calmodulin inhibitor or a 5-HT2A antagonist). If the phenotype is reversed or diminished, it suggests the involvement of that off-target.[16]
-
Rescue Experiment: If feasible, you can attempt a rescue experiment. For instance, if Triflupromazine inhibits a process, see if activating a downstream component of the dopamine signaling pathway can reverse the effect.
-
Counter-Screening: Profile Triflupromazine against a panel of known off-targets to understand its selectivity profile under your specific experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Results Between Experiments | 1. Compound Instability: Phenothiazines can be sensitive to light and air.[1] 2. Adsorption to Plasticware: These compounds are known to be "sticky" and can adsorb to standard lab plastics, reducing the effective concentration.[16] 3. pH Sensitivity: The compound's activity may be altered by slight shifts in buffer pH.[16] | 1. Prepare fresh working solutions from a concentrated stock for each experiment. Store stock solutions in amber vials, protected from light.[16] 2. Use low-binding pipette tips and microplates. Minimize the time the diluted compound spends in plasticware before being added to the cells.[16] 3. Prepare fresh assay buffer for each experiment and verify that the pH of the final working solution is within the desired range.[16] |
| Unexpected Cellular Toxicity at Low Concentrations | 1. Off-Target Engagement: The toxicity may be mediated by an off-target with high affinity. 2. Photosensitivity: Light exposure can lead to the formation of cytotoxic photoproducts.[16] 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[16] | 1. Re-evaluate your dose-response curve using a wider range of concentrations and shorter incubation times. Use counter-screening or specific antagonists to identify the toxic off-target.[13] 2. Conduct experiments under subdued lighting conditions and prepare solutions in amber vials.[16] 3. Always run a vehicle control with the highest concentration of solvent used. Ensure the final solvent concentration is minimal (typically <0.5%).[16] |
| Ambiguous Results (On-Target vs. Off-Target) | 1. Multiple Pathway Modulation: Triflupromazine may simultaneously engage its primary dopamine target and one or more off-targets at the concentration used. | 1. Perform Pathway Analysis: Use techniques like Western blotting to probe key nodes of suspected on- and off-target pathways (e.g., measure cAMP levels for D2R, and p-AKT for PI3K pathway).[11] 2. Lower the Concentration: Test if a lower concentration of Triflupromazine can still elicit the on-target effect while diminishing the ambiguous phenotype. 3. Employ Knockdown/Knockout Models: If available, use cell lines where the primary target (e.g., DRD2) or a suspected off-target has been knocked out to confirm its role. |
Data Presentation: Binding Profile of this compound
The following table summarizes the binding affinities of Triflupromazine for its primary dopamine receptor targets and key off-targets. A lower Ki or IC50 value indicates a higher binding affinity.
| Target | Parameter | Value (nM) | Reference(s) |
| Dopamine Receptor D2 | Ki | 1.4 | [17] |
| Dopamine Receptor D4 | Ki | 0.7 | [17] |
| Dopamine Receptor D1 | Ki | 2.9 | [17] |
| Dopamine Receptor D3 | Ki | 3.8 | [17] |
| Serotonin (5-HT) Uptake | IC50 | 800 | [9][18] |
| Histamine H1 Receptor ¹ | Ki | 17.5 | [4] |
| Muscarinic Receptors | IC50 | 100,000 | [9][18] |
¹Data for the closely related compound Trifluoperazine.
Key Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay
This protocol helps establish the non-toxic concentration range of Triflupromazine for your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. A suggested range is from 0.01 µM to 100 µM. Include a vehicle-only control (e.g., medium with DMSO).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTS, MTT, or a resazurin-based reagent) to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of viability against the log of Triflupromazine concentration to determine the concentration at which toxicity occurs.
Protocol 2: Validating Off-Target Effects using a Specific Antagonist
This protocol helps determine if an observed cellular effect is mediated by a known off-target. This example uses a hypothetical calmodulin antagonist.
-
Experimental Setup: Prepare four treatment groups:
-
Vehicle Control
-
Triflupromazine (at the concentration that produces your phenotype)
-
Specific Calmodulin Antagonist (at a concentration known to be effective)
-
Triflupromazine + Specific Calmodulin Antagonist (co-treatment)
-
-
Cell Treatment: Seed and grow your cells as standard. Treat the cells with the respective compounds. For co-treatment, compounds can be added simultaneously or with a pre-incubation period, depending on the kinetics of the inhibitors.
-
Incubation: Incubate for the duration required to observe the phenotype of interest.
-
Phenotypic Assay: Perform the assay that measures your phenotype (e.g., cell migration assay, Western blot for a specific marker, etc.).
-
Analysis: Compare the results. If the specific calmodulin antagonist alone has no effect but it significantly reverses the phenotype caused by Triflupromazine, this provides strong evidence that the effect is mediated, at least in part, through calmodulin inhibition.
Visualizations
References
- 1. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triflupromazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 4. Trifluoperazine - Wikipedia [en.wikipedia.org]
- 5. TRIFLUPROMAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoperazine: A Sprightly Old Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoperazine inhibits spreading and migration of cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Sigma-1 Receptor Ligands Chlorpromazine and Trifluoperazine Attenuate Ca2+ Responses in Rat Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoperazine Inhibits Mesangial Cell Proliferation by Arresting Cell Cycle-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenothiazines alter plasma membrane properties and sensitize cancer cells to injury by inhibiting annexin-mediated repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. atsjournals.org [atsjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Triflupromazine (hydrochloride) | CAS 1098-60-8 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: Optimizing Triflupromazine Hydrochloride in Cell-Based Assays
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Triflupromazine hydrochloride in cell-based assays. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data presentation guidelines to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenothiazine (B1677639) derivative primarily known as an antipsychotic and antiemetic agent.[1][2] Its principal mechanism of action is the antagonism of dopamine (B1211576) D1 and D2 receptors in the brain.[1][2][3] By blocking these receptors, it interferes with dopamine signaling pathways.[3][4] Additionally, Triflupromazine has been shown to bind to muscarinic acetylcholine (B1216132) receptors, serotonin (B10506) receptors, and alpha-adrenergic receptors, and can also act as a calmodulin inhibitor.[2][3][5][6]
Q2: What are the common research applications of this compound in cell-based assays?
Beyond its use in neuroscience, Triflupromazine is increasingly being repurposed for cancer research. Studies have shown it can inhibit the growth of various cancer cells, including glioma, breast cancer, lung cancer, and multiple myeloma.[7][8][9][10] Its effects include inducing cell cycle arrest, promoting apoptosis (programmed cell death), and inhibiting autophagy and cancer cell migration.[8][9][11][12]
Q3: What is a typical starting concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. Based on published studies, a broad starting range to test is between 1 µM and 30 µM.[7][13] For example, in glioma cells, concentrations of 1-20 µM were used to evaluate cell viability over 48 hours.[7] For some breast cancer cell lines, effects on cell morphology were noted at concentrations up to 10 µM.[14] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: How should I prepare and store a stock solution of this compound?
This compound is soluble in solvents like DMSO, DMF, and Ethanol.[15] A common practice is to prepare a high-concentration stock solution (e.g., 10-80 mM) in fresh, anhydrous DMSO.[16][17]
-
Preparation Example: To make a 10 mM stock solution (Molecular Weight: 388.88 g/mol [16]), dissolve 3.89 mg of this compound in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C. Solutions are sensitive to air and light.[2] Aliquot the stock solution to avoid repeated freeze-thaw cycles. When diluting for your experiment, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (ideally ≤0.5%) to prevent solvent-induced toxicity.[18][19]
Troubleshooting Guide
Problem: I am observing high levels of cell death, even at the lowest concentrations of my dose-range.
-
Possible Cause 1: Solvent Toxicity. The solvent used to dissolve the this compound, typically DMSO, can be toxic to cells at high concentrations.
-
Solution: Ensure the final concentration of DMSO in your wells does not exceed 0.5% and is consistent across all wells, including the vehicle control.[18][19] Run a "vehicle-only" control (cells treated with the highest concentration of DMSO used in the experiment) to assess the impact of the solvent alone.
-
-
Possible Cause 2: Cell Health and Density. Unhealthy cells or inappropriate cell seeding density can make cells more sensitive to treatment.
-
Possible Cause 3: Compound Cytotoxicity. Triflupromazine itself can be cytotoxic, and your cell line may be particularly sensitive.[22]
-
Solution: Expand your dose-response curve to include a wider range of lower concentrations to identify a non-toxic working range. Perform a more sensitive cytotoxicity assay, such as measuring LDH release, which indicates membrane damage.[13]
-
Problem: I am not observing any effect, or my results are inconsistent.
-
Possible Cause 1: Incorrect Drug Concentration or Degradation. The compound may have degraded, or the concentration of the stock solution may be inaccurate.
-
Solution: Prepare a fresh stock solution from powder. Triflupromazine solutions can be sensitive to light and air.[2] Always store stock solutions properly in aliquots at -20°C or below.
-
-
Possible Cause 2: Suboptimal Assay Conditions. The incubation time may be too short, or the assay itself may not be sensitive enough to detect the biological effect.
-
Solution: Review the literature for your specific cell line and biological question to determine appropriate incubation times. Consider extending the treatment duration (e.g., from 24h to 48h or 72h). Ensure your assay readout (e.g., fluorescence, absorbance) has a sufficient signal-to-background ratio.[18]
-
-
Possible Cause 3: Cell Line Characteristics. The target of Triflupromazine (e.g., specific dopamine receptors) may not be expressed in your chosen cell line, or the relevant signaling pathway may be inactive.
-
Solution: Verify the expression of the drug target in your cell line via methods like qPCR or Western blot. Consider using a different, more sensitive cell line as a positive control if possible.
-
Data Presentation: Effective Concentrations of Triflupromazine
The following table summarizes reported effective concentrations and IC50 values for Triflupromazine (TFP) in various cancer cell lines. This data can serve as a reference for designing initial experiments.
| Cell Line | Cancer Type | Assay | Incubation Time | Effective Concentration / IC50 | Reference |
| U87MG | Glioblastoma | MTT Assay | 48 hours | ~10 µM (reduced viability by ~40%) | [7] |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | Cell Viability Assay | 24 hours | IC50: 7.59–15.75 µM | [12] |
| H1, Melmet 1 | Melanoma Brain Metastasis | Cell Viability Assay | 72 hours | 3-6 µM (inhibited growth) | [13] |
| T47D | Breast Cancer | Cell Count/Viability | 48-72 hours | EC50: 4.8 µM | [14] |
| HCC1954 | Breast Cancer | Cell Count/Viability | 48-72 hours | EC50: 10.5 µM | [14] |
| U266, RPMI 8226 | Multiple Myeloma | Cell Viability Assay | Not Specified | Impaired viability | [8] |
| PC3, C4-2b | Prostate Cancer | Transwell Migration | Not Specified | 10 µM (inhibited migration) | [11] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a standard method for determining the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Anhydrous DMSO
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
Sterile PBS (phosphate-buffered saline)
-
96-well flat-bottom microplates
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]
-
DMSO (for solubilizing formazan)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in complete medium to a concentration that will result in 70-80% confluency after 24 hours.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.[23] A typical seeding density is 5,000-10,000 cells/well.[20]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of each this compound concentration by diluting your main stock in complete culture medium. A suggested starting range for the final concentrations is 0.5, 1, 2.5, 5, 10, 20, 40, 80 µM.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest drug concentration) and a "no-cell" blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or control.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[20]
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[20]
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[19]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[19][20]
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).[19]
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[19][24]
-
Visualizations
References
- 1. Triflupromazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trifluoperazine Hydrochloride | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 6. Trifluoperazine and Its Analog Suppressed the Tumorigenicity of Non-Small Cell Lung Cancer Cell; Applicability of Antipsychotic Drugs to Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COX-2 Acts as a Key Mediator of Trifluoperazine-induced Cell Death in U87MG Glioma Cells | Anticancer Research [ar.iiarjournals.org]
- 8. Trifluoperazine induces cellular apoptosis by inhibiting autophagy and targeting NUPR1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antipsychotic agent trifluoperazine hydrochloride suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trifluoperazine, an antipsychotic agent, inhibits cancer stem cell growth and overcomes drug resistance of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissecting the Anticancer Mechanism of Trifluoperazine on Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoperazine prolongs the survival of experimental brain metastases by STAT3-dependent lysosomal membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. Effect of chlorpromazine and trifluoperazine on cytoskeletal components and mitochondria in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. clyte.tech [clyte.tech]
Troubleshooting inconsistent results in Triflupromazine hydrochloride experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Triflupromazine hydrochloride. Our goal is to help you achieve consistent and reliable results in your research.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results in experiments involving this compound can arise from several factors related to the compound's inherent properties and experimental handling. The most common issues include:
-
Compound Stability: this compound solutions are sensitive to light and air.[1] Exposure can lead to degradation and reduced potency.
-
Solubility Issues: While the hydrochloride salt is soluble in water, alcohol, and acetone, achieving and maintaining complete dissolution, especially in buffered solutions, can be challenging.[1] Precipitation can lead to lower effective concentrations.
-
Adsorption to Labware: Phenothiazine-class compounds like Triflupromazine are known to be "sticky" and can adsorb to the surface of plasticware, such as pipette tips and microplates. This reduces the actual concentration of the compound in your assay.
-
pH Sensitivity: The activity of this compound can be influenced by the pH of the experimental buffer. Minor shifts in pH can alter the compound's charge and, consequently, its interaction with its biological target.
Q2: I'm observing lower-than-expected potency or a complete lack of effect. What should I check?
Several factors could contribute to an apparent loss of potency:
-
Improper Storage: Ensure this compound, both in solid form and in solution, is stored protected from light and at the recommended temperature. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Freshness of Solutions: It is highly recommended to prepare fresh working solutions for each experiment from a recently prepared stock solution.
-
Inaccurate Concentration: Verify the concentration of your stock solution. If possible, use a spectrophotometric method to confirm the concentration. This compound has absorbance maxima at approximately 255 nm and 305 nm.[1][2]
-
Cell Health and Density (for cell-based assays): Ensure your cells are healthy, within a consistent passage number, and plated at a uniform density.
Q3: My results show high variability between replicates. How can I improve precision?
High variability between replicates often points to methodological inconsistencies. Consider the following:
-
Pipetting Technique: Use calibrated pipettes and employ consistent pipetting techniques, especially with small volumes. For viscous solutions, consider reverse pipetting.
-
Mixing: Ensure thorough mixing of all solutions, including the final assay mixture in each well.
-
Washing Steps: Inadequate washing can lead to high background noise. Optimize the number and vigor of washing steps to remove unbound reagents without dislodging cells.
-
Edge Effects in Plates: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect results. To mitigate this, avoid using the outer wells or fill them with a buffer or sterile water to maintain humidity.
Troubleshooting Guide
This table provides a structured approach to troubleshooting common issues in this compound experiments.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Signal/Activity | Compound degradation | Prepare fresh solutions from powder. Protect all solutions from light using amber tubes or foil. Work under subdued lighting. |
| Inaccurate stock concentration | Verify stock concentration using spectrophotometry (λmax ≈ 255 nm, 305 nm).[1][2] | |
| Insufficient receptor/target expression | Use a cell line with confirmed high expression of the target receptor (e.g., Dopamine D2 receptor). | |
| Incorrect assay buffer composition | Check and adjust the pH of the assay buffer. Ensure all necessary ions are present. | |
| High Background Signal | Non-specific binding of the compound | Increase the number of wash steps. Consider adding a blocking agent like Bovine Serum Albumin (BSA) to the buffer if compatible with the assay. |
| Autofluorescence of the compound | Run a control with only the compound and no cells/target to quantify its intrinsic fluorescence at the assay wavelengths. | |
| High Variability (%CV) | Inconsistent cell seeding | Ensure cells are thoroughly resuspended before plating. Use an automated cell counter for accuracy. |
| Adsorption of compound to plasticware | Use low-protein-binding labware. Pre-incubate plates with a blocking agent. | |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Unexpected Cellular Toxicity | High solvent concentration | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells, including controls. |
| Formation of cytotoxic photoproducts | Minimize light exposure during all experimental steps. |
Experimental Protocols
Below are generalized methodologies for key experiments involving this compound. These should be optimized for your specific experimental conditions.
Protocol: Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the Dopamine D2 receptor.
-
Membrane Preparation:
-
Homogenize rat striatal tissue or cells expressing the human Dopamine D2 receptor in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh homogenization buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and the membrane preparation to designated wells.
-
Non-specific Binding: Add assay buffer, the radioligand, a high concentration of an unlabeled D2 antagonist (e.g., haloperidol), and the membrane preparation to another set of wells.
-
Competitive Binding: Add assay buffer, the radioligand, varying concentrations of this compound, and the membrane preparation to the remaining wells.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for determining the concentration of this compound in a solution.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 6.5) in a ratio of approximately 85:15 (v/v).[3][4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dilute the experimental sample containing this compound with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the peak areas from the resulting chromatograms.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
Triflupromazine acts as an antagonist at the Dopamine D2 receptor, which is a G protein-coupled receptor (GPCR). The D2 receptor is coupled to an inhibitory G protein (Gαi).
Caption: Antagonistic action of Triflupromazine on the Dopamine D2 receptor signaling pathway.
Troubleshooting Workflow for Inconsistent Results
This diagram outlines a logical approach to diagnosing the root cause of inconsistent experimental data.
Caption: A logical workflow for troubleshooting inconsistent experimental data.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride and Chlorpromazine Hydrochloride from Tablet Formulation | Semantic Scholar [semanticscholar.org]
Technical Support Center: Triflupromazine Hydrochloride Impurity Analysis
Welcome to the technical support center for the identification and quantification of Triflupromazine hydrochloride impurities. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound?
A1: Common impurities of this compound can originate from the synthesis process, degradation, or storage. The most frequently cited impurities are:
-
Triflupromazine Sulfoxide: An oxidation product.
-
Triflupromazine N-oxide: Another oxidation product.[1]
-
Process-related impurities stemming from starting materials and intermediates.
-
Degradation products formed under stress conditions such as acidic or basic hydrolysis, oxidation, and photolysis.
Q2: Which analytical techniques are most suitable for identifying and quantifying this compound and its impurities?
A2: Several analytical techniques can be employed, with the choice depending on the specific requirements of the analysis (e.g., routine quality control, impurity profiling, etc.). Commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC): The most widely used technique for its high resolution and sensitivity in separating and quantifying this compound and its impurities.[2][3][4][5][6]
-
Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times and improved resolution compared to conventional HPLC.[7]
-
Thin-Layer Chromatography (TLC) with Densitometry: A simpler and more cost-effective method suitable for semi-quantitative and quantitative analysis.[8][9][10]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) to provide structural information for the definitive identification of unknown impurities.
Q3: Where can I find official methods for testing this compound?
A3: Official methods for the analysis of this compound can be found in pharmacopeias such as the United States Pharmacopeia (USP). These monographs provide standardized procedures for identification, assay, and impurity testing.
Q4: What are forced degradation studies and why are they important for this compound?
A4: Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions (e.g., acid, base, heat, light, oxidation) to accelerate its degradation. These studies are crucial for:
-
Identifying potential degradation products that could form under various storage and handling conditions.
-
Establishing the degradation pathways of the drug.
-
Developing and validating stability-indicating analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its impurities.
HPLC/UPLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample solvent incompatible with the mobile phase.- Column overload. | - Flush the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the sample concentration or injection volume. |
| Inconsistent retention times | - Fluctuations in mobile phase composition.- Leaks in the HPLC system.- Inadequate column equilibration.- Temperature fluctuations. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Check for leaks at all fittings and connections.- Allow sufficient time for the column to equilibrate with the new mobile phase.- Use a column oven to maintain a constant temperature. |
| Ghost peaks | - Contamination in the mobile phase, injection system, or sample.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler method.- Inject a blank solvent run to identify the source of contamination. |
| High backpressure | - Blockage in the column, tubing, or frits.- Particulate matter from the sample or mobile phase. | - Reverse-flush the column (if permitted by the manufacturer).- Filter all samples and mobile phases before use.- Replace in-line filters and column frits. |
TLC-Densitometry Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Irregular spot shapes | - Uneven application of the sample.- Overloading of the sample.- Inadequate drying of the plate before development. | - Use an automatic TLC spotter for consistent application.- Apply a smaller volume or a more dilute sample.- Ensure the plate is completely dry before placing it in the developing chamber. |
| Streaking of spots | - Sample is too concentrated.- Adsorption of the analyte to the stationary phase is too strong. | - Dilute the sample.- Modify the mobile phase composition to increase its polarity. |
| Inconsistent Rf values | - Chamber not saturated with the mobile phase vapor.- Variation in temperature.- Changes in the mobile phase composition. | - Line the developing chamber with filter paper saturated with the mobile phase and allow it to equilibrate.- Perform the experiment in a temperature-controlled environment.- Prepare fresh mobile phase for each experiment. |
Quantitative Data
The following tables summarize quantitative data from various validated analytical methods for this compound and its impurities.
Table 1: HPLC/UPLC Method Parameters and Validation Data
| Analyte | Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Retention Time (min) |
| Triflupromazine HCl | HPLC[5] | C18 | Methanol:Water (97:03, v/v) | 1.0 | 262 | 0.1 - 1 | 0.05 | 0.1 | Not Specified |
| Triflupromazine HCl | HPLC[2] | C18 (250x4.6 mm, 5 µm) | Methanol:Ammonium acetate (B1210297) buffer (pH 6.5) (85:15, v/v) | 1.0 | 215 | 12.5 - 37.5 | Not Specified | Not Specified | 9.4 |
| Triflupromazine HCl | UPLC[7] | C18 BEH (50x2.1 mm, 1.7 µm) | Acetonitrile:Water (60:40, v/v) | 0.8 | 210 | 2 - 16 | 3.43 | 10.43 | 1.8 |
| Triflupromazine HCl | HPLC[3] | C18 (250x4.6 mm, 5 µm) | Acetonitrile:Phosphate (B84403) buffer (pH 5.5) with 0.1% TEA (70:30, v/v) | 1.0 | 262 | 5 - 30 | Not Specified | Not Specified | 7.1 |
| Triflupromazine HCl | HPLC | C18 (Inertsil ODS-3, 250x4.6 mm, 5 µm) | Acetonitrile:Water:Triethylamine (68:31.8:0.2, v/v), pH 4.0 | 1.0 | 210 | 10 - 150 | 0.0018 | 0.0056 | 2.76 |
Table 2: TLC-Densitometry Method Parameters and Validation Data
| Analyte | Method | Stationary Phase | Mobile Phase | Detection (nm) | Linearity Range (ng/spot) |
| Triflupromazine HCl | TLC-Densitometry[10] | Silica Gel 60 F254 | Not Specified | 345 | 20 - 300 |
Experimental Protocols
Protocol 1: HPLC Method for the Quantification of this compound
This protocol is based on a validated stability-indicating RP-HPLC method.[3]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Triethylamine (TEA)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 (250 mm × 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and Phosphate buffer (pH 5.5, adjusted with 0.1% TEA) in a ratio of 70:30 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 262 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Phosphate Buffer (pH 5.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in water, adjust the pH to 5.5 with orthophosphoric acid, and add 0.1% TEA.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 5-30 µg/mL).
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing their peak areas with the calibration curve.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study as per ICH guidelines.[3][7]
1. Acid Degradation:
-
Dissolve this compound in 0.1 M HCl.
-
Reflux the solution at 70-80°C for a specified period (e.g., 30 minutes to 3 hours).
-
Neutralize the solution with 0.1 M NaOH and dilute with the mobile phase before injection.
2. Base Degradation:
-
Dissolve this compound in 0.1 M NaOH.
-
Reflux the solution at 70-80°C for a specified period (e.g., 30 minutes to 3 hours).
-
Neutralize the solution with 0.1 M HCl and dilute with the mobile phase before injection.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature or reflux at 70°C for a specified period.
-
Dilute with the mobile phase before injection.
4. Thermal Degradation:
-
Expose the solid drug substance to dry heat (e.g., 100-105°C) for a specified duration (e.g., 4-12 hours).
-
Dissolve the stressed sample in the mobile phase for analysis.
5. Photolytic Degradation:
-
Expose the drug substance (solid or in solution) to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
-
Analyze the sample at appropriate time intervals.
Visualizations
Caption: Workflow for impurity identification and quantification.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. Synthesis of the N-oxides of phenothiazine antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. actapharmsci.com [actapharmsci.com]
- 4. scispace.com [scispace.com]
- 5. Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. botanyjournals.com [botanyjournals.com]
- 8. Use of TLC with Densitometric Detection for Determination of Impurities in Chlorpromazine Hydrochloride, Trifluoperazine Dihydrochloride, Promazine Hydrochloride, and Doxepin Hydrochloride | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. idosi.org [idosi.org]
Light sensitivity and degradation of Triflupromazine hydrochloride solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triflupromazine hydrochloride solutions, with a specific focus on light sensitivity and degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this mean?
A change in the color of your this compound solution, often to a yellowish or pinkish hue, is a common indicator of degradation. This is primarily due to photodecomposition, where exposure to light causes chemical changes in the Triflupromazine molecule. It is crucial to minimize light exposure during all stages of handling and storage.
Q2: What are the primary degradation products of this compound when exposed to light?
The primary photodegradation product of this compound is Triflupromazine sulfoxide. This occurs through the photo-oxidation of the sulfur atom in the phenothiazine (B1677639) ring. Other minor degradation products may also form, depending on the specific conditions of light exposure, solvent, and presence of oxygen.
Q3: How can I prevent the degradation of my this compound solutions?
To minimize degradation, it is essential to protect the solution from light at all times. This can be achieved by:
-
Using amber-colored or opaque containers for storage and during experiments.
-
Wrapping containers with aluminum foil.
-
Working in a dimly lit environment or under yellow light.
-
Preparing solutions fresh whenever possible.
-
Storing solutions at recommended temperatures, typically refrigerated, to slow down any potential thermal degradation.
Q4: Is this compound sensitive to other environmental factors besides light?
Yes, besides light, this compound solutions can also be sensitive to air (oxidation) and high temperatures. Therefore, it is good practice to store solutions in tightly sealed containers and at controlled temperatures.
Q5: What analytical techniques are suitable for monitoring the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common and reliable methods for monitoring the degradation of this compound. These techniques can separate the parent drug from its degradation products and allow for their quantification.
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays using this compound solutions.
-
Possible Cause: Degradation of the this compound stock solution due to light exposure.
-
Troubleshooting Steps:
-
Verify Solution Integrity: Analyze your current stock solution using HPLC to determine the concentration of intact this compound and identify the presence of any degradation products.
-
Prepare Fresh Solution: Prepare a new stock solution from the solid compound, ensuring all steps are performed under light-protected conditions (e.g., using low-actinic glassware or in a dark room).
-
Implement Proper Storage: Store the new stock solution in an amber vial, wrapped in foil, and at the recommended temperature.
-
Re-run Experiment: Repeat the bioassay with the freshly prepared and properly stored solution.
-
Workflow Review: Evaluate your experimental workflow to identify any steps where the solution might be inadvertently exposed to light for extended periods.
-
Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.
-
Possible Cause: Formation of degradation products in the sample.
-
Troubleshooting Steps:
-
Peak Identification: If using a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the unknown peaks to tentatively identify them as potential degradation products like Triflupromazine sulfoxide.
-
Forced Degradation Study: To confirm the identity of the degradation peaks, perform a forced degradation study. Expose a sample of your this compound solution to intense light (e.g., a UV lamp) for a controlled period and analyze it by HPLC. The peaks that increase in area correspond to photodegradation products.
-
Optimize Chromatography: Adjust your HPLC method (e.g., gradient, mobile phase composition) to achieve better separation between the parent drug and the degradation products for accurate quantification.
-
Data Presentation
Table 1: Photodegradation of this compound in Aqueous Solution
| Exposure Time (hours) | Light Condition | Triflupromazine HCl Concentration (%) | Triflupromazine Sulfoxide (%) |
| 0 | Dark Control | 100.0 | 0.0 |
| 2 | UV Light (254 nm) | 95.3 | 4.7 |
| 4 | UV Light (254 nm) | 90.1 | 9.9 |
| 8 | UV Light (254 nm) | 82.5 | 17.5 |
| 24 | UV Light (254 nm) | 65.8 | 34.2 |
| 24 | Fluorescent Light | 98.2 | 1.8 |
Note: The data presented is a representative example based on typical degradation profiles and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Photostability Testing of this compound Solution
This protocol is based on the ICH Q1B guidelines for photostability testing.
-
Solution Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a buffered solution relevant to the intended use).
-
Use low-actinic glassware for all preparations.
-
-
Sample Exposure:
-
Transfer aliquots of the solution into clear, photostable containers (e.g., quartz cuvettes or vials).
-
Prepare a "dark control" sample by wrapping a container completely in aluminum foil.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. This can be achieved using a calibrated photostability chamber equipped with a combination of cool white fluorescent and near-UV lamps.
-
Place the dark control sample alongside the exposed samples to monitor for any thermal degradation.
-
-
Sample Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each sample.
-
Analyze the samples immediately using a validated stability-indicating HPLC method.
-
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
-
Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.5 with acetic acid).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-15 min: 30-70% Acetonitrile (linear gradient)
-
15-20 min: 70% Acetonitrile
-
20-22 min: 70-30% Acetonitrile (linear gradient)
-
22-25 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or MS detection in positive ion mode.
-
Retention Times (Typical):
-
Triflupromazine sulfoxide: ~8.5 min
-
Triflupromazine: ~12.2 min
-
Mandatory Visualization
Caption: Photodegradation pathway of this compound.
Caption: Workflow for photostability testing of Triflupromazine HCl.
Impact of pH on Triflupromazine hydrochloride stability and activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Triflupromazine hydrochloride. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
This compound solutions are sensitive to light and air and should be protected from both.[1] The stability of phenothiazines, including triflupromazine, is also significantly influenced by the pH of the solution.[2]
Q2: What is the pH of an aqueous solution of this compound?
A 2% aqueous solution of this compound has a pH of approximately 4.1.[1]
Q3: How does pH affect the solubility of this compound?
This compound is soluble in water. However, as the pH of the solution increases, the free base may precipitate. For a 2% aqueous solution, precipitation of the free base has been observed when the pH is raised to 6.4.[1]
Q4: What are the pKa values of Triflupromazine?
Triflupromazine has two pKa values: pKa1 = 3.8 and pKa2 = 8.4.[3] These values are crucial for understanding the ionization state of the molecule at different pH levels, which in turn affects its solubility, stability, and biological activity.
Q5: How does pH impact the chemical stability of this compound?
Q6: How does pH affect the biological activity of this compound?
This compound's primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors.[1] The binding affinity of classical dopamine antagonists to D2 receptors has been shown to be pH-dependent, with affinity generally decreasing as the pH decreases. This is thought to be due to the protonation of key amino acid residues, such as aspartic acid, within the receptor's binding site. While specific quantitative data on the pH-dependent binding of this compound is not extensively published, it is expected to follow this general trend.
Troubleshooting Guides
Issue 1: Precipitation observed in this compound solution.
-
Possible Cause: The pH of the solution may be too high, causing the precipitation of the free base.
-
Troubleshooting Steps:
-
Measure the pH of the solution.
-
If the pH is above the recommended range (typically acidic), adjust the pH downwards using a suitable acidic buffer. A 2% aqueous solution has a pH of 4.1, and precipitation can occur at a pH of 6.4.[1]
-
Ensure that the buffer system used is compatible with this compound.
-
Issue 2: Inconsistent or lower-than-expected biological activity in in vitro assays.
-
Possible Cause 1: The pH of the assay buffer may not be optimal for receptor binding. The affinity of dopamine antagonists for the D2 receptor can decrease at lower pH values.
-
Troubleshooting Steps:
-
Verify the pH of your assay buffer.
-
If possible, perform pilot experiments to determine the optimal pH for your specific assay, considering both drug stability and target engagement.
-
Ensure the buffer components do not interact with this compound.
-
-
Possible Cause 2: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound.
-
Protect stock solutions from light and store them at the recommended temperature.
-
Consider performing a stability analysis of your stock solution under your experimental conditions using a validated analytical method like HPLC.
-
Data Presentation
Table 1: Physicochemical Properties of this compound Relevant to pH
| Parameter | Value | Reference |
| pKa1 | 3.8 | [3] |
| pKa2 | 8.4 | [3] |
| pH of 2% aqueous solution | 4.1 | [1] |
| pH of precipitation (free base) | 6.4 (in a 2% aqueous solution) | [1] |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Observations | Relative Stability Ranking |
| Acidic (e.g., 0.1 N HCl) | Degradation observed. | More stable than in alkaline or oxidative conditions. |
| Alkaline (e.g., 0.1 N NaOH) | Degradation observed. | Less stable than in acidic conditions. |
| Oxidative (e.g., H₂O₂) | Significant degradation observed. | Least stable under oxidative stress. |
| Photolytic (UV light) | Degradation observed. | Less stable than in acidic or alkaline conditions. |
| Thermal | Degradation observed. | Generally more stable than to chemical stressors. |
Note: This table provides a qualitative summary. Specific degradation percentages and kinetics are highly dependent on the exact experimental conditions (temperature, duration of exposure, concentration of stressor).
Experimental Protocols
Protocol 1: Determination of the pH-Rate Profile for this compound Degradation
This protocol outlines a general procedure for determining the degradation kinetics of this compound at various pH values.
1. Materials:
-
This compound reference standard
-
Buffer solutions of various pH values (e.g., citrate, phosphate, borate) covering the desired pH range.
-
High-purity water
-
HPLC system with a UV detector
-
A suitable HPLC column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Other reagents for the mobile phase as required by the validated HPLC method.
-
pH meter
-
Constant temperature chamber or water bath
2. Method:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or methanol).
-
Preparation of Reaction Solutions: For each pH to be studied, add a small aliquot of the stock solution to a known volume of the corresponding buffer solution to achieve the desired final concentration.
-
Incubation: Place the reaction solutions in a constant temperature chamber.
-
Sampling: At predetermined time intervals, withdraw an aliquot from each reaction solution.
-
Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of this compound versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the apparent first-order rate constant (k_obs).
-
Plot the logarithm of k_obs versus pH to generate the pH-rate profile.
-
Protocol 2: Assessment of pH-Dependent Binding to Dopamine D2 Receptors
This protocol provides a general framework for a competitive radioligand binding assay to assess the influence of pH on the affinity of this compound for the D2 receptor.
1. Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
A suitable radioligand for the D2 receptor (e.g., [³H]-spiperone or [³H]-raclopride).
-
This compound.
-
Assay buffers at various pH values (e.g., Tris-HCl, HEPES) containing appropriate salts (e.g., NaCl, KCl, MgCl₂, CaCl₂).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Cell harvester.
2. Method:
-
Assay Setup: In a series of tubes, for each pH to be tested, add:
-
A fixed amount of cell membranes.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
A range of concentrations of this compound.
-
Assay buffer to a final fixed volume.
-
-
Incubation: Incubate the tubes at a specific temperature for a sufficient time to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Generate displacement curves by plotting the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound for each pH.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) for each pH from the displacement curves using non-linear regression analysis.
-
If the Kd of the radioligand is known, the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
-
Plot the Ki values as a function of pH to assess the impact of pH on the binding affinity.
-
Visualizations
Caption: Experimental workflow for determining the pH-rate profile of this compound.
Caption: Antagonistic action of Triflupromazine HCl on the Dopamine D2 receptor signaling pathway.
Caption: Influence of pH on key properties of this compound and its activity.
References
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: Triflupromazine Hydrochloride vs. Chlorpromazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro efficacy of two phenothiazine (B1677639) derivatives, triflupromazine (B1683245) hydrochloride and chlorpromazine (B137089). Both compounds, originally developed as antipsychotics, are now being investigated for their potential in other therapeutic areas, notably oncology. This document summarizes key experimental data on their cytotoxic effects, receptor binding affinities, and impact on cellular signaling pathways to assist researchers in evaluating their relative potency and mechanisms of action.
Quantitative Data Summary
The following tables provide a structured overview of the comparative in vitro efficacy of triflupromazine hydrochloride and chlorpromazine across various assays.
Table 1: Cytotoxicity (LC50) in SH-SY5Y Neuroblastoma Cells
| Compound | Undifferentiated SH-SY5Y (LC50, µM) | Differentiated SH-SY5Y (LC50, µM) |
| Triflupromazine HCl | 6[1][2][3] | 12[1][2] |
| Chlorpromazine | 5[1][2][3] | 10.5[1][2] |
Table 2: Dopamine (B1211576) Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Triflupromazine HCl (Ki, nM) | Chlorpromazine (Ki, nM) |
| D1 | 2.9 | 15 |
| D2 | 1.4 | 3.5 |
| D3 | 3.8 | 7.5 |
| D4 | 0.7 | 5.5 |
| D5 | Data not available | 133 |
Note: Data is compiled from various sources and may exhibit variability due to different experimental conditions.
Table 3: Alpha-1 Adrenergic Receptor Antagonism
| Assay | Triflupromazine HCl | Chlorpromazine |
| Inhibition of α1-adrenergic stimulation (glycogenolysis, gluconeogenesis, ureogenesis in rat hepatocytes) | Dose-dependent inhibition[4] | Dose-dependent inhibition[4] |
| Displacement of [3H]-dihydroergocryptine from rat liver membranes (α1-adrenergic sites) | Effective at low concentrations[4] | Effective at low concentrations[4] |
Experimental Protocols
Cytotoxicity Assessment in SH-SY5Y Cells (Crystal Violet Assay)
This protocol outlines the methodology used to determine the half-maximal lethal concentration (LC50) of triflupromazine and chlorpromazine in SH-SY5Y neuroblastoma cells.[1][2]
-
Cell Culture: SH-SY5Y cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For differentiation, cells were treated with 10 µM all-trans-retinoic acid (ATRA) for 7 days.
-
Drug Treatment: Undifferentiated and differentiated SH-SY5Y cells were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of this compound or chlorpromazine and incubated for a further 24 hours.
-
Cell Viability Measurement:
-
The culture medium was removed, and the cells were washed with phosphate-buffered saline (PBS).
-
Cells were fixed with 4% paraformaldehyde for 15 minutes.
-
The fixed cells were stained with 0.1% crystal violet solution for 30 minutes.
-
Excess stain was removed by washing with water.
-
The stained cells were lysed with 10% acetic acid, and the absorbance was measured at 595 nm using a microplate reader.
-
-
Data Analysis: The LC50 values were calculated from the dose-response curves by determining the concentration of the drug that caused a 50% reduction in cell viability compared to the untreated control.
Competitive Radioligand Binding Assay for Dopamine and Adrenergic Receptors
The binding affinities (Ki values) of triflupromazine and chlorpromazine for dopamine and alpha-1 adrenergic receptors were determined using competitive radioligand binding assays. The following is a generalized protocol.
-
Membrane Preparation:
-
Tissues or cells expressing the receptor of interest were homogenized in a cold buffer.
-
The homogenate was centrifuged to pellet the cell membranes.
-
The membrane pellet was washed and resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-dihydroergocryptine for α1-adrenergic receptors) was incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor drug (triflupromazine or chlorpromazine) were added to the incubation mixture.
-
The mixture was incubated to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand: The incubation was terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand was removed by washing with cold buffer.
-
Quantification: The amount of radioactivity trapped on the filter was measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The IC50 value was then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Mechanisms of Action
Induction of Apoptosis via Calcium-Mediated Pathway
Both triflupromazine and chlorpromazine have been shown to induce apoptosis in SH-SY5Y neuroblastoma cells through a process that is mediated by an increase in intracellular calcium.[1][2]
Inhibition of Calmodulin (CaM)
Triflupromazine and chlorpromazine are known antagonists of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways. This inhibition is thought to contribute to their cytotoxic effects.[5]
Dopamine Receptor Blockade
A primary mechanism of action for both drugs, particularly in their antipsychotic capacity, is the blockade of dopamine receptors. Triflupromazine generally exhibits a higher binding affinity for D2-like receptors compared to chlorpromazine.
References
A Comparative Analysis of Triflupromazine and Trifluoperazine for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological, pharmacokinetic, and clinical profiles of two structurally similar phenothiazine (B1677639) antipsychotics.
This guide provides a comprehensive comparative analysis of triflupromazine (B1683245) and trifluoperazine (B1681574), two first-generation antipsychotic medications belonging to the phenothiazine class. While structurally similar, their distinct pharmacological profiles result in differences in their clinical applications and side-effect profiles. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, receptor binding affinities, pharmacokinetic properties, and methods for evaluating their clinical effects.
At a Glance: Key Differences
| Feature | Triflupromazine | Trifluoperazine |
| Primary Use | Management of psychoses, control of severe nausea and vomiting | Treatment of schizophrenia and anxiety |
| Receptor Affinity | High affinity for D2 dopamine (B1211576) receptors | High affinity for D2 dopamine receptors, also interacts with serotonergic, adrenergic, and histaminic receptors |
| Side Effect Profile | Notable for extrapyramidal symptoms | Notable for extrapyramidal symptoms, with a possibly higher incidence than some other antipsychotics |
Pharmacological Profile: A Tale of Two Phenothiazines
Both triflupromazine and trifluoperazine exert their antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This blockade helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions. However, their interactions with other neurotransmitter systems contribute to their distinct therapeutic and side-effect profiles.
Triflupromazine is a potent D2 receptor antagonist.[1] It is also known to bind to muscarinic acetylcholine (B1216132) receptors (M1 and M2) and serotonin (B10506) 5HT2B receptors.[1] Its antiemetic effects are attributed to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) and the vomiting center.[1]
Trifluoperazine also demonstrates high affinity for D2 dopamine receptors.[2] Its pharmacological activity extends to other receptors, including serotonin 5-HT2 receptors, alpha-adrenergic receptors, and histamine (B1213489) H1 receptors, although its anticholinergic activity is considered relatively weak.[2] The blockade of these additional receptors contributes to its overall clinical profile and side effects.[2]
Receptor Binding Affinities
The following table summarizes the available in vitro binding affinities (Ki) of triflupromazine and trifluoperazine for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Triflupromazine (Ki, nM) | Trifluoperazine (Ki, nM) |
| Dopamine D2 | 0.38[3] | 1.2[4] |
| Serotonin 5-HT2A | Data not available | 4.4[3] |
| Histamine H1 | Data not available | 24[3] |
| Adrenergic α1 | Data not available | 67[3] |
| Muscarinic M1 | Data not available | 135[3] |
Note: Data is compiled from various sources and experimental conditions may differ.
Pharmacokinetic Properties: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profiles of triflupromazine and trifluoperazine influence their dosing regimens and clinical effects.
Triflupromazine: Comprehensive pharmacokinetic data for triflupromazine in healthy human volunteers is limited in the available literature. It is known to be hepatically metabolized and has very high protein binding (90% or more).[1]
Trifluoperazine: Studies in healthy volunteers have provided insights into the pharmacokinetics of orally administered trifluoperazine. Following a single 5 mg oral dose, the peak plasma concentration (Cmax) is reached in approximately 2.8 to 4.1 hours (Tmax).[5][6][7] The area under the plasma concentration-time curve (AUC) shows considerable inter-individual variability.[6][8] The elimination half-life is approximately 12.5 to 22 hours.[6]
| Parameter | Trifluoperazine (5 mg oral dose) |
| Cmax (ng/mL) | 0.53 - 3.09[7] / 2.15 ± 1.07[5] |
| Tmax (hours) | 2.8 ± 0.5[7] / 4.10 ± 1.38[5] |
| AUC (0-24h) (ng·h/mL) | 5.9 - 17.6[7] / 21.04 ± 11.92[5] |
| Bioavailability | High inter-individual variation reported[6] |
Note: Values are presented as range or mean ± standard deviation from different studies.
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in this guide.
Dopamine D2 Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound (e.g., triflupromazine or trifluoperazine) for the dopamine D2 receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-Spiperone) for binding to D2 receptors in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki value.[9]
Materials:
-
Dopamine D2 receptor membrane preparation (e.g., from porcine striatum or recombinant cells).[10]
-
Radioligand: [3H]-Spiperone.[9]
-
Unlabeled ligand for non-specific binding determination (e.g., (+)-butaclamol).[9]
-
Test compounds (Triflupromazine, Trifluoperazine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
Glass fiber filters.[9]
-
Scintillation counter.[9]
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, incubate the receptor membranes with the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.[9]
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value from a competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Assessment of Extrapyramidal Symptoms (EPS)
Objective: To quantify the severity of drug-induced movement disorders.
Method: The Extrapyramidal Symptom Rating Scale (ESRS) is a comprehensive clinician-administered scale used to assess parkinsonism, akathisia, dystonia, and tardive dyskinesia.[11][12]
Procedure: The ESRS involves a structured interview and a physical examination.[13]
-
Questionnaire: The clinician asks the patient about the presence, duration, and intensity of various extrapyramidal symptoms over the past week.[14]
-
Examination: The clinician observes the patient for signs of:
-
Parkinsonism: Bradykinesia, rigidity, tremor, and postural instability.[12]
-
Akathisia: Subjective feelings of restlessness and objective signs of repetitive movements.[12]
-
Dystonia: Sustained or intermittent muscle contractions causing abnormal postures.[12]
-
Tardive Dyskinesia: Involuntary, repetitive, and purposeless movements, often of the face, limbs, and trunk.[12]
-
-
Scoring: Each item is rated on a scale, and scores are summed to provide a measure of the severity of each type of movement disorder.[13]
Signaling Pathways
The primary mechanism of action for both triflupromazine and trifluoperazine involves the blockade of D2 dopamine receptors, which are G protein-coupled receptors (GPCRs) linked to the Gi/o signaling pathway.
Conclusion
Triflupromazine and trifluoperazine are effective first-generation antipsychotics with a primary mechanism of action centered on dopamine D2 receptor antagonism. While they share structural similarities, their differing affinities for other receptors and their pharmacokinetic profiles contribute to their distinct clinical uses and side-effect profiles. This guide provides a foundational comparison for researchers and drug development professionals, highlighting the key data and methodologies for further investigation. A more comprehensive understanding will require direct comparative studies with standardized experimental protocols to fully elucidate the nuanced differences between these two important medications.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. What is the mechanism of Trifluoperazine Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Relative bioavailability of a commercial trifluoperazine tablet formulation using a radioimmunoassay technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicines.org.uk [medicines.org.uk]
- 7. Kinetics of oral trifluoperazine disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A pharmacokinetic study of trifluoperazine in two ethnic populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Manual for the Extrapyramidal Symptom Rating Scale (ESRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. psychdb.com [psychdb.com]
Comparative Efficacy of Triflupromazine Hydrochloride Against Other Typical Antipsychotics
This guide provides a detailed comparison of Triflupromazine (B1683245) hydrochloride and other first-generation (typical) antipsychotics, with a focus on clinical efficacy and supporting experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Triflupromazine is a high-potency typical antipsychotic belonging to the phenothiazine (B1677639) class.[1] Like other drugs in its class, its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathways, which is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2][3] This guide compares its performance with other typical antipsychotics, particularly low-potency phenothiazines like chlorpromazine.
Comparative Efficacy and Safety Data
Direct comparisons presenting quantitative scores from the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS) are scarce in recent literature. However, comprehensive meta-analyses from Cochrane reviews provide high-quality evidence based on relative outcomes. The following tables summarize these findings, primarily using data on trifluoperazine (B1681574), a structurally and functionally similar high-potency antipsychotic often used as a proxy for triflupromazine in comparative studies.
Table 1: Clinical Efficacy of Triflupromazine (as Trifluoperazine) vs. Low-Potency Typical Antipsychotics (e.g., Chlorpromazine)
| Outcome Measure | Number of Studies (Participants) | Result | Risk Ratio (95% CI) | Quality of Evidence |
| Treatment Response (Not Improved) | 3 RCTs (n=120) | No significant difference | 0.96 (0.59 to 1.56) | Moderate |
| Leaving Study Early (Any Reason) | 3 RCTs (n=239) | No significant difference | 1.25 (0.72 to 2.17) | Low |
Data sourced from a Cochrane Review comparing trifluoperazine with low-potency first-generation antipsychotics.[4][5][6] A risk ratio of 1.0 indicates no difference between the two interventions.
Table 2: Key Adverse Event Profile of Triflupromazine (as Trifluoperazine) vs. Low-Potency Typical Antipsychotics
| Adverse Event | Number of Studies (Participants) | Result | Risk Ratio (95% CI) | Quality of Evidence |
| Any Adverse Event | 1 RCT (n=60) | No significant difference | 1.60 (0.94 to 2.74) | Moderate |
| Any Extrapyramidal Side Effect (EPS) | 3 RCTs (n=130) | Trifluoperazine causes more EPS | 1.66 (1.03 to 2.67) | Not Specified |
Data sourced from Cochrane Reviews.[4][7] High-potency antipsychotics like trifluoperazine are known to have a higher propensity for causing movement disorders (EPS), while low-potency agents are associated with more sedation.[5]
Experimental Protocols
The following is a representative methodology for a clinical trial comparing the efficacy and safety of typical antipsychotics, based on common practices in the field.
Study Title: A Multicenter, Randomized, Double-Blind, Active-Comparator Study on the Efficacy and Safety of Triflupromazine Hydrochloride versus Chlorpromazine in Adults with Chronic Schizophrenia.
1. Study Design:
-
Phase: Phase III
-
Design: A randomized, double-blind, parallel-group, active-controlled trial.
-
Duration: 12 weeks of active treatment followed by an optional 40-week open-label extension phase.
2. Participant Population:
-
Inclusion Criteria:
-
Age 18-65 years.
-
Diagnosis of schizophrenia for at least one year, according to DSM-5 criteria.
-
Currently experiencing an acute exacerbation of psychotic symptoms.
-
A minimum baseline score of 70 on the Positive and Negative Syndrome Scale (PANSS).
-
-
Exclusion Criteria:
-
Treatment-resistant schizophrenia.
-
History of significant adverse reaction to phenothiazines.
-
Comorbid substance use disorder within the last 6 months.
-
Clinically significant or unstable cardiovascular, hepatic, or renal disease.
-
3. Interventions:
-
Experimental Arm: this compound, flexible dosing between 10-40 mg/day, administered orally.
-
Active Comparator Arm: Chlorpromazine, flexible dosing between 200-800 mg/day, administered orally.
-
Dose Titration: Doses are flexibly titrated based on the investigator's clinical judgment of efficacy and tolerability.
-
Blinding: Both patients and investigators are blinded to the treatment allocation. Matching placebos are used to maintain the blind.
4. Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline to Week 12 in the total PANSS score.
-
Secondary Efficacy Endpoints:
-
Change from baseline in PANSS positive and negative subscale scores.
-
Change from baseline in the Brief Psychiatric Rating Scale (BPRS) total score.
-
Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scale scores.
-
-
Safety Endpoints:
-
Incidence and severity of treatment-emergent adverse events (AEs).
-
Assessment of extrapyramidal symptoms using the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).
-
Monitoring of vital signs, weight, ECG, and laboratory parameters (including prolactin levels).
-
5. Statistical Analysis:
-
The primary efficacy analysis will be conducted on the intent-to-treat (ITT) population, defined as all randomized patients who have received at least one dose of study medication.
-
A mixed-effects model for repeated measures (MMRM) will be used to analyze the change from baseline in PANSS total score.
Visualizations: Pathways and Processes
The following diagrams illustrate the key mechanisms and workflows relevant to the comparison of typical antipsychotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. cochranelibrary.com [cochranelibrary.com]
- 5. Trifluoperazine versus low-potency first-generation drugs for schizophrenia | Cochrane [cochrane.org]
- 6. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC-UV and LC-MS/MS for the Quantification of Triflupromazine Hydrochloride
Introduction
Triflupromazine hydrochloride is a phenothiazine (B1677639) derivative used as an antipsychotic and antiemetic agent.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and biological matrices to ensure safety and efficacy. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used technique for routine analysis. However, for confirmatory analysis and enhanced specificity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is often employed. This guide provides a comparative overview of the validation of both methods for this compound, with detailed experimental protocols and performance data, adhering to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]
Experimental Methodologies
HPLC-UV Method Protocol
This method outlines the procedure for the quantification of this compound using HPLC with UV detection.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]
-
Mobile Phase: A mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer (e.g., 85:15 v/v), with the pH adjusted to 6.5.[8]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 255 nm.[10]
-
-
Standard Solution Preparation:
-
A stock solution of this compound (e.g., 100 µg/mL) is prepared in the mobile phase.
-
Working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve (e.g., 5-50 µg/mL).
-
-
Sample Preparation:
LC-MS/MS Method Protocol
This protocol details a highly sensitive and selective method for the confirmation and quantification of this compound.
-
Chromatographic Conditions:
-
Instrument: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 3 µm particle size).[12]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and 5 mM ammonium bicarbonate buffer.[12]
-
Injection Volume: 10 µL.[13]
-
Column Temperature: 40°C.[13]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[13]
-
MRM Transition: For Triflupromazine, the transition m/z 408.2 → 113.1 can be monitored.[13]
-
Internal Standard: A deuterated internal standard like Triflupromazine-D8 may be used for improved accuracy, monitoring a transition such as m/z 416.2 → 121.1.[13]
-
-
Standard and Sample Preparation:
Method Validation and Data Comparison
Both analytical methods were validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[3][4]
Specificity
-
HPLC-UV: The specificity was determined by analyzing a placebo and a standard solution. The chromatograms showed no interference from excipients at the retention time of this compound. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions also demonstrated that the degradation product peaks were well-resolved from the main analyte peak.[8][11]
-
LC-MS/MS: The high selectivity of MRM mode in LC-MS/MS ensures excellent specificity.[13] The method can distinguish this compound from other components, including metabolites and impurities, even if they co-elute chromatographically.
Data Summary Tables
The following tables summarize the quantitative data from the validation of both methods.
Table 1: System Suitability and Linearity
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Retention Time (min) | ~9.4 | ~2.5 | Consistent RT |
| Tailing Factor | 1.1 | 1.0 | ≤ 2 |
| Theoretical Plates | > 6000 | > 5000 | > 2000 |
| Linearity Range | 5 - 50 µg/mL | 5 - 1250 pg/mL[12][13] | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.8% - 102.5% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Intraday | < 1.0% | < 1.5% | ≤ 2.0% |
| - Interday | < 1.5% | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1.5 pg/mL | - |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~5.0 pg/mL[12][13] | - |
Visualized Workflows and Logical Relationships
Experimental Workflow Diagram
Caption: Overall experimental workflow from sample preparation to final data comparison.
Validation Logic Diagram
Caption: Logical relationship for cross-validating HPLC-UV results with LC-MS/MS.
Conclusion
Both HPLC-UV and LC-MS/MS methods are suitable for the analysis of this compound, but they serve different primary purposes.
-
The HPLC-UV method is demonstrated to be simple, accurate, and precise, making it well-suited for routine quality control and assay of pharmaceutical dosage forms.[11]
-
The LC-MS/MS method offers significantly higher sensitivity and unparalleled specificity, establishing it as the gold standard for bioanalytical studies, pharmacokinetic research, and as a confirmatory method for trace-level analysis.[12][13][14]
The choice of method depends on the specific application. For routine analysis where concentration levels are high and the matrix is simple, HPLC-UV is a cost-effective and reliable option. For complex matrices, low concentration levels, or when unequivocal identification is required, LC-MS/MS is the superior technique. The cross-validation of results between these two methods provides a high degree of confidence in the analytical data.
References
- 1. Triflupromazine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. Simultaneous RP-HPLC Estimation of Trifluoperazine Hydrochloride and Chlordiazepoxide in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. Bioanalysis of trifluoperazine in human plasma by LC-MS/MS: Application to disposition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ijsr.net [ijsr.net]
Cross-Validation of Triflupromazine Hydrochloride's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of Triflupromazine hydrochloride (TFP) across various cell lines, supported by experimental data. It delves into the quantitative assessment of its efficacy, details the experimental methodologies for reproducibility, and visualizes the key signaling pathways involved in its mechanism of action. This comparative analysis aims to facilitate further research and drug development efforts in repurposing TFP for oncology.
Quantitative Assessment of Anticancer Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of TFP and a structurally related phenothiazine, Chlorpromazine (CPZ), providing a comparative view of their potency.
Table 1: IC50 Values of this compound (TFP) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |
| Glioblastoma | U-87 MG | ~20 | 48 |
| Colon Carcinoma | HCT116 | 5 - 7 | Not Specified |
Table 2: IC50 Values of Chlorpromazine (CPZ) in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |
| Glioblastoma | U-87 MG | Not Specified | Not Specified |
| Glioblastoma | U251 (TMZ-resistant) | 13 | Not Specified |
| Colon Carcinoma | HCT116 | 5 - 7 | Not Specified |
| Oral Cancer | Not Specified | ~20 | Not Specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the assessment of this compound's anticancer effects.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound (TFP)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of TFP in complete growth medium. Remove the medium from the wells and add 100 µL of the TFP dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve TFP, e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis
This protocol is for analyzing the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Cancer cells treated with TFP
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the TFP-treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects by modulating several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
Caption: TFP inhibits the PI3K/Akt signaling pathway.
Caption: Workflow for assessing cell viability with TFP.
This guide provides a foundational understanding of this compound's anticancer effects. The presented data and protocols are intended to support further investigation into its therapeutic potential. Researchers are encouraged to adapt and validate these methodologies for their specific cell lines and experimental conditions.
Triflupromazine's Neuroleptic Potency: A Comparative Analysis with Other Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroleptic potency of Triflupromazine with other commonly used phenothiazine (B1677639) antipsychotics. The information presented is based on experimental data and is intended to assist researchers and professionals in drug development and neuroscience in their understanding of the relative potencies and mechanisms of action of these compounds.
Quantitative Comparison of Neuroleptic Potency
The neuroleptic potency of phenothiazines is primarily attributed to their antagonist activity at the dopamine (B1211576) D2 receptor. This potency can be quantified in two main ways: through the inhibition constant (Ki) at the D2 receptor, which indicates the drug's binding affinity, and by its Chlorpromazine Equivalent (CPZ eq.), which provides a clinical dose equivalency relative to Chlorpromazine. A lower Ki value signifies a higher binding affinity, while a lower CPZ equivalent dose indicates higher potency.
| Phenothiazine | Dopamine D2 Receptor Binding Affinity (Ki, nM) | Chlorpromazine Equivalent (100 mg CPZ eq.) |
| Triflupromazine | 1.2[1] | 25 mg[2] |
| Chlorpromazine | 1.4[3] | 100 mg[2] |
| Fluphenazine | 0.4[4][5] | 2 mg[2] |
| Perphenazine | 0.56[6][7] | 8-10 mg[2][8] |
| Thioridazine | Data not consistently available | 100 mg[2] |
| Prochlorperazine | Data not consistently available | 15 mg[2] |
Dopamine D2 Receptor Signaling Pathway
Phenothiazines exert their antipsychotic effects by blocking the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The binding of dopamine to the D2 receptor normally inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By acting as antagonists, phenothiazines prevent this signaling cascade.
Experimental Protocols
The determination of neuroleptic potency, particularly the binding affinity (Ki) for the dopamine D2 receptor, is commonly performed using a competitive radioligand binding assay.
Objective: To determine the affinity of Triflupromazine and other phenothiazines for the dopamine D2 receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or rat striatal tissue homogenates.
-
Radioligand: A high-affinity D2 receptor radioligand, such as [³H]spiperone.
-
Test Compounds: Triflupromazine and other phenothiazines of interest.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., haloperidol) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl buffer containing ions like MgCl2 and EDTA.
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Methodology:
-
Membrane Preparation: The receptor source (cells or tissue) is homogenized in a buffer and centrifuged to isolate the cell membranes containing the D2 receptors. The final membrane preparation is resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of the radioligand ([³H]spiperone), and varying concentrations of the unlabeled test compound (the "competitor").
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
Filtration: Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of radioligand bound in the presence of different concentrations of the test compound is used to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cambridge.org [cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. Fluphenazine hydrochloride, dopamine D2/D1 receptor antagonist (CAS 146-56-5) | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Perphenazine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Triflupromazine and Diazepam as Preanesthetic Agents in Canine Practice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two commonly used preanesthetic agents in veterinary medicine: Triflupromazine and diazepam. The objective is to present a side-by-side evaluation of their performance based on available experimental data, focusing on their sedative, physiological, and biochemical effects. This information is intended to assist researchers and clinicians in making informed decisions regarding the selection of preanesthetics for surgical procedures in canines.
Executive Summary
Triflupromazine, a phenothiazine (B1677639) derivative, and diazepam, a benzodiazepine, are both utilized to induce sedation and anxiolysis prior to the administration of general anesthesia. While both drugs serve a similar purpose, their mechanisms of action and resulting physiological effects differ significantly. Evidence from in vivo studies, particularly a direct comparative study in dogs, suggests that Triflupromazine may offer advantages in terms of quicker onset of sedation, longer duration of anesthesia, and a shorter recovery time when used as a preanesthetic for propofol (B549288) anesthesia. However, both agents are considered safe and effective for this purpose.
Mechanism of Action
The distinct pharmacological profiles of Triflupromazine and diazepam stem from their different molecular targets within the central nervous system.
Triflupromazine primarily acts as an antagonist at dopamine (B1211576) D1 and D2 receptors. This blockade of dopaminergic neurotransmission in the brain is responsible for its sedative and antipsychotic effects.
Diazepam , on the other hand, enhances the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It binds to a specific site on the GABA-A receptor, increasing the receptor's affinity for GABA. This leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability, which manifests as sedation, anxiolysis, and muscle relaxation.
Signaling Pathway Diagrams
Caption: Diazepam's mechanism of action.
Caption: Triflupromazine's mechanism of action.
In Vivo Comparison: Quantitative Data
The following tables summarize the findings from a study by Suresha et al. (2012), which directly compared Triflupromazine and diazepam as preanesthetics for propofol anesthesia in dogs.
Table 1: Sedative and Anesthetic Effects
| Parameter | Triflupromazine Premedication | Diazepam Premedication |
| Sedative Effect | Quicker onset | Slower onset |
| Duration of Anesthesia | Longer | Shorter |
| Induction Dose of Propofol | Less required | More required |
| Recovery Time | Shorter | Longer |
| Recovery Quality | Smooth and stress-free | Smooth and stress-free |
Table 2: Hematological Parameters (Changes from Baseline)
| Parameter | Triflupromazine Group (Post-Premedication) | Diazepam Group (Post-Premedication) |
| Total Erythrocyte Count (TEC) | Significant decrease | Significant decrease |
| Packed Cell Volume (PCV) | Significant decrease | Significant decrease |
| Hemoglobin (Hb) | Significant decrease | Significant decrease |
| Total Leucocyte Count (TLC) | Non-significant decrease | Non-significant decrease |
Table 3: Biochemical Parameters (Changes from Baseline)
| Parameter | Triflupromazine Group (Post-Induction) | Diazepam Group (Post-Induction) |
| Blood Glucose | Significant increase (15 min to 1 hour) | Significant increase (15 min to 6 hours) |
| Total Plasma Protein (TPP) | No significant change | No significant change |
| Alanine (B10760859) Aminotransferase (ALT) | No significant change | No significant change |
| Alkaline Phosphatase (AP) | No significant change | No significant change |
| Creatinine | No significant change | No significant change |
Experimental Protocols
The data presented above was obtained from a study with the following methodology:
Animals: 16 clinical cases of dogs of various breeds, ages, and sexes were randomly divided into two groups of eight.
Preanesthetic Administration:
-
Group A (Triflupromazine): Received Triflupromazine hydrochloride.
-
Group B (Diazepam): Received diazepam.
Anesthetic Induction: Both groups received propofol for induction of anesthesia.
Data Collection: Blood samples were collected at the following time points:
-
Prior to premedication
-
15 minutes after premedication
-
15 minutes, 1 hour, 6 hours, 24 hours, and 48 hours after induction with propofol.
Parameters Measured:
-
Hematology: Total erythrocyte count (TEC), packed cell volume (PCV), hemoglobin (Hb), and total leucocyte count (TLC).
-
Biochemistry: Blood glucose, total plasma protein (TPP), alanine aminotransferase (ALT), alkaline phosphatase (AP), and creatinine.
-
Clinical Observations: Sedative effect, duration of anesthesia, induction dose of propofol, and recovery time and quality.
Experimental Workflow Diagram
Caption: Experimental workflow for comparison.
Discussion and Conclusion
The available in vivo data from a direct comparative study indicates that both Triflupromazine and diazepam are safe and effective preanesthetic agents in dogs when used in conjunction with propofol. However, Triflupromazine premedication was associated with a more rapid onset of sedation, a longer duration of anesthesia, a lower requirement for the induction agent propofol, and a shorter recovery period compared to diazepam.
The observed hematological changes, including a decrease in TEC, PCV, and Hb, were statistically significant in both groups, a known effect of many anesthetic protocols. The biochemical parameters remained largely stable, suggesting no significant adverse effects on liver or kidney function within the 48-hour observation period for either preanesthetic.
It is important to note that while the study by Suresha et al. provides valuable comparative data, further research with larger sample sizes and the inclusion of cardiorespiratory monitoring (heart rate, respiratory rate, blood pressure) and standardized sedation scoring would provide a more comprehensive understanding of the differences between these two preanesthetics.
A Side-by-Side Analysis of Triflupromazine and Haloperidol on Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two antipsychotic agents, Triflupromazine (B1683245) and Haloperidol, focusing on their interactions with dopamine (B1211576) receptors. Both are first-generation or "typical" antipsychotics, and their primary therapeutic mechanism is believed to be the antagonism of dopamine D2 receptors. This document compiles available experimental data on their binding affinities, functional effects on downstream signaling, and the methodologies used to obtain these results.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) of Haloperidol and Triflupromazine for various dopamine receptor subtypes. It is important to note that while extensive quantitative data is available for Haloperidol, specific Ki values for Triflupromazine at dopamine receptors are not as readily available in publicly accessible literature, representing a notable data gap.
Table 1: Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor |
| Haloperidol | - | 0.89[1] | 4.6[1] | 10[1] |
| Triflupromazine | Binds, Ki not specified[2] | Binds, Ki not specified[2] | Data Not Available | Data Not Available |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity at Dopamine Receptors
| Compound | Receptor Target | Functional Effect | Downstream Signaling Impact |
| Haloperidol | D2-like (D2, D3, D4) | Antagonist / Inverse Agonist[3][4] | Prevents the inhibition of adenylyl cyclase, thereby modulating intracellular cAMP levels.[5] |
| Triflupromazine | D1, D2 | Antagonist[2] | As a D2 antagonist, it is expected to prevent the dopamine-induced inhibition of adenylyl cyclase.[6] |
Mechanism of Action and Signaling Pathways
Both Triflupromazine and Haloperidol exert their primary antipsychotic effects through the blockade of D2 dopamine receptors.[2][7] D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o). Activation of these receptors by dopamine normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic AMP (cAMP). By acting as antagonists, these drugs prevent dopamine from binding and activating the receptor, thereby blocking this inhibitory signal.[5]
Haloperidol is a potent antagonist with a particularly high affinity for the D2 receptor subtype.[1] Some evidence also suggests it may act as an inverse agonist, meaning it can reduce basal receptor activity even in the absence of dopamine.[3][4] Triflupromazine, a member of the phenothiazine (B1677639) class, also functions as a D2 receptor antagonist and is known to bind to D1 receptors as well.[2][6] D1 receptors are coupled to stimulatory G-proteins (Gαs), and their activation increases cAMP production. Antagonism at D1 receptors would block this effect.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key types of experiments: radioligand binding assays and functional assays measuring second messenger responses.
Radioligand Receptor Binding Assay (Competitive)
This experimental approach is used to determine the binding affinity (Ki) of an unlabeled drug (the "competitor," e.g., Haloperidol or Triflupromazine) for a specific receptor.
Objective: To quantify the affinity of a test compound for a dopamine receptor subtype.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest.
-
A radiolabeled ligand (e.g., [3H]-Spiperone or [3H]-Raclopride) with known high affinity for the receptor.
-
The unlabeled test compound (Haloperidol or Triflupromazine).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radiolabeled ligand and cell membranes are incubated in the assay buffer.
-
Competition: Varying concentrations of the unlabeled test compound are added to the incubation mixture. The test compound competes with the radiolabeled ligand for binding to the receptor.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional cAMP Assay
This type of assay measures the functional consequence of receptor binding, specifically the modulation of intracellular cyclic AMP (cAMP) levels.
Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at a dopamine receptor by measuring its effect on cAMP production.
Materials:
-
A cell line stably expressing the dopamine receptor of interest (e.g., D2).
-
A known D2 receptor agonist (e.g., Quinpirole).
-
The test compound (Haloperidol or Triflupromazine).
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production in Gi-coupled receptor assays).
-
A cAMP detection kit (e.g., based on HTRF, ELISA, or other technologies).
-
Cell culture reagents and plates.
-
A plate reader capable of detecting the signal from the cAMP kit.
Procedure:
-
Cell Plating: Cells expressing the D2 receptor are seeded into a multi-well plate and cultured.
-
Pre-incubation with Test Compound: The cells are pre-incubated with various concentrations of the test compound (Haloperidol or Triflupromazine).
-
Stimulation: The cells are then stimulated with a fixed concentration of a D2 agonist in the presence of forskolin. The agonist will normally inhibit the forskolin-stimulated cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a detection kit according to the manufacturer's instructions.
-
Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of cAMP production is quantified. An antagonist will block the effect of the agonist, restoring cAMP levels. The potency of the antagonist (IC50) can be determined from the dose-response curve.
Conclusion
Both Haloperidol and Triflupromazine are established dopamine receptor antagonists, with their clinical efficacy primarily attributed to the blockade of D2 receptors. Haloperidol's interaction with D2-like receptors is well-characterized, with a high affinity in the low nanomolar range. While Triflupromazine is known to antagonize D1 and D2 receptors, a significant gap exists in the public domain regarding its specific binding affinities across the various dopamine receptor subtypes. Further quantitative binding studies on Triflupromazine would be beneficial for a more direct and comprehensive comparison with other antipsychotic agents. The experimental protocols detailed herein provide a standard framework for generating such valuable comparative data.
References
- 1. Binding of phenothiazine neuroleptics to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Chlorpromazine, Loxapine, Thiothixene, Trifluoperazine (Chapter 11) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 6. triflupromazine [drugcentral.org]
- 7. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide: Triflupromazine Hydrochloride vs. Ondansetron for Antiemetic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiemetic properties of triflupromazine (B1683245) hydrochloride, a typical antipsychotic with potent antiemetic effects, and ondansetron (B39145), a selective serotonin (B10506) 5-HT3 receptor antagonist widely regarded as a cornerstone in antiemetic therapy. This document synthesizes preclinical and clinical data to objectively evaluate their mechanisms of action, receptor binding affinities, and efficacy in established models of emesis.
Executive Summary
Triflupromazine hydrochloride and ondansetron represent two distinct pharmacological classes for the management of nausea and vomiting. Triflupromazine exerts its antiemetic effects primarily through the blockade of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone (CTZ). In contrast, ondansetron's mechanism is centered on the selective antagonism of serotonin 5-HT3 receptors, both peripherally on vagal nerve terminals and centrally in the CTZ.
While both compounds are effective antiemetics, their differing receptor interaction profiles result in distinct efficacy and side-effect profiles. Ondansetron is a highly selective agent with a favorable side-effect profile, making it a first-line therapy for chemotherapy- and radiotherapy-induced nausea and vomiting. Triflupromazine, while a potent antiemetic, exhibits a broader receptor binding profile, interacting with dopaminergic, muscarinic, and histaminergic receptors, which contributes to a wider range of potential side effects.
Mechanism of Action and Signaling Pathways
This compound: A Phenothiazine (B1677639) Antipsychotic with Broad Receptor Antagonism
Triflupromazine's primary antiemetic action is attributed to its potent antagonism of dopamine D2 receptors within the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1] The CTZ is a critical area for detecting emetogenic substances in the blood. By blocking D2 receptors in this region, triflupromazine inhibits the signaling cascade that leads to the activation of the vomiting center.
Beyond its D2 receptor antagonism, triflupromazine also interacts with other receptors, which may contribute to its antiemetic effects and its side-effect profile. These include muscarinic acetylcholine (B1216132) receptors and histamine (B1213489) H1 receptors.[2][3]
Ondansetron: A Selective Serotonin 5-HT3 Receptor Antagonist
Ondansetron is a highly selective antagonist of the serotonin 5-HT3 receptor.[4] Emesis, particularly that induced by chemotherapy and radiation, is often initiated by the release of serotonin from enterochromaffin cells in the gastrointestinal tract. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the CTZ, ultimately stimulating the vomiting center.
Ondansetron effectively blocks these 5-HT3 receptors both peripherally and centrally, thereby preventing the initiation of the emetic reflex.[4] Its high selectivity for the 5-HT3 receptor contributes to its favorable side-effect profile compared to less selective agents.
Quantitative Data: Receptor Binding Affinity
The following table summarizes the receptor binding affinities (Ki values) for triflupromazine and ondansetron at key receptors implicated in emesis and potential side effects. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Ki (nM) | Primary/Secondary Target |
| Triflupromazine | Dopamine D2 | ~1.2 (for Trifluoperazine) | Primary |
| Muscarinic (M1-M5) | Moderate Affinity | Secondary | |
| Histamine H1 | High Affinity | Secondary | |
| 5-HT3 | Low Affinity | Secondary | |
| Ondansetron | 5-HT3 | ~1-3 | Primary |
| Dopamine D2 | >10,000 | - | |
| Muscarinic | Low Affinity | - | |
| Histamine H1 | Low Affinity | - |
Note: Data for triflupromazine's D2 affinity is based on the structurally similar compound trifluoperazine.[5] Specific Ki values for triflupromazine can vary.
Experimental Protocols
In Vivo Model: Cisplatin-Induced Emesis in Ferrets
This model is a gold standard for evaluating the efficacy of antiemetic drugs against chemotherapy-induced emesis.
Methodology:
-
Animal Model: Male ferrets are commonly used.
-
Emetogen: Cisplatin (B142131) is administered intravenously (IV) or intraperitoneally (IP) at a dose known to induce a consistent emetic response.
-
Drug Administration: Test compounds (this compound or ondansetron) are administered at various doses via a suitable route (e.g., subcutaneous, intravenous) prior to cisplatin administration. A vehicle control group is also included.
-
Observation Period: Animals are observed for a defined period (e.g., 4-6 hours for acute emesis) and the number of retches and vomits are recorded.
-
Endpoints: The primary endpoints are the reduction in the number of emetic episodes (retches and vomits) and the delay in the onset of the first emetic episode compared to the vehicle control group.
In Vitro Assay: Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT3 receptors) are prepared from cultured cells or tissue homogenates.
-
Radioligand: A radiolabeled ligand with high affinity and specificity for the target receptor is used (e.g., [³H]spiperone for D2 receptors, [³H]granisetron for 5-HT3 receptors).
-
Competitive Binding: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound (triflupromazine or ondansetron).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the test compound for the receptor.
Comparative Efficacy and Side Effect Profile
Efficacy:
-
Ondansetron: Demonstrates high efficacy, particularly against chemotherapy- and radiotherapy-induced emesis. It is considered a first-line agent for the prevention of acute and delayed emesis in these settings.
-
Triflupromazine: A potent antiemetic effective against a variety of emetic stimuli, including those of central origin. Its efficacy is comparable to other phenothiazines.
Side Effect Profile:
-
Ondansetron: Generally well-tolerated. The most common side effects include headache, constipation, and dizziness. A known risk is QT interval prolongation, particularly at higher doses.
-
Triflupromazine: Due to its broad receptor antagonism, it has a more extensive side-effect profile. Potential side effects include extrapyramidal symptoms (due to D2 blockade), sedation (H1 antagonism), and anticholinergic effects such as dry mouth and blurred vision (muscarinic receptor blockade).
Conclusion
This compound and ondansetron are both effective antiemetic agents that operate through distinct mechanisms of action. Ondansetron's high selectivity for the 5-HT3 receptor provides a targeted approach with a favorable side-effect profile, making it a preferred choice for many clinical scenarios, especially in oncology. Triflupromazine, while a potent and broad-spectrum antiemetic, carries a greater risk of side effects due to its interactions with multiple receptor systems.
The choice between these agents in a drug development or clinical setting will depend on the specific etiology of the nausea and vomiting, the desired therapeutic window, and the acceptable side-effect profile. Further head-to-head preclinical and clinical studies would be beneficial to provide a more direct comparison of their antiemetic potency and therapeutic indices.
References
- 1. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antischizophrenic drugs: affinity for muscarinic cholinergic receptor sites in the brain predicts extrapyramidal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
A Head-to-Head Preclinical Comparison of Triflupromazine and Prochlorperazine
A Guide for Researchers in Drug Development
Disclaimer: Direct head-to-head comparative studies of Triflupromazine and Prochlorperazine (B1679090) in animal models are limited in publicly accessible literature. This guide provides a comparative overview based on synthesized data from individual studies on each compound and general pharmacological principles of phenothiazines. The quantitative data presented is compiled from various sources and should be interpreted with caution as experimental conditions may differ.
Introduction
Triflupromazine and Prochlorperazine are first-generation antipsychotics belonging to the phenothiazine (B1677639) class.[1][2] Both compounds have been utilized for their antipsychotic and antiemetic properties, which stem from their action on central nervous system receptors.[3][4] Structurally, they are closely related, with Triflupromazine distinguished by a trifluoromethyl group and Prochlorperazine by a chlorine atom on the phenothiazine ring.[3][4] This structural difference is anticipated to influence their pharmacological potency and side effect profiles.
This guide offers a comparative analysis of their preclinical profiles in animal models, focusing on their mechanism of action, receptor binding affinities, and predictive data on efficacy and side effects.
Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism
The primary mechanism for both the antipsychotic and antiemetic effects of Triflupromazine and Prochlorperazine is the blockade of dopamine D2 receptors.[1][2] In psychotic disorders, hyperactivity of the mesolimbic dopamine pathway is a key pathological feature; by antagonizing D2 receptors in this region, these drugs can alleviate positive symptoms like hallucinations and delusions. Their antiemetic effect is primarily due to D2 receptor blockade in the chemoreceptor trigger zone (CTZ) of the medulla.[3][5]
Like other typical phenothiazines, their activity is not limited to D2 receptors. They also exhibit antagonist activity at histaminergic (H1), muscarinic (M1), and adrenergic (α1) receptors, which contributes significantly to their side effect profiles, including sedation, dry mouth, and orthostatic hypotension.[5][6]
Signaling Pathway Diagram
The diagram below illustrates the dopamine D2 receptor signaling cascade and the inhibitory action of phenothiazine antagonists like Triflupromazine and Prochlorperazine.
Comparative Data from Animal Models
The following tables summarize receptor binding affinities and preclinical efficacy and side effect profiles based on available data.
Table 1: Comparative Receptor Binding Affinity
This table presents the inhibition constant (Kᵢ) or IC50 values, indicating the concentration required to inhibit 50% of receptor binding. Lower values signify higher affinity.
| Receptor Target | Triflupromazine (as Trifluoperazine) | Prochlorperazine | Key Implication |
| Dopamine D2 | Kᵢ: ~1.1 - 2.6 nM[7][8] | Kᵢ: < 20 nM[9] | High affinity correlates with antipsychotic and antiemetic efficacy. |
| Histamine (B1213489) H1 | Potent Antagonist[10] | Potent Antagonist[6] | Sedation |
| Muscarinic M1 | Moderate Antagonist[3] | Moderate Antagonist[5][11] | Anticholinergic effects (dry mouth, constipation) |
| Adrenergic α1 | Potent Antagonist[12] | Potent Antagonist[5] | Orthostatic hypotension, sedation |
Note: Data for Triflupromazine is often reported under its closely related analog, Trifluoperazine. The values are compiled from separate studies and are not from a direct head-to-head comparison.
Table 2: Preclinical Efficacy & Side Effect Profile
This table provides a qualitative comparison of the expected performance in key animal models. Specific ED₅₀ values from direct comparative studies were not available.
| Preclinical Model | Parameter Measured | Triflupromazine | Prochlorperazine |
| Apomorphine-Induced Emesis | Inhibition of emetic episodes | Expected to be a potent antiemetic[3] | Effective antiemetic[4] |
| Amphetamine-Induced Hyperlocomotion | Reduction of locomotor activity | Expected to show potent antipsychotic-like activity | Expected to show antipsychotic-like activity |
| Catalepsy Bar Test | Time spent in an immobile posture | Expected to induce catalepsy at higher doses | Known to induce extrapyramidal symptoms[13] |
Key Experimental Protocols
Detailed methodologies for standard preclinical assays used to evaluate phenothiazines are described below.
Amphetamine-Induced Hyperlocomotion (Antipsychotic Activity)
This model assesses the ability of a drug to counteract the dopamine-agonist effects of amphetamine, predicting antipsychotic efficacy.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Habituation: Rats are habituated to the locomotor activity test boxes (e.g., infrared beam arenas) for 30-60 minutes for at least two days prior to the experiment.
-
Procedure:
-
On the test day, animals are placed in the activity boxes for a 30-minute baseline activity recording.
-
Animals are administered the test compound (Triflupromazine, Prochlorperazine) or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
After a specified pretreatment time (e.g., 30 minutes), animals are challenged with d-amphetamine (e.g., 1.5 mg/kg, s.c.).[6]
-
Locomotor activity (e.g., distance traveled, beam breaks) is then recorded for the next 60-90 minutes.[14]
-
-
Endpoint: A significant reduction in amphetamine-induced hyperlocomotion by the test compound compared to the vehicle group indicates antipsychotic-like activity. The ED₅₀ (dose causing 50% reduction in hyperactivity) can be calculated.[15]
Catalepsy Bar Test (Extrapyramidal Side Effect Liability)
This test measures the induction of catalepsy, a state of muscular rigidity, which is a predictor of extrapyramidal symptom (EPS) liability in humans.[15]
-
Animals: Male Wistar rats or Swiss mice.
-
Apparatus: A horizontal bar (e.g., 0.9 cm diameter for rats) is fixed at a specific height (e.g., 12 cm) above a platform.[16]
-
Procedure:
-
Animals are treated with the test compound (Triflupromazine, Prochlorperazine) or vehicle.
-
At peak drug effect time (e.g., 60 minutes post-injection), the rat's forepaws are gently placed on the elevated bar with its hind paws on the floor.[16]
-
A timer is started immediately.
-
The time taken for the animal to remove both paws from the bar is recorded. This is the cataleptic latency.
-
A cut-off time (e.g., 180 seconds) is typically used, after which the animal is returned to its home cage.
-
-
Endpoint: A significant, dose-dependent increase in the time the animal maintains the imposed posture indicates cataleptic activity and suggests a higher risk of EPS.[1]
Comparative Experimental Workflow Diagram
The following diagram outlines a typical workflow for a head-to-head preclinical study.
Summary and Conclusion
Both Triflupromazine and Prochlorperazine are potent antagonists of the dopamine D2 receptor, which forms the basis of their therapeutic utility.[7][9] The presence of a trifluoromethyl group in Triflupromazine generally suggests higher potency compared to the chloro- group in Prochlorperazine, a trend observed with other phenothiazines. Therefore, it is plausible that Triflupromazine may exhibit higher affinity for the D2 receptor and, consequently, greater potency in both antiemetic and antipsychotic animal models.
However, this increased potency is also likely to correlate with a higher liability for extrapyramidal side effects, which could be observed as more pronounced catalepsy in rodent models at therapeutically equivalent doses.[15] Both drugs possess significant affinity for H1, M1, and α1 receptors, predicting a similar profile of side effects including sedation, dry mouth, and hypotension.[6][12]
Ultimately, while the available data allows for an informed comparison, direct head-to-head studies under identical experimental conditions are necessary to definitively quantify the differences in the preclinical profiles of Triflupromazine and Prochlorperazine.
References
- 1. researchgate.net [researchgate.net]
- 2. The broad-spectrum antiemetic effects ETI-385 result from stimulation of 5-HT1A and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triflupromazine | C18H19F3N2S | CID 5568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Prochlorperazine Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of central histamine H1 receptors by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prochlorperazine induces central antinociception mediated by the muscarinic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trifluoperazine and chlorpromazine antagonize alpha 1- but not alpha2- adrenergic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [A study on the antiemetic effect and extrapyramidal symptoms of prochlorperazine versus perospirone for the control of nausea and vomiting due to opioid introduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triflupromazine as a potent antiemetic agent in vomiting due to drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn-links.lww.com [cdn-links.lww.com]
Safety Operating Guide
Proper Disposal of Triflupromazine Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of triflupromazine (B1683245) hydrochloride, a phenothiazine-based antipsychotic agent, is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to minimize risks to personnel and prevent environmental contamination. This guide provides a procedural, step-by-step framework for researchers, scientists, and drug development professionals to manage triflupromazine hydrochloride waste effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as acutely toxic if swallowed.[1]
Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. For handling larger quantities or in situations with potential for dust generation, a dust respirator is recommended.[2]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[2]
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[2]
-
Emergency Procedures: If swallowed, seek immediate medical attention and call a poison center. Do not induce vomiting.[2]
Hazard and Disposal Summary
The following table summarizes key quantitative and qualitative data regarding the hazards and disposal of this compound.
| Characteristic | Data / Information | Source(s) |
| GHS Hazard Statement | H301: Toxic if swallowed | [1] |
| Signal Word | Danger | [1] |
| Primary Disposal Method | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [1][3][4] |
| Spill Cleanup (Solid) | Use appropriate tools to place spilled solid into a labeled, sealed container for waste disposal. Clean the contaminated surface with water.[2] | [2] |
| Sewage System Disposal | Do not allow the product or large quantities of it to reach ground water, water courses, or sewage systems. | [3] |
| Waste Container Type | Hazardous pharmaceutical waste is typically collected in black containers clearly labeled "Hazardous Waste Pharmaceuticals". | [5] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere strictly to local, state, and federal environmental regulations.[1] The following protocol provides a general framework for laboratory settings.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Expired or unused pure compound.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated PPE and cleaning materials (e.g., wipes, absorbent pads).
-
-
Segregate this compound waste from other chemical and non-hazardous waste streams to ensure proper handling.
2. Disposal of Small Quantities (Residual Amounts):
-
For trace amounts or to render the drug unusable and prevent accidental ingestion, mix the this compound with an unpalatable substance such as coffee grounds or cat litter.[6]
-
Place the mixture in a durable, sealable container (e.g., a plastic bag or screw-top container) to prevent leakage.
-
Dispose of the sealed container in a designated hazardous waste receptacle.[5]
3. Disposal of Large Quantities and Commercial Waste:
-
Significant quantities of this compound waste should not be disposed of in the municipal waste stream.[6]
-
This waste must be managed by a licensed hazardous waste disposal contractor. The most common treatment method is high-temperature incineration at a permitted facility.[5]
-
Package the waste in approved, clearly labeled hazardous waste containers (typically black for hazardous pharmaceuticals) for collection.[5]
4. Accidental Spill Cleanup Protocol:
-
Small Spills:
-
Ensure appropriate PPE is worn.
-
Carefully scoop or sweep the spilled solid material into a designated waste disposal container. Avoid creating dust.
-
Clean the contaminated surface by spreading water and wiping with an absorbent material.[2]
-
Place all cleaning materials into the hazardous waste container.
-
Dispose of the container according to hazardous waste procedures.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Wear enhanced PPE, including a full suit and dust respirator if necessary.[2]
-
Use a shovel or other appropriate tools to transfer the material into a labeled hazardous waste disposal container.[2]
-
Decontaminate the area, ensuring all residues are collected for disposal. Avoid flushing down the sanitary sewer.[3]
-
Arrange for disposal via a certified hazardous waste management service.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Handling Protocols for Triflupromazine Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Triflupromazine hydrochloride. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to this compound. The following table summarizes the recommended equipment for various situations.
| Situation | Required Personal Protective Equipment |
| Routine Handling (Low Quantities) | Safety glasses with side-shields, standard lab coat, disposable nitrile gloves.[1][2][3][4] |
| Handling Powders/Dust | Tightly fitting safety goggles, lab coat, compatible chemical-resistant gloves, and a dust respirator or a full-face respirator if exposure limits are exceeded.[1][5] |
| Large Spills | Chemical splash goggles, a full suit, boots, chemical-resistant gloves, and a self-contained breathing apparatus (SCBA) to prevent inhalation.[1] |
| Fire Fighting | Self-contained breathing apparatus.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][6]
-
Use process enclosures, local exhaust ventilation (such as a fume hood), or other engineering controls to keep airborne levels below recommended exposure limits, especially when working with powders or generating dust.[1][2]
2. Personal Hygiene:
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[2][5][6][7][8]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Immediately remove any clothing that becomes soiled or contaminated.[6]
3. Safe Handling Practices:
-
Keep containers tightly closed when not in use and store in a dry, well-ventilated place.[1][2]
-
Ground all equipment containing the material to prevent static discharge.[1]
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1][7] Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][7] Remove contaminated clothing.[1] If irritation persists, consult a physician.[2][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[2][7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical help.[1][2][7] Never give anything by mouth to an unconscious person.[1][7]
Disposal Plan: Step-by-Step Waste Management
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused compounds, contaminated labware (e.g., vials, pipette tips), and solutions.[9]
-
Segregate this waste from other chemical waste to ensure proper handling.[9]
2. Small Quantities (Research Labs):
-
For disposal of small quantities, such as those from research activities, the primary method is to render the drug unusable.[9]
-
Mix the this compound waste with an unpalatable substance like dirt, cat litter, or used coffee grounds.[9][10]
-
Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[9][10]
-
Dispose of the sealed container in the regular trash, provided it is destined for a municipal waste-to-energy incineration plant.[9]
3. Large Quantities and Contaminated Materials:
-
Do not dispose of large quantities in the municipal waste stream.[9]
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[8]
-
Contaminated packaging and materials should be disposed of as unused product.[8]
-
All disposal activities must comply with applicable federal, state, and local regulations.[9][11]
Visual Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound from receipt to disposal.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. echemi.com [echemi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. angenechemical.com [angenechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. fda.gov [fda.gov]
- 11. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

